Product packaging for MCPA-trolamine(Cat. No.:CAS No. 42459-68-7)

MCPA-trolamine

Cat. No.: B15193158
CAS No.: 42459-68-7
M. Wt: 349.81 g/mol
InChI Key: LWZVSTQWRNKGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCPA-trolamine is the triethanolamine salt of MCPA ((4-chloro-2-methylphenoxy)acetic acid), a systemic phenoxy herbicide widely used in agricultural research for the selective control of broadleaf weeds in cereal crops and pasture . Its molecular formula is C15H24ClNO6, with a CAS Registry Number of 42459-68-7 . The compound acts as a synthetic auxin, mimicking the plant growth hormone IAA (indole-3-acetic acid) . This mode of action, classified as HRAC Group O and WSSA Group 4, leads to uncontrolled growth in susceptible dicotyledonous plants, resulting in meristem disruption and plant death . Researchers value its selective systemic activity, as it is absorbed through leaves and roots and translocated throughout the plant, making it effective against perennial weeds like thistle and dock, while being tolerated by grasses and clovers at moderate application rates . The trolamine (triethanolamine) counterion can enhance the solubility and handling properties of the herbicide compared to the parent acid . As a pesticide transformation product and a potential groundwater contaminant, this compound is also a subject of environmental fate and degradation studies . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO6 B15193158 MCPA-trolamine CAS No. 42459-68-7

Properties

CAS No.

42459-68-7

Molecular Formula

C15H24ClNO6

Molecular Weight

349.81 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2

InChI Key

LWZVSTQWRNKGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MCPA-trolamine: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-trolamine is the triethanolamine salt of 2-methyl-4-chlorophenoxyacetic acid (MCPA). MCPA is a potent and selective systemic herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pasture, and turf.[1] As a member of the phenoxyalkanoic acid class of herbicides, MCPA mimics the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of this compound.

Chemical Structure and Properties

This compound is formed by the neutralization of the acidic MCPA with the base trolamine (triethanolamine). This salt formulation enhances the solubility and handling characteristics of the active ingredient, MCPA.

Chemical Structure of this compound

Caption: Ionic association of MCPA and Trolamine.

Physicochemical Properties

The following tables summarize the key physicochemical properties of MCPA and trolamine. Data for the specific salt, this compound, is limited, and its properties are largely derived from its constituent components.

Table 1: Physicochemical Properties of MCPA

PropertyValueReference
IUPAC Name (4-chloro-2-methylphenoxy)acetic acid[1]
CAS Number 94-74-6[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to light brown solid[1]
Melting Point 114-118 °C[1]
Water Solubility 825 mg/L (at 23 °C)[1]
Density 1.18-1.21 g/cm³[1]

Table 2: Physicochemical Properties of Trolamine (Triethanolamine)

PropertyValueReference
IUPAC Name 2,2',2''-Nitrilotri(ethan-1-ol)
CAS Number 102-71-6
Molecular Formula C₆H₁₅NO₃
Molecular Weight 149.19 g/mol
Appearance Colorless, viscous liquid
Melting Point 17.9-21 °C
Boiling Point 335 °C
Water Solubility Miscible
Density 1.124 g/mL (at 25 °C)

Mechanism of Action: Synthetic Auxin Pathway

MCPA is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, MCPA overwhelms the plant's natural auxin regulatory mechanisms, leading to a cascade of events that result in plant death.

The primary mode of action involves the perception of the synthetic auxin by specific receptor complexes, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB).[2][3][4] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[2][3][4] The degradation of these repressors derepresses Auxin Response Factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[2][3]

This leads to several downstream effects, including:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting of stems and petioles), leaf cupping, and stem thickening.

  • Ethylene Biosynthesis: Increased transcription of ACC synthase, a key enzyme in ethylene production, contributes to senescence and tissue damage.

  • Abscisic Acid (ABA) Accumulation: Upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, leads to stomatal closure and general stress responses.[5]

  • Production of Reactive Oxygen Species (ROS): The hormonal imbalance and metabolic disruption lead to oxidative stress and cellular damage.[2]

Auxin_Signaling_Pathway MCPA This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Gene_Products Gene Products (e.g., ACC synthase, NCED) Auxin_Genes->Gene_Products Ethylene Ethylene Production Gene_Products->Ethylene ABA Abscisic Acid (ABA) Accumulation Gene_Products->ABA ROS Reactive Oxygen Species (ROS) Ethylene->ROS ABA->ROS Plant_Death Plant Death ROS->Plant_Death

Caption: Simplified signaling pathway of MCPA.

Experimental Protocols

The evaluation of this compound's herbicidal efficacy and toxicological profile follows standardized experimental protocols.

Herbicide Efficacy Trials

Field or greenhouse trials are conducted to assess the efficacy of this compound on target weed species. A generalized protocol is as follows:

  • Experimental Design: A randomized complete block design with multiple replications is typically used.

  • Plot Establishment: Plots of a defined size are established in an area with a natural and uniform infestation of the target broadleaf weeds.

  • Treatments: this compound is applied at various rates, often compared with a negative control (untreated) and a positive control (a standard commercial herbicide).

  • Application: The herbicide is applied using a calibrated sprayer to ensure uniform coverage. Application timing is critical and usually corresponds to a specific growth stage of the weeds.

  • Efficacy Assessment: Weed control is visually assessed at set intervals after application (e.g., 7, 14, 28 days). Assessment is typically a percentage rating of weed control compared to the untreated plots. Weed biomass (dry weight) may also be collected for quantitative analysis.

  • Crop Tolerance: In crop-based trials, the tolerance of the crop to the herbicide is also assessed by observing any signs of phytotoxicity.

  • Data Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Efficacy_Trial_Workflow start Start: Define Objectives design Experimental Design (Randomized Complete Block) start->design plots Plot Establishment & Weed Infestation design->plots treatments Prepare Herbicide Treatments (this compound, Controls) plots->treatments application Herbicide Application (Calibrated Sprayer) treatments->application assessment Efficacy Assessment (Visual Ratings, Biomass) application->assessment analysis Statistical Analysis (ANOVA) assessment->analysis end End: Report Findings analysis->end

Caption: Generalized workflow for a herbicide efficacy trial.

Toxicological Studies

Toxicological evaluation of MCPA and its formulations is conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example: Acute Oral Toxicity (Following OECD Guideline 401)

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used.

  • Dosage: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test animals (LD50).

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity, and gross necropsy findings at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Toxicological Profile

The toxicity of MCPA has been evaluated in a range of organisms. It is generally considered to be of low to moderate acute toxicity to mammals.

Table 3: Mammalian Toxicity of MCPA

Study TypeSpeciesEndpointValue (mg/kg bw)Reference
Acute Oral LD50 RatLD50500-1200[6]
Acute Dermal LD50 RatLD50>2000[6]
Chronic Toxicity MouseNOAEL16[6]
Reproductive Toxicity RatNOAEL12[6]
Developmental Toxicity RabbitNOAEL15 (maternal)[6]

Table 4: Ecotoxicological Profile of MCPA

OrganismEndpointValueReference
Bobwhite Quail Acute Oral LD50377 mg/kg[7]
Rainbow Trout 96-hr LC50117-232 mg/L[7]
Freshwater Invertebrates -Practically non-toxic[7]
Bees Oral LD50104 µ g/bee [7]

Environmental Fate

MCPA is moderately persistent in the soil environment, with a typical half-life of around 24 days, though this can vary depending on soil type, temperature, and moisture.[1] It is relatively mobile in soil and has the potential to leach into groundwater.[1] In the aquatic environment, MCPA is susceptible to microbial degradation.

Conclusion

This compound is an effective and widely used herbicide due to its selective action against broadleaf weeds and its systemic properties. Its mechanism of action as a synthetic auxin is well-characterized, involving the disruption of normal hormonal signaling pathways in plants. While it exhibits low to moderate acute toxicity to mammals, its potential for environmental contamination, particularly in water sources, necessitates careful management and adherence to application guidelines. Further research into the specific properties and environmental behavior of the trolamine salt form will continue to enhance our understanding and responsible use of this important agricultural tool.

References

In-Depth Technical Guide: Laboratory Synthesis and Purification of MCPA-Trolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MCPA-trolamine for laboratory applications. The document details the chemical background, a robust synthesis protocol, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide. For various research and developmental purposes, it is often converted into its more water-soluble salt forms. This compound, the salt of MCPA and triethanolamine (trolamine), offers enhanced solubility and stability, making it suitable for formulation studies and biological assays. This guide outlines a reliable method for the synthesis and purification of this compound on a laboratory scale.

Chemical Background

The synthesis of this compound is an acid-base neutralization reaction. The acidic carboxylic group of MCPA reacts with the basic tertiary amine of triethanolamine to form the corresponding ammonium salt.

Chemical Reaction:

Diagram 1: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amine salts of carboxylic acids, polar solvents or solvent mixtures are often effective.

  • Solvent Selection: Screen various solvents and solvent mixtures to find a suitable system. Potential candidates include ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water.

  • Dissolution: Dissolve the crude this compound product in a minimal amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature.

Purification_Workflow cluster_purification Purification by Recrystallization CrudeProduct Crude this compound Dissolution Dissolve in Hot Solvent CrudeProduct->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration PureProduct Pure this compound Crystals Filtration->PureProduct

Diagram 2: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and quantifying any residual MCPA.

ParameterValue/Description
Column Spherisorb S5 ODS2, 50 mm x 4.6 mm ID [1]
Mobile Phase 0.1% Aqueous phosphoric acid: methanol (40:60) [1]
Flow Rate 1 ml/min [1]
Detection UV at 280 nm [1]
Expected Retention Time for MCPA Approximately 3 minutes [1]

Note: The retention time for this compound may differ from that of MCPA. It is advisable to run standards of both MCPA and triethanolamine for comparison.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for both the MCPA and triethanolamine moieties. Key absorptions would include the carboxylate (COO-) stretch, aromatic C-H and C=C stretches, and the O-H and C-N stretches from the triethanolamine portion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum should display signals corresponding to the aromatic and methyl protons of the MCPA moiety, as well as the methylene protons of the triethanolamine cation.

    • 13C NMR: The carbon NMR spectrum will show distinct signals for all unique carbon atoms in the this compound salt.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the this compound salt and to provide information about its fragmentation pattern, further confirming its identity.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the expected product.

Table 1: Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )Appearance
MCPAC9H9ClO3200.62White to light brown crystalline solid
TriethanolamineC6H15NO3149.19Colorless viscous liquid

Table 2: Properties of this compound

PropertyValue
Formula C15H24ClNO6
Molecular Weight ( g/mol ) 349.81
Appearance Expected to be a white to off-white solid

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. By following the outlined protocols and utilizing the specified analytical techniques, researchers can obtain a high-purity product suitable for a variety of scientific applications. Adherence to standard laboratory safety procedures is paramount throughout all experimental work.

References

MCPA-trolamine mechanism of action in broadleaf weeds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of MCPA-trolamine in Broadleaf Weeds

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various agricultural and turf settings.[1][2][3][4] The trolamine salt formulation of MCPA enhances its solubility and absorption into the plant. However, the herbicidal activity is mediated by the MCPA acid anion after it dissociates within the plant.[5] This guide delineates the core mechanism of action of MCPA, focusing on its role as a synthetic auxin mimic. It details the molecular signaling cascade, downstream physiological effects, and methodologies for studying these processes.

Introduction: The Role of Synthetic Auxins

MCPA belongs to the phenoxyacetic acid class of herbicides, which function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[5][6][7] Natural auxins are crucial regulators of plant growth, controlling processes such as cell division, elongation, and differentiation.[8] Synthetic auxins like MCPA induce a state of hormonal overdose in susceptible dicotyledonous (broadleaf) plants.[7][9] This hormonal imbalance leads to a cascade of disruptive effects, including uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and ultimately, plant death, while monocotyledonous plants (grasses) remain relatively unaffected.[1][5][10]

Pharmacodynamics and Molecular Mechanism of Action

The herbicidal action of MCPA is a multi-step process that begins with its absorption and culminates in catastrophic disruption of regulated growth.

Absorption and Translocation

MCPA is absorbed through the leaves and roots of the weed and is systematically translocated throughout the plant via the phloem and xylem to regions of active growth, known as meristematic tissues.[1][6][11][12] This systemic movement ensures that the herbicide reaches its sites of action in the shoot tips, root tips, and vascular tissues.[8]

The Core Molecular Signaling Pathway

Once inside the plant cell, MCPA mimics IAA by binding to specific auxin receptors. The core of this pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[13][14]

The signaling cascade proceeds as follows:

  • Receptor Binding: MCPA binds to the TIR1/AFB receptor, acting as a "molecular glue" that stabilizes the interaction between the receptor and a family of repressor proteins known as Aux/IAA .[13][14]

  • Ubiquitination of Repressors: This stabilized binding targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB complex.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[13]

  • Activation of Transcription: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs) , which are transcription factors that were previously inhibited by the Aux/IAA proteins.

  • Gene Expression: Freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early-response auxin genes, activating their transcription. This leads to a massive, uncontrolled expression of genes involved in cell growth, division, and other processes.

MCPA_Signaling_Pathway cluster_cell Plant Cell Cytoplasm & Nucleus cluster_SCF SCF-TIR1/AFB Complex MCPA MCPA TIR1 TIR1/AFB Receptor MCPA->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA SCF SCF (E3 Ligase) SCF->AuxIAA Ubiquitinates ARF ARF (Transcription Factor) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded DNA DNA (Auxin Response Genes) ARF->DNA activates transcription mRNA mRNA DNA->mRNA transcription Proteins Growth & Ethylene Synthesis Proteins mRNA->Proteins translation UncontrolledGrowth Uncontrolled Growth & Cell Division Proteins->UncontrolledGrowth

Caption: Molecular signaling pathway of MCPA in a plant cell.

Physiological and Biochemical Consequences

The massive upregulation of auxin-responsive genes leads to several key physiological disruptions.

Uncontrolled Growth

The most visible effect of MCPA is the uncontrolled, unsustainable growth it induces.[6] This includes abnormal cell elongation and division, leading to the characteristic symptoms of epinasty, stem and petiole twisting, leaf cupping, and callus formation on stems.[1][10] This rapid growth diverts the plant's metabolic reserves, damaging repair mechanisms and ultimately exhausting the plant.[5]

Induction of Ethylene Biosynthesis

A critical downstream effect of auxin overdose is the stimulation of ethylene production.[8] Auxins induce the transcription of genes encoding ACC synthase (ACS) and ACC oxidase (ACO) , the key enzymes in the ethylene biosynthesis pathway.[15][16] The resulting "stress ethylene" contributes significantly to the herbicidal symptoms, including epinasty, chlorosis (yellowing), and senescence (aging).[17]

Disruption of Vascular Tissues

The uncontrolled proliferation of cells, particularly in the vascular tissues (phloem and xylem), leads to blockages. This disrupts the transport of water, nutrients, and sugars throughout the plant, effectively starving the meristems and contributing to the plant's death.[8]

Quantitative Data Summary

While comprehensive dose-response data is specific to weed species and environmental conditions, the following tables summarize key quantitative parameters found in the literature.

Table 1: Herbicide Efficacy and Phytotoxicity

Parameter Plant Species Value Observation Reference
IC₅₀ (Root Length) Lepidium sativum Lower than shoot IC₅₀ Roots are more sensitive to MCPA-induced growth inhibition than shoots. [10][11]
IC₅₀ (Shoot Length) Lepidium sativum 1.88 to 60-fold higher than root IC₅₀ Shoots exhibit greater tolerance to the direct inhibitory effects of MCPA. [10][11]
Boll Number Reduction Gossypium hirsutum (Cotton) 75-80% Caused by drift exposure to MCPA-Na at seedling/budding stages. [18]

| Single Boll Weight Reduction | Gossypium hirsutum (Cotton) | 36-46% | Caused by drift exposure to MCPA-Na at seedling/budding stages. |[18] |

Table 2: Environmental and Physiological Parameters

Parameter Medium/Condition Value Significance Reference
Soil Half-life Typical soil conditions ~24 days Indicates moderate persistence in soil, dependent on moisture and temperature. [6]
Freundlich Adsorption (Kf) Soil 0.94 Low value indicates that MCPA is not strongly adsorbed to soil particles. [6]
Ethylene Production Increase Mandevilla sanderi 100-130% Increase in flower/bud abscission upon exposure to ethylene-inducing agents. [19]

| Ethylene Evolution | Lycopersicon esculentum (Tomato) | Pronounced increase at >150 nL L⁻¹ O₃ | Demonstrates rapid induction of ethylene synthesis under abiotic stress. |[16] |

Key Experimental Protocols

The study of MCPA's mechanism of action relies on specific biochemical and physiological assays.

Protocol: Measurement of Ethylene Production by Gas Chromatography

This protocol is designed to quantify the rate of ethylene production from plant tissue following herbicide treatment.

1. Plant Material and Treatment:

  • Grow susceptible broadleaf weed seedlings (e.g., Arabidopsis thaliana or Sinapis arvensis) in a controlled environment.

  • Apply this compound solution at a predetermined concentration (e.g., the field-recommended rate) via foliar spray. Use a control group sprayed only with the carrier solution.

2. Sample Incubation:

  • At various time points post-treatment (e.g., 2, 4, 8, 24 hours), excise a known mass of leaf tissue (e.g., 1 gram).

  • Place the tissue into a small, gas-tight vial (e.g., 10 mL glass vial) and seal it with a septum cap.

  • Incubate the vials under controlled light and temperature for a fixed period (e.g., 1-2 hours) to allow ethylene to accumulate in the headspace.

3. Gas Chromatography (GC) Analysis:

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID), which are highly sensitive to hydrocarbons like ethylene.[20]

  • Headspace Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial through the septum.

  • Injection: Immediately inject the gas sample into the GC injection port.

  • Separation: The gas is carried by an inert carrier gas (e.g., Helium) through a packed column (e.g., alumina) that separates ethylene from other volatile compounds.

  • Detection and Quantification: The detector generates a signal as ethylene elutes from the column. The peak area is proportional to the ethylene concentration. Calculate the concentration by comparing the peak area to a standard curve generated from known ethylene standards.

  • Data Expression: Express the results as nL of ethylene produced per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Caption: Experimental workflow for ethylene measurement via Gas Chromatography.
Protocol: Quantification of Auxins (MCPA/IAA) in Plant Tissue

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive quantification of auxin compounds.[21][22][23]

1. Tissue Harvesting and Homogenization:

  • Harvest ~50-100 mg of fresh plant tissue from control and MCPA-treated plants.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Add a pre-chilled extraction buffer (e.g., isopropanol/water/HCl) and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or a synthesized ¹³C-MCPA).

  • Homogenize the tissue using a bead beater or mortar and pestle.

2. Analyte Extraction and Purification:

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant containing the extracted auxins.

  • Perform a solid-phase extraction (SPE) to purify and concentrate the auxins. Use a C18 or similar reversed-phase SPE cartridge.

  • Elute the purified auxins from the cartridge with a solvent like methanol or acetonitrile.

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • LC Separation: Separate the compounds on a C18 reversed-phase column using a gradient of acidified water and acetonitrile.

  • MS/MS Detection: Analyze the eluting compounds using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific precursor ion for MCPA (or IAA) and its characteristic product ion, providing high specificity and sensitivity.

  • Quantification: Calculate the concentration of endogenous MCPA/IAA based on the ratio of the analyte peak area to the peak area of the known amount of the co-eluting internal standard.

Conclusion

The mechanism of action of this compound is a classic example of herbicidal activity through mimicry of a natural plant hormone. By hijacking the plant's own auxin signaling pathway, MCPA induces a cascade of uncontrolled gene expression that leads to catastrophic physiological disruptions, including unsustainable growth, ethylene production, and vascular system failure. This targeted action against the growth regulation system of broadleaf weeds explains its high efficacy and selectivity. Understanding the detailed molecular and biochemical steps in this process is crucial for managing herbicide resistance and developing new herbicidal technologies.

References

Spectroscopic and Mechanistic Insights into MCPA-Trolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-trolamine, a salt formed from the phenoxy herbicide MCPA and the organic amine trolamine (triethanolamine), presents a unique profile for various applications, including its use as a corrosion inhibitor. Understanding its molecular structure and properties through spectroscopic analysis is crucial for its development and application. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented. Furthermore, the herbicidal mode of action of the parent compound, MCPA, is elucidated through a signaling pathway diagram, offering insights into its biological activity.

Introduction

MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) is a widely used systemic phenoxy herbicide.[1] Its salt form with triethanolamine, this compound, has been synthesized and characterized, showing potential as a corrosion inhibitor for steel in acidic media. The formation of the salt involves the reaction of the carboxylic acid group of MCPA with the amine group of triethanolamine. A thorough spectroscopic analysis is essential to confirm the structure of this salt and to understand its chemical properties. This guide synthesizes the available spectroscopic data and methodologies for the characterization of this compound.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on the analysis of its constituent parts, MCPA and triethanolamine, and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables predict the ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆. These predictions are based on the known spectra of MCPA and triethanolamine and the expected changes upon salt formation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (MCPA)6.8 - 7.5Multiplet3H
-OCH₂- (MCPA)~4.7Singlet2H
-CH₃ (MCPA)~2.3Singlet3H
-CH₂- (Triethanolamine)2.5 - 3.5Multiplet12H
-OH (Triethanolamine)VariableBroad Singlet3H
-NH⁺- (Triethanolamine)VariableBroad Singlet1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) (MCPA)~170
Aromatic C-O (MCPA)~155
Aromatic C-Cl (MCPA)~128
Aromatic CH (MCPA)115 - 130
Aromatic C-CH₃ (MCPA)~130
-OCH₂- (MCPA)~65
-CH₃ (MCPA)~16
-CH₂-N (Triethanolamine)~57
-CH₂-OH (Triethanolamine)~59
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The formation of the this compound salt is expected to result in characteristic changes in the IR spectrum, particularly in the region of the carboxylic acid and amine groups.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3500 (broad)O-H stretchHydroxyl groups (Triethanolamine)
2800-3000C-H stretchAliphatic and Aromatic
~1600C=O stretch (asymmetric)Carboxylate (MCPA salt)
~1400C=O stretch (symmetric)Carboxylate (MCPA salt)
1450-1600C=C stretchAromatic ring (MCPA)
1000-1300C-O stretchEther and Alcohol
1000-1250C-N stretchAmine (Triethanolamine)
600-800C-Cl stretchAryl halide (MCPA)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Assignment
[M+H]⁺ of MCPA201.02
[M-H]⁻ of MCPA199.01
[M+H]⁺ of Triethanolamine150.1
Molecular Ion of this compoundExpected to be unstable, showing fragments of MCPA and Triethanolamine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A solution of triethanolamine in an appropriate solvent (e.g., ethanol) is added dropwise to a stirred solution of MCPA in the same solvent at room temperature. The reaction mixture is then stirred for a specified period, and the resulting salt is isolated by filtration or evaporation of the solvent.

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: Analyze the mass-to-charge ratios of the detected ions to identify the molecular ions and fragment ions.

Herbicidal Mode of Action of MCPA

MCPA acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. The following diagram illustrates the simplified logical workflow of MCPA's herbicidal action.

MCPA_Mode_of_Action MCPA MCPA Application Uptake Uptake by Plant (Leaves and Roots) MCPA->Uptake Translocation Translocation in Phloem Uptake->Translocation Binding Binding to Auxin Receptors Translocation->Binding Signal Signal Transduction Cascade Binding->Signal Gene_Expression Altered Gene Expression Signal->Gene_Expression Growth Uncontrolled Cell Division and Elongation Gene_Expression->Growth Disruption Disruption of Normal Plant Processes Growth->Disruption Death Plant Death Disruption->Death

Caption: Logical workflow of MCPA's herbicidal action as a synthetic auxin.

Conclusion

References

An In-depth Technical Guide to the Solubility of MCPA-Trolamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, technical data sheets, and patents did not yield specific quantitative solubility data for MCPA-trolamine in various organic solvents. This guide, therefore, provides a detailed overview of the solubility of the parent compound, MCPA (4-chloro-2-methylphenoxyacetic acid), and a structurally related herbicide, dicamba, to offer a qualitative understanding of the potential solubility characteristics of this compound. Furthermore, this document outlines standardized experimental protocols for determining chemical solubility, which can be applied to this compound in a laboratory setting.

Introduction to this compound

This compound is the salt formed from the phenoxy herbicide MCPA and the organic base trolamine (triethanolamine). MCPA itself is a weak acid with low solubility in water. The formation of a salt with an amine, such as trolamine, is a common strategy to increase the aqueous solubility of acidic herbicides, which is particularly useful for the formulation of commercial herbicide products. While this enhances water solubility, the behavior of such salts in organic solvents is less well-documented. Understanding the solubility of this compound in organic solvents is crucial for various aspects of its lifecycle, including synthesis, formulation, quality control, and environmental fate studies.

Qualitative Solubility Assessment of this compound

In the absence of direct data, a qualitative assessment of this compound's solubility in organic solvents can be inferred from the properties of its constituent molecules and general chemical principles.

  • MCPA (Acid Form): The parent acid, MCPA, is a polar molecule containing a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring. Its solubility in organic solvents is influenced by the polarity of the solvent.

  • Trolamine (Triethanolamine): Trolamine is a viscous organic compound that is both a tertiary amine and a triol. It is miscible with water and soluble in polar organic solvents like ethanol and acetone.[1][2][3] Its three hydroxyl groups contribute to its polarity and ability to form hydrogen bonds.

  • This compound Salt: The formation of the salt involves an acid-base reaction between the carboxylic acid of MCPA and the amine group of trolamine. This results in an ionic compound, the tris(2-hydroxyethyl)ammonium salt of MCPA. The solubility of this salt in organic solvents will be dictated by a balance of factors:

    • "Like Dissolves Like": The ionic nature of the salt suggests that it will have a higher affinity for polar solvents that can solvate the ions. Therefore, this compound is expected to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene).

    • Hydrogen Bonding: The presence of hydroxyl groups on the trolamine cation and the carboxylate group on the MCPA anion allows for extensive hydrogen bonding with protic solvents.

    • Steric Hindrance: The bulky nature of both the MCPA anion and the trolamine cation may influence how effectively solvent molecules can pack around and solvate the ions, potentially limiting solubility even in some polar solvents.

Based on these principles, it is reasonable to predict that this compound will exhibit limited solubility in nonpolar organic solvents and greater solubility in polar organic solvents.

Solubility Data of Related Compounds

To provide a more concrete, albeit indirect, reference, the following tables summarize the available solubility data for MCPA acid and the structurally related herbicide, dicamba.

Table 1: Solubility of MCPA (Acid) in Organic Solvents at 20°C

Organic SolventSolubility (mg/L)
Hexane323
Not specified289300

Source: University of Hertfordshire, AERU[4]

Table 2: Solubility of Dicamba in Various Organic Solvents at 25°C

Organic SolventSolubility ( g/100 mL)
Acetone126
Carbon disulfide127
Chloroform51.6
Cyclohexanone91.6
Diacetone alcohol91
Dichloromethane26
Dioxane118
Ethanol92.2
Heavy aromatic naphthanes5.2
n-Heptane0.375
Methanol137
1-Octanol68
Tetrahydrofuran139
Toluene13
Xylene20.2

Source: PubChem[5]

The data for dicamba, another carboxylic acid herbicide, demonstrates a wide range of solubilities in different organic solvents, with higher solubility observed in more polar solvents like methanol, acetone, and ethanol.[5] This trend is likely to be broadly similar for this compound, although the absolute solubility values will differ.

Experimental Protocols for Solubility Determination

For researchers and scientists who need to determine the precise solubility of this compound in specific organic solvents, standardized methods should be employed. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.[6][7]

OECD Guideline 105: Water Solubility

While this guideline is for water solubility, the principles of the "Flask Method" are readily adaptable for organic solvents.[6][8]

Principle of the Flask Method: A given amount of the test substance is agitated in a specific volume of the chosen organic solvent at a constant temperature to achieve saturation. The concentration of the substance in the resulting saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with temperature control (e.g., ± 0.5 °C).

  • Glass flasks with stoppers.

  • Magnetic stirrers or a shaker.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation appropriate for the quantification of this compound (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry).

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and to determine the time required to reach equilibrium.

  • Main Test: a. Add an excess amount of this compound to a flask containing a known volume of the organic solvent. b. Seal the flask and place it in the constant temperature bath. c. Agitate the mixture for a predetermined time (based on the preliminary test, typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established. d. After reaching equilibrium, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material. e. If necessary, centrifuge the sample at the test temperature to facilitate the separation of the solid and liquid phases. f. Carefully withdraw an aliquot of the clear supernatant for analysis. g. Determine the concentration of this compound in the aliquot using a validated analytical method.

  • Replicates: The determination should be performed in at least duplicate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_main Main Experiment cluster_analysis Analysis cluster_end Conclusion start Start prep_substance Prepare this compound and Organic Solvent start->prep_substance prelim_test Conduct Preliminary Solubility Test prep_substance->prelim_test add_excess Add Excess Solute to Solvent prelim_test->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sampling Sample Supernatant phase_sep->sampling analysis Analyze Concentration (e.g., HPLC) sampling->analysis calc_sol Calculate Solubility analysis->calc_sol end End calc_sol->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Influence of pH on the Chemical Stability of MCPA-Trolamine Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role pH plays in the stability of aqueous solutions of MCPA-trolamine. MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide, is often formulated as a trolamine salt to enhance its solubility in water. The stability of these formulations is paramount to ensure consistent efficacy and to minimize the formation of degradation products. This document synthesizes available scientific literature to detail the degradation pathways of MCPA, present quantitative data on its stability at various pH levels, and provide detailed experimental protocols for assessing the stability of this compound solutions.

Introduction

MCPA is a selective, systemic herbicide used to control broadleaf weeds in a variety of agricultural and non-crop settings. Its mode of action is as an auxin mimic, leading to uncontrolled growth and eventual death of susceptible plants. For effective application, MCPA is commonly formulated as a water-soluble salt, with the trolamine salt being a prevalent choice due to its high water solubility and stability under certain conditions.

The pH of the aqueous solution is a master variable controlling the chemical stability of many pesticides, including MCPA. The primary abiotic degradation pathway for many agrochemicals in aqueous environments is hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often highly dependent on the pH of the solution. Understanding the pH-stability profile of this compound is therefore essential for:

  • Formulation Development: To create stable and effective herbicide products with a long shelf-life.

  • Quality Control: To establish acceptable pH ranges for manufacturing and storage.

  • Environmental Fate Assessment: To predict the persistence and degradation of MCPA in various aquatic environments.

  • Analytical Method Development: To design robust stability-indicating analytical methods.

This guide will delve into the specifics of how acidic, neutral, and alkaline conditions affect the integrity of the MCPA molecule in trolamine salt solutions.

Chemical Structure and Properties of MCPA and Trolamine

MCPA (2-methyl-4-chlorophenoxyacetic acid)

  • Chemical Formula: C₉H₉ClO₃

  • Molar Mass: 200.62 g/mol

  • Appearance: White to light brown crystalline solid

  • pKa: 3.07

Trolamine (Triethanolamine)

  • Chemical Formula: C₆H₁₅NO₃

  • Molar Mass: 149.19 g/mol

  • Appearance: Viscous, colorless to pale yellow liquid

  • pKa: 7.74

In an this compound solution, the acidic MCPA molecule donates a proton to the basic trolamine, forming an ion pair. This salt formation significantly increases the water solubility of MCPA.

Effect of pH on the Stability of MCPA

The stability of the MCPA molecule is influenced by the pH of the aqueous solution. The primary degradation pathway susceptible to pH variation is the hydrolysis of the ether linkage.

Degradation Pathways

The main degradation product of MCPA in aqueous solutions is 4-chloro-2-methylphenol (MCP) .[1] This is formed through the cleavage of the ether bond connecting the phenoxy group to the acetic acid side chain. Under certain conditions, further degradation of MCP can occur.

The general degradation pathway is illustrated below:

MCPA This compound Hydrolysis Hydrolysis MCPA->Hydrolysis pH dependent MCP 4-chloro-2-methylphenol (MCP) Hydrolysis->MCP Trolamine Trolamine Hydrolysis->Trolamine Acetic_acid Acetic Acid Derivative Hydrolysis->Acetic_acid

Caption: General hydrolysis pathway of this compound.

Quantitative Stability Data

Scientific literature on the comprehensive pH-rate profile for the hydrolysis of this compound is limited. However, studies on MCPA and its ester derivatives provide valuable insights into its stability.

A key finding from a World Health Organization (WHO) report on MCPA in drinking water states that MCPA was not found to be hydrolyzed at a neutral pH (pH 7.0) when heated for 13 days at 34–35 °C.[2] This indicates a high degree of stability for the MCPA molecule under neutral conditions.

The table below summarizes the available stability information for MCPA in aqueous solutions.

pH RangeConditionStability of MCPAHalf-life (t½)Reference
Acidic (pH < 5) GeneralExpected to be relatively stable. Reaction with strong acids may cause precipitation of the free acid form of MCPA.Data not availableGeneral knowledge
Neutral (pH 5 - 7) 34-35 °C for 13 daysStable, no hydrolysis observed.Not applicable[2]
Alkaline (pH > 7) GeneralIncreased potential for hydrolysis, especially at higher pH values. Strong alkali can lead to the release of dimethylamine vapor from dimethylamine salts of MCPA, and similar reactions are possible with trolamine salts.Data not availableGeneral knowledge
pH 9 MCPA-EHEHydrolysis observed.< 117 hours

Note: The data for pH 9 pertains to an ester of MCPA and should be considered as an indicator of the general trend for the MCPA molecule, not a direct measure of this compound stability. Further studies are required to establish a complete pH-rate profile for this compound.

Experimental Protocols for Stability Assessment

To accurately determine the effect of pH on the stability of an this compound solution, a well-designed stability study is essential. The following protocols are based on established guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[4]

Experimental Workflow

The general workflow for assessing the pH stability of this compound is as follows:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Prepare Buffers (pH 4, 7, 9) Solution_Prep Prepare this compound Solution Buffer_Prep->Solution_Prep Incubation Incubate at Controlled Temperature Solution_Prep->Incubation Sampling Sample at Time Intervals Incubation->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate & Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for pH stability testing.

Preparation of Buffered Solutions

Prepare sterile aqueous buffer solutions at the following pH values:

  • pH 4.0: Citrate buffer

  • pH 7.0: Phosphate buffer

  • pH 9.0: Borate buffer

All buffers should be prepared using high-purity water and sterilized by filtration through a 0.22 µm membrane filter.

Sample Preparation and Incubation
  • Prepare a stock solution of this compound in high-purity water at a known concentration.

  • Add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired final concentration. The final concentration should be well below the solubility limit and ideally allow for at least 10% degradation to be accurately measured.

  • Dispense the solutions into sterile, sealed containers (e.g., amber glass vials with PTFE-lined caps) to protect from light and microbial contamination.

  • Incubate the samples at a constant temperature, for example, 25 °C or under accelerated conditions (e.g., 40 °C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each pH solution for analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent MCPA from its degradation products, primarily MCP. The following is a representative HPLC-UV method that can be adapted and validated for this purpose.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the ionization state of MCPA is controlled. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm or 280 nm

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies (acidic, alkaline, oxidative, and photolytic stress) to demonstrate that the degradation products are well-resolved from the parent MCPA peak.

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60 °C for a specified period.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose the this compound solution to UV light.

Analyze the stressed samples using the developed HPLC method to confirm peak purity and resolution between MCPA and any formed degradation products.

Data Analysis and Interpretation

The concentration of MCPA at each time point for each pH is determined from the HPLC analysis. The degradation kinetics can be modeled, typically assuming first-order kinetics.

The first-order rate constant (k) is calculated from the slope of the natural logarithm of the concentration versus time plot:

ln(Ct) = ln(C0) - kt

Where:

  • Ct is the concentration of MCPA at time t

  • C0 is the initial concentration of MCPA

  • k is the first-order rate constant

The half-life (t½) is then calculated as:

t½ = 0.693 / k

A pH-rate profile can be generated by plotting the logarithm of the rate constant (log k) against the pH. This will visually represent the pH at which the this compound solution is most stable.

Conclusion

The experimental protocols provided in this guide offer a robust framework for researchers and formulation scientists to conduct their own stability studies and generate specific data for their formulations. A validated stability-indicating HPLC method is indispensable for accurately assessing the degradation of MCPA and ensuring the quality and efficacy of the final product. Further research to establish a detailed pH-rate profile for this compound would be a valuable contribution to the scientific literature.

References

Degradation of MCPA-Trolamine in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide for the control of broad-leaf weeds, is often formulated as a trolamine salt to enhance its solubility and efficacy. Understanding the environmental fate of MCPA-trolamine, which readily dissociates to the active MCPA acid anion in the environment, is critical for assessing its ecological impact and ensuring water safety. This technical guide provides an in-depth overview of the degradation pathways of MCPA in soil and water, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the transformation processes. This document is intended for researchers, environmental scientists, and regulatory professionals.

Introduction

MCPA is a selective and systemic herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] Its high water solubility and relatively low adsorption to soil particles contribute to its potential for transport into surface and groundwater bodies.[3][4] The degradation of MCPA in the environment is a complex process governed by a combination of biotic and abiotic factors. In soil, microbial activity is the primary driver of degradation, whereas in water, photochemical processes play a more significant role. The rate and pathway of degradation are influenced by a multitude of environmental variables, including soil type, organic matter content, temperature, pH, and the presence of other substances.[2][3]

Degradation in Soil

The persistence of MCPA in soil is relatively short under favorable conditions, with its degradation being primarily a biological process.

Microbial Degradation

The breakdown of MCPA in soil is predominantly mediated by a diverse range of microorganisms, including bacteria and fungi.[2][5] The process is significantly faster under aerobic conditions, while in anaerobic environments, degradation is negligible, which can lead to the persistence of MCPA in saturated soils.[3] The initial and rate-limiting step in the bacterial degradation of MCPA is the cleavage of the ether bond, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or related genes.[6][7][8] This initial transformation yields 4-chloro-2-methylphenol (CMP), which is the principal metabolite.[2][9] Further microbial activity can lead to the complete mineralization of the compound to carbon dioxide and water. The abundance and activity of MCPA-degrading microbial communities are influenced by soil properties such as organic matter content, pH, and temperature.[3]

Factors Influencing Soil Degradation

Several factors can influence the rate of MCPA degradation in soil:

  • Oxygen Availability: Aerobic conditions are crucial for rapid microbial degradation.[3]

  • Soil Type and Organic Matter: Soils with higher organic carbon content tend to exhibit increased sorption of MCPA, which can sometimes limit its availability for microbial degradation. However, organic matter also supports a more active microbial community, which can enhance the degradation rate.[10]

  • Temperature and pH: Optimal temperature and pH ranges for microbial activity will accelerate MCPA breakdown. Lower temperatures and acidic pH are known to increase its persistence.[2][9]

  • Moisture Content: Soil moisture affects both microbial activity and the availability of MCPA to microorganisms.

  • Presence of Other Chemicals: Co-application of certain fungicides has been shown to retard the degradation of MCPA in soil.[6]

Degradation in Water

In aquatic environments, the degradation of MCPA is influenced by both biotic and abiotic processes, with photolysis playing a key role.

Photochemical Degradation (Photolysis)

MCPA can be degraded by direct exposure to sunlight in a process known as photolysis.[3] The photolytic half-life of MCPA in aqueous solutions can vary from days to weeks depending on factors like water clarity, depth, and the intensity of solar radiation.[11] The primary breakdown product of MCPA photolysis is 4-chloro-2-methylphenol (4-C2MP).[12] The presence of other substances in the water, such as dissolved organic matter and nitrates, can influence the rate of photodegradation by either inhibiting it through light screening or promoting it through photosensitization reactions.[13] Advanced oxidation processes, such as those involving UV light in combination with hydrogen peroxide (UV/H₂O₂) or ozone (O₃), have been shown to be effective in degrading MCPA in water treatment scenarios.[14][15]

Hydrolysis and Microbial Degradation in Water

MCPA is stable to hydrolysis at neutral pH.[11] While microbial degradation also occurs in water, it is generally considered a slower process compared to photolysis in sunlit surface waters. In dark conditions, such as in groundwater or deep water bodies, microbial degradation becomes the more dominant pathway.[11]

Quantitative Degradation Data

The degradation rate of MCPA is typically expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize reported DT₅₀ values for MCPA under various conditions.

Table 1: MCPA Degradation Half-Life (DT₅₀) in Soil

Soil TypeHorizonTemperature (°C)DT₅₀ (days)Reference
SandyAp256.9[2]
SandyBwC2520.1[2]
SandyC2585.8[2]
LoamyAp251.5[2]
LoamyE258.7[2]
LoamyBt2527.6[2]
LoessAp254.3[2]
LoessBw2513.0[2]
LoessBwC2534.2[2]
Chernozem-Laboratory2.2[10]
Regosol-Laboratory11.7[10]
VariousField-7 - 60[3]

Table 2: MCPA Degradation Half-Life (DT₅₀) in Water

Water TypeConditionsDT₅₀ (days)Reference
River WaterNatural sunlight (autumn)~14[3]
Aqueous Solution (pH 8.3)Sunlight20 - 24[11]
Rice Paddy WaterDark, microbial degradation13[11]

Experimental Protocols

Soil Degradation Study

A common method to assess MCPA degradation in soil involves laboratory incubation studies.

  • Soil Collection and Preparation: Collect soil from the desired location and horizon. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic carbon content, and pH.

  • Spiking: A stock solution of MCPA (often radiolabeled, e.g., with ¹⁴C, for easier tracking) is prepared in a suitable solvent. The stock solution is added to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate.

  • Incubation: The spiked soil is brought to a specific moisture level and incubated in the dark at a constant temperature (e.g., 20°C or 25°C). Aerobic conditions are maintained.

  • Sampling: At regular intervals, soil subsamples are taken for analysis.

  • Extraction: MCPA and its metabolites are extracted from the soil samples using an appropriate solvent, such as an acetonitrile/water mixture, often with pH adjustment to ensure efficient extraction.[10]

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[16][17]

  • Data Analysis: The concentration of MCPA over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the DT₅₀.

Water Photodegradation Study
  • Solution Preparation: Prepare an aqueous solution of MCPA in purified water or a natural water sample. The pH of the solution should be controlled.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Control samples are kept in the dark to assess for any non-photochemical degradation.

  • Sampling: Aliquots of the solution are taken at various time points during irradiation.

  • Analysis: The concentration of MCPA and its photoproducts in the samples is determined, typically by HPLC-UV or LC-MS/MS.[14]

  • Data Analysis: The rate of disappearance of MCPA is used to calculate the photodegradation quantum yield and the environmental half-life under specific light conditions.

Soil Column Leaching Study

This experiment simulates the movement of MCPA through the soil profile.

  • Column Packing: A glass or PVC column is uniformly packed with the soil to be tested.[10][18]

  • Saturation and Equilibration: The soil column is saturated with a solution, typically 0.01 M CaCl₂, to establish a steady flow and mimic soil solution ionic strength.[18]

  • Herbicide Application: A known amount of MCPA is applied to the top of the soil column.[10]

  • Leaching: A simulated rainfall, again often using 0.01 M CaCl₂, is applied to the top of the column at a constant rate.[10]

  • Leachate Collection: The liquid that passes through the column (the leachate) is collected in fractions over time.

  • Soil Sectioning: At the end of the experiment, the soil column is sectioned into segments by depth.[18]

  • Analysis: Both the leachate fractions and the soil segments are extracted and analyzed for MCPA and its metabolites to determine the extent of leaching and the distribution of the chemical in the soil profile.[10]

Degradation Pathway Visualizations

The following diagrams illustrate the key degradation pathways of MCPA in soil and water.

MCPA_Soil_Degradation cluster_soil Soil Environment (Aerobic) MCPA This compound (dissociates to MCPA anion) CMP 4-chloro-2-methylphenol (CMP) MCPA->CMP Microbial ether cleavage (tfdA gene, dioxygenase) RingCleavage Ring Cleavage Products CMP->RingCleavage Further microbial degradation Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization Metabolism

Caption: Microbial degradation pathway of MCPA in soil.

MCPA_Water_Degradation cluster_photolysis Direct Photolysis cluster_indirect Indirect Photolysis MCPA MCPA Photoproducts 4-chloro-2-methylphenol and other photoproducts FurtherDegradation Further degradation products MCPA_sun MCPA Photoproducts_sun 4-chloro-2-methylphenol MCPA_sun->Photoproducts_sun Sunlight (UVB) Photoproducts_sun->FurtherDegradation MCPA_oh MCPA Intermediates_oh Hydroxylated Intermediates MCPA_oh->Intermediates_oh + •OH radicals Intermediates_oh->FurtherDegradation

Caption: Photochemical degradation pathways of MCPA in water.

Experimental_Workflow_Soil start Start: Soil Sample Collection & Preparation spiking Spike Soil with MCPA start->spiking incubation Incubate at Controlled Temperature & Moisture spiking->incubation sampling Collect Subsamples Over Time incubation->sampling extraction Solvent Extraction of MCPA & Metabolites sampling->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis data Calculate DT50 analysis->data

Caption: Experimental workflow for a soil degradation study.

Conclusion

The degradation of this compound in the environment is a multifaceted process that is highly dependent on the specific environmental compartment. In soil, biotic degradation by microorganisms under aerobic conditions is the most significant pathway, leading to a relatively short persistence under favorable conditions. In water, abiotic degradation through photolysis is a key mechanism for its removal from sunlit surface waters. The data and protocols presented in this guide provide a framework for understanding and investigating the environmental fate of this widely used herbicide. Continued research is necessary to further elucidate the influence of complex environmental matrices and the potential for the formation of various transformation products under different conditions.

References

Toxicological Profile of MCPA-Trolamine on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of MCPA-trolamine on non-target organisms. MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide. The trolamine salt of MCPA is one of its common formulations. In the environment, this compound rapidly dissociates into the MCPA acid and trolamine. Consequently, the toxicological properties of MCPA acid are considered representative of the effects of its trolamine salt. This document summarizes the available quantitative toxicity data, details the experimental protocols for key toxicological studies, and visualizes potential mechanisms of toxicity in non-target organisms.

Introduction

MCPA is a selective, systemic herbicide used for the control of broadleaf weeds in various agricultural and non-agricultural settings. Its mode of action in target plants is as a synthetic auxin, leading to uncontrolled growth and subsequent death. While effective in its intended purpose, the potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide focuses on the toxicological effects of MCPA, with the understanding that the data is largely derived from studies on MCPA acid and other salt formulations, which are relevant to this compound due to its rapid dissociation in the environment.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of MCPA to a range of non-target organisms. The data is primarily for MCPA acid, which is the environmentally relevant form.

Table 1: Acute Toxicity of MCPA to Non-Target Organisms
Organism GroupSpeciesEndpointValue (mg/L or mg/kg bw)Reference
Aquatic Invertebrates Daphnia magna (Water flea)48h EC50 (Immobilisation)>100[1]
Fish Oncorhynchus mykiss (Rainbow trout)96h LC50117 - 232[2]
Lepomis macrochirus (Bluegill sunfish)96h LC50>100
Birds Colinus virginianus (Bobwhite quail)Oral LD50377[2]
Mammals RatOral LD50700 - 1160[2]
RabbitDermal LD50>4000[2]
Bees Apis mellifera (Honeybee)Oral LD50104 µ g/bee [2]
Apis mellifera (Honeybee)Contact LD50>100 µ g/bee
Earthworms Eisenia fetida14d LC50 (in soil)335
Table 2: Chronic Toxicity of MCPA to Non-Target Organisms
Organism GroupSpeciesEndpointValue (mg/L or mg/kg bw/day)Reference
Fish Pimephales promelas (Fathead minnow)32d NOEC (Growth)15.6
Birds Anas platyrhynchos (Mallard duck)Dietary LC50 (5-day)>5620 ppm
Mammals Rat90-day NOAEL (Systemic toxicity)5.6

NOEC: No Observed Effect Concentration NOAEL: No Observed Adverse Effect Level

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key acute toxicity tests.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids (Daphnia magna).

  • Test Organisms: Young daphnids, less than 24 hours old at the start of the test.

  • Test Duration: 48 hours.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system. Temperature is maintained at 20 ± 1°C, with a 16-hour light and 8-hour dark cycle.

  • Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation in 50% of the daphnids after 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50 is calculated using probit analysis or other suitable statistical methods.

Fish Acute Toxicity Test (OECD 203)

This test assesses the acute lethal toxicity of a substance to fish.

  • Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are monitored and maintained within species-specific optimal ranges.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

  • Data Analysis: The LC50 is determined by statistical methods such as probit analysis.

Avian Acute Oral Toxicity Test (based on OECD 223)

This test determines the acute oral toxicity of a substance to birds.

  • Test Organisms: Commonly tested species are the bobwhite quail (Colinus virginianus) and the mallard duck (Anas platyrhynchos).

  • Test Administration: The test substance is administered as a single oral dose, typically via gavage or in a capsule.

  • Observation Period: Birds are observed for at least 14 days.

  • Endpoint: The median lethal dose (LD50), the dose that is lethal to 50% of the test birds, is the primary endpoint.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

These tests evaluate the acute toxicity of a substance to honeybees through contact and oral exposure.

  • Test Organisms: Adult worker honeybees (Apis mellifera).

  • Contact Toxicity (OECD 214): A single dose of the test substance is applied topically to the dorsal thorax of the bees.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

  • Test Duration: Typically 48 to 96 hours.

  • Endpoint: The median lethal dose (LD50) for contact toxicity and the median lethal concentration (LC50) or dose (LD50) for oral toxicity are determined.

  • Data Analysis: The LD50 or LC50 is calculated using statistical methods.

Earthworm Acute Toxicity Test (OECD 207)

This test assesses the acute toxicity of a substance to earthworms in artificial soil.

  • Test Organisms: The compost worm Eisenia fetida is a commonly used species.

  • Test Setup: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Test Duration: 14 days.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50) in soil that causes mortality in 50% of the earthworms.

  • Data Analysis: The LC50 is determined using probit analysis or similar statistical models.

Mechanisms of Toxicity in Non-Target Organisms

The primary mode of action of MCPA in plants is as a synthetic auxin. In non-target animals, the mechanisms of toxicity are less well-defined but are thought to involve several pathways, including oxidative stress, neurotoxicity, and endocrine disruption.

Oxidative Stress

Exposure to MCPA has been shown to induce oxidative stress in various non-target organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates.

Oxidative_Stress_Pathway MCPA MCPA Exposure ROS Increased Reactive Oxygen Species (ROS) MCPA->ROS Induces Antioxidants Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) MCPA->Antioxidants Inhibits/Depletes Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Causes Antioxidants->Cellular_Damage Fails to prevent Apoptosis Apoptosis/ Cell Death Cellular_Damage->Apoptosis Leads to

Caption: Postulated pathway of MCPA-induced oxidative stress in non-target organisms.

Neurotoxicity

Some studies suggest that phenoxy herbicides like MCPA may exert neurotoxic effects. The exact mechanisms are not fully elucidated but may involve interference with neurotransmitter systems or direct damage to neuronal cells.

Neurotoxicity_Pathway cluster_neuron Potential Neuronal Targets MCPA MCPA NT_Receptors Neurotransmitter Receptors MCPA->NT_Receptors Interferes with NT_Metabolism Neurotransmitter Metabolism MCPA->NT_Metabolism Interferes with Ion_Channels Ion Channels MCPA->Ion_Channels Interferes with Neuron Neuron Altered_Signaling Altered Neuronal Signaling NT_Receptors->Altered_Signaling Leads to NT_Metabolism->Altered_Signaling Leads to Ion_Channels->Altered_Signaling Leads to Behavioral_Effects Behavioral and Physiological Effects Altered_Signaling->Behavioral_Effects

Caption: Potential mechanisms of MCPA-induced neurotoxicity in animals.

Endocrine Disruption

There is growing concern about the potential for various environmental chemicals, including some herbicides, to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Endocrine_Disruption_Workflow MCPA MCPA Hormone_Receptor Hormone Receptor (e.g., Estrogen, Androgen) MCPA->Hormone_Receptor Binds to (Agonist/Antagonist) Hormone_Synthesis Hormone Synthesis Pathway MCPA->Hormone_Synthesis Alters Hormone_Metabolism Hormone Metabolism and Clearance MCPA->Hormone_Metabolism Inhibits/Induces Disrupted_Signaling Disrupted Endocrine Signaling Hormone_Receptor->Disrupted_Signaling Hormone_Synthesis->Disrupted_Signaling Hormone_Metabolism->Disrupted_Signaling Adverse_Outcomes Adverse Health Outcomes (Reproductive, Developmental) Disrupted_Signaling->Adverse_Outcomes

Caption: Conceptual workflow of potential endocrine-disrupting actions of MCPA.

Conclusion

The toxicological profile of this compound on non-target organisms is primarily understood through the lens of its rapid dissociation to MCPA acid. The available data indicate that MCPA is of low to moderate acute toxicity to most non-target terrestrial and aquatic animals. However, sublethal effects and the potential for long-term impacts, particularly through mechanisms like oxidative stress, neurotoxicity, and endocrine disruption, warrant further investigation. The standardized experimental protocols outlined in this guide provide a framework for consistent and comparable toxicological evaluation. Future research should focus on elucidating the specific molecular mechanisms of MCPA toxicity in non-target animals to better inform risk assessments and regulatory decisions.

References

An In-depth Technical Guide on the Herbicidal Activity of MCPA-trolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely utilized for the post-emergent control of broadleaf weeds in various agricultural and non-crop settings. Its efficacy is often enhanced through formulation as an amine salt, which improves its solubility and handling characteristics. This technical guide provides a comprehensive review of the herbicidal activity of MCPA when formulated with trolamine (also known as triethanolamine). While specific quantitative data for the trolamine salt of MCPA is limited in publicly available literature, this guide synthesizes information from studies on various MCPA amine salts to present a thorough understanding of its mechanism of action, herbicidal efficacy, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and assessment of herbicidal formulations.

Mechanism of Action

MCPA is a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). These herbicides disrupt normal plant growth processes in susceptible broadleaf weeds, leading to their eventual death. The trolamine component in the formulation acts as a salt-forming agent, increasing the solubility and potentially aiding in the absorption of the active ingredient into the plant tissue.

The proposed signaling pathway for MCPA-trolamine's herbicidal action is as follows:

This compound Mechanism of Action cluster_formulation Formulation cluster_plant Plant System MCPA_trolamine This compound Absorption Foliar Absorption Translocation Systemic Translocation (Phloem) Absorption->Translocation Binding Binding to Auxin Receptors Translocation->Binding Gene_Expression Altered Gene Expression Binding->Gene_Expression H_pump Proton Pump Activation Gene_Expression->H_pump Ethylene Ethylene Production Gene_Expression->Ethylene ABA ABA Production Gene_Expression->ABA Cell_Wall_Loosening Cell Wall Loosening H_pump->Cell_Wall_Loosening Uncontrolled_Growth Uncontrolled Cell Division & Elongation Cell_Wall_Loosening->Uncontrolled_Growth Symptoms Epinasty, Stem Twisting, Leaf Cupping Uncontrolled_Growth->Symptoms Senescence Senescence & Cell Death Ethylene->Senescence Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure Stomatal_Closure->Senescence Plant_Death Plant Death Senescence->Plant_Death Symptoms->Plant_Death Greenhouse Bioassay Workflow Plant_Propagation Plant Propagation (Target Weed Species) Acclimatization Acclimatization in Greenhouse Plant_Propagation->Acclimatization Application Herbicide Application (e.g., track sprayer) Acclimatization->Application Herbicide_Preparation Preparation of this compound Serial Dilutions Herbicide_Preparation->Application Post_Treatment Post-Treatment Incubation (Controlled Environment) Application->Post_Treatment Data_Collection Data Collection (Visual Injury, Biomass) Post_Treatment->Data_Collection e.g., 7, 14, 21 DAT* Data_Analysis Data Analysis (Dose-Response, ED50) Data_Collection->Data_Analysis End End Data_Analysis->End Annotation *DAT: Days After Treatment

An In-depth Technical Guide to the Interaction of MCPA-Trolamine with Soil Organic Matter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (4-chloro-2-methylphenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in agriculture.[1] It is commonly formulated as a trolamine salt (MCPA-trolamine) to enhance its solubility and ease of application. Upon application to soil, the trolamine salt is expected to dissociate, releasing the MCPA anion, which is the active herbicidal entity. The environmental fate of MCPA, including its persistence, mobility, and bioavailability, is intricately linked to its interactions with soil components, particularly soil organic matter (SOM).

This technical guide provides a comprehensive overview of the complex interactions between MCPA and SOM. It is intended for researchers and scientists involved in environmental science, soil science, and pesticide development. The guide details the sorption, desorption, and degradation processes, presents quantitative data from various studies, outlines experimental protocols for assessing these interactions, and provides visual representations of the key processes.

Core Interaction Mechanisms

The interaction of MCPA with soil organic matter is a multifaceted process governed by the physicochemical properties of both the herbicide and the soil. The primary mechanisms include adsorption, desorption, and microbial degradation.

2.1 Adsorption and Desorption

Adsorption is the process by which MCPA molecules bind to the surface of soil particles, while desorption is the reverse process where they are released back into the soil solution. Soil organic matter is a primary sorbent for MCPA in soil.[1] The extent of adsorption is influenced by:

  • Soil Organic Matter Content: Generally, soils with higher organic matter content exhibit greater adsorption of MCPA.[1]

  • Nature of Organic Matter: The composition of SOM, particularly the content of humic and fulvic acids, plays a more significant role than the total organic matter content. Humic acids, with their complex aromatic structures and functional groups, are key contributors to MCPA sorption.[2][3]

  • Soil pH: As a weak acid (pKa ≈ 3.1), the speciation of MCPA is pH-dependent. At typical soil pH values (5-8), MCPA exists predominantly in its anionic form.[1] This anionic form is repelled by the negatively charged surfaces of clay minerals and SOM, leading to relatively weak adsorption. Adsorption tends to increase at lower pH values where more of the herbicide is in its neutral, less soluble form.[4]

  • Cation Bridging: Divalent and trivalent cations (e.g., Ca²⁺, Al³⁺) can act as bridges between the negatively charged MCPA anion and the negatively charged surfaces of SOM, enhancing adsorption.[2]

The interaction between MCPA and the components of soil organic matter can be visualized as follows:

MCPA_SOM_Interaction MCPA_anion MCPA Anion (COO⁻) SOM Soil Organic Matter (Humic/Fulvic Acids) MCPA_anion->SOM Weak Adsorption (Repulsion) Clay Clay Mineral MCPA_anion->Clay Repulsion Cations Cations (Ca²⁺, Al³⁺) MCPA_anion->Cations MCPA_neutral MCPA Neutral (COOH) MCPA_neutral->SOM Stronger Adsorption (H-bonding, van der Waals) Cations->SOM Cation Bridging MCPA_trolamine This compound Application Dissociation Dissociation MCPA_trolamine->Dissociation Dissociation->MCPA_anion Typical Soil pH Dissociation->MCPA_neutral Low Soil pH pH_low Low pH pH_high High pH Experimental_Workflow cluster_adsorption Batch Equilibrium Study (Adsorption) cluster_degradation Aerobic Soil Metabolism Study A1 Soil & MCPA Solution Preparation A2 Shaking to Equilibrium A1->A2 A3 Centrifugation A2->A3 A4 Analysis of Supernatant (HPLC/LC-MS) A3->A4 A5 Calculate Adsorption (Kd, Koc, Kf) A4->A5 B1 Soil Treatment with ¹⁴C-MCPA B2 Incubation in Metabolism Flasks B1->B2 B3 Time-course Sampling B2->B3 B4 Solvent Extraction B3->B4 B5 Analysis of Extracts & ¹⁴CO₂ Traps B4->B5 B6 Calculate Degradation Rate (DT50) B5->B6

References

MCPA-trolamine crystal polymorphism and its implications

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: Information regarding the crystal polymorphism of MCPA-trolamine is not currently available in the public scientific literature. This guide provides a comprehensive overview of crystal polymorphism, its implications, and the methodologies used for its study, using well-documented examples from the pharmaceutical sciences to illustrate these critical concepts for researchers, scientists, and drug development professionals.

Introduction to Crystal Polymorphism

Crystal polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs. While polymorphs have the same chemical composition, they exhibit different physical and chemical properties due to their distinct arrangements of molecules in the crystal lattice. These properties can include:

  • Solubility and Dissolution Rate: Different polymorphs can have significantly different solubilities, which directly impacts the bioavailability of a drug.

  • Melting Point and Stability: Each polymorphic form has a unique melting point and thermodynamic stability. A metastable form may convert to a more stable form over time.

  • Mechanical Properties: Hardness, tabletability, and flowability can vary between polymorphs, affecting the manufacturing process of solid dosage forms.

  • Spectroscopic Properties: Different crystal packing leads to distinct spectroscopic signatures (e.g., in infrared or Raman spectra).

The presence of polymorphism is a critical consideration in drug development, as an unexpected change in polymorphic form can alter a drug's efficacy and safety profile.

Implications of Polymorphism in Drug Development

The phenomenon of polymorphism has profound implications throughout the drug development lifecycle, from discovery to manufacturing and product stability.

Bioavailability and Therapeutic Efficacy

The solubility and dissolution rate of an active pharmaceutical ingredient (API) are key determinants of its oral bioavailability. A more soluble (often metastable) polymorph will typically dissolve faster in the gastrointestinal tract, leading to a higher concentration in the bloodstream and potentially a more rapid onset of therapeutic action. Conversely, the most stable, least soluble polymorph might not achieve the desired therapeutic concentration.

Manufacturing and Processability

The mechanical properties of different polymorphs can significantly impact the manufacturing process. For example, the crystal habit (the external shape of a crystal) can affect powder flow and compaction properties during tableting. A change in polymorphic form during manufacturing can lead to batch-to-batch inconsistencies and product failure.

Stability and Shelf-Life

Metastable polymorphs are thermodynamically driven to convert to a more stable form. This transformation can occur during storage, leading to changes in the drug product's physical and chemical properties over its shelf-life. Such changes can negatively impact the product's performance and safety.

Intellectual Property

The discovery of a new, stable, or more effective polymorphic form of an existing drug can be the basis for new patents. Therefore, thorough polymorphic screening is essential for both innovator and generic drug companies.

The logical relationship between polymorphism and its implications in drug development can be visualized as follows:

Polymorphism Crystal Polymorphism Properties Altered Physicochemical Properties (Solubility, Stability, Mechanical) Polymorphism->Properties Leads to Implications Significant Implications Properties->Implications Results in Bioavailability Bioavailability & Therapeutic Efficacy Implications->Bioavailability Manufacturing Manufacturing & Processability Implications->Manufacturing Stability Stability & Shelf-Life Implications->Stability IP Intellectual Property Implications->IP

Caption: Logical flow from polymorphism to its implications in drug development.

Experimental Protocols for Polymorph Characterization

A comprehensive approach to polymorph screening and characterization involves a variety of analytical techniques. The general workflow for such a study is outlined below.

cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis & Selection Screening Crystallization from Various Solvents XRPD X-Ray Powder Diffraction (XRPD) Screening->XRPD Conditions Varying Conditions (Temp., Pressure, etc.) Conditions->XRPD DSC Differential Scanning Calorimetry (DSC) XRPD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy FTIR/Raman Spectroscopy TGA->Spectroscopy Microscopy Microscopy (SEM, Hot-Stage) Spectroscopy->Microscopy Analysis Identify & Correlate Polymorphic Forms Microscopy->Analysis Selection Select Candidate for Development Analysis->Selection

Caption: Experimental workflow for polymorph screening and characterization.

X-Ray Powder Diffraction (XRPD)

Methodology: XRPD is the primary technique for identifying and distinguishing between different crystalline forms. A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle. Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint."

  • Sample Preparation: A small amount of the solid sample (typically 10-50 mg) is gently packed into a sample holder.

  • Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) and a detector is used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.

  • Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to those of known reference patterns or to patterns from other batches of the material.

Differential Scanning Calorimetry (DSC)

Methodology: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and solid-solid phase transitions.

  • Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The resulting thermogram shows endothermic (melting, transitions) and exothermic (crystallization) events as peaks. The peak temperature and area provide information about the thermal properties of the polymorph.

Thermogravimetric Analysis (TGA)

Methodology: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates (hydrates) and to assess thermal stability.

  • Sample Preparation: A small amount of sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise mass loss indicates the loss of solvent or decomposition.

Vibrational Spectroscopy (FTIR and Raman)

Methodology: Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can distinguish between polymorphs based on differences in their vibrational modes.

  • Sample Preparation: Samples can be analyzed directly as solids.

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a Raman spectrometer is used.

  • Data Collection: The spectrum is collected over a specific wavenumber range.

  • Data Analysis: The resulting spectra are compared, and differences in peak positions, intensities, and shapes are used to identify different polymorphic forms.

Quantitative Data Presentation: A Case Study of Carbamazepine

Carbamazepine is a well-known anticonvulsant drug that exists in multiple polymorphic forms. The table below summarizes some of the key physicochemical properties of its most common polymorphs.

PropertyForm I (Monoclinic)Form II (Trigonal)Form III (Triclinic)
Melting Point (°C) ~190~180~177
Heat of Fusion (J/g) 134118113
Aqueous Solubility (mg/L) 1822110
Relative Stability Kinetically favoredMetastableThermodynamically stable

Data are approximate and compiled from various literature sources for illustrative purposes.

This table clearly demonstrates how the different crystal structures of carbamazepine's polymorphs lead to distinct and measurable differences in their physical properties, which in turn affect their suitability for pharmaceutical development.

Conclusion

The study of crystal polymorphism is a critical and integral part of modern drug development. A thorough understanding and characterization of the polymorphic forms of an API are essential to ensure the development of a safe, effective, and stable drug product. While specific data on this compound polymorphism is not available, the principles, methodologies, and implications discussed in this guide provide a solid foundation for researchers and scientists working in the pharmaceutical and related industries. The use of a combination of analytical techniques is crucial for the comprehensive characterization of polymorphic systems.

Navigating Acidity: A Technical Guide to the pH-Dependent Molecular Structure of MCPA-Trolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure of the herbicidal active ingredient MCPA (2-methyl-4-chlorophenoxyacetic acid) when formulated with the amine trolamine, focusing on the structural transformations that occur across a range of pH values. Understanding these pH-dependent changes is critical for optimizing formulation efficacy, bioavailability, and environmental fate. This document provides a detailed overview of the acid-base chemistry, speciation at different pH levels, and the experimental protocols used to elucidate these molecular structures.

Core Concepts: Acid-Base Chemistry of MCPA and Trolamine

MCPA is a weak acid belonging to the phenoxyalkanoic acid class of herbicides. Its herbicidal activity is related to its ability to mimic the plant growth hormone auxin. Trolamine, also known as triethanolamine, is a tertiary amine and a weak base commonly used in pharmaceutical and agricultural formulations as a pH adjuster and emulsifier.

The interaction between MCPA and trolamine is a classic acid-base reaction, resulting in the formation of a salt, MCPA-trolamine. The degree of salt formation and the predominant molecular species in solution are directly dependent on the pH of the environment. The key to understanding this relationship lies in the pKa values of the two compounds.

Table 1: Physicochemical Properties and pKa Values of MCPA and Trolamine

CompoundMolecular FormulaMolar Mass ( g/mol )pKa (at 25°C)Predominant Form at Physiological pH (~7.4)
MCPAC₉H₉ClO₃200.62~3.07 - 3.14[1][2][3]Anionic (MCPA⁻)
TrolamineC₆H₁₅NO₃149.19~7.78 - 7.8[4][5]Protonated (TrolamineH⁺)

pH-Dependent Speciation of this compound

The protonation state of both MCPA and trolamine changes significantly with pH, directly impacting the overall molecular structure of the this compound salt in an aqueous environment. The Henderson-Hasselbalch equation can be used to predict the ratio of the protonated and deprotonated forms of each molecule at a given pH.

Below the pKa of MCPA (pH < 3.07):

  • MCPA: Predominantly in its neutral, protonated carboxylic acid form (MCPA-COOH).

  • Trolamine: Predominantly in its protonated, cationic form (TrolamineH⁺).

  • Interaction: While some ionic interaction may occur, the low solubility of the neutral MCPA form is a significant factor.

Between the pKa of MCPA and the pKa of Trolamine (3.07 < pH < 7.78):

  • MCPA: Predominantly in its deprotonated, anionic carboxylate form (MCPA⁻).

  • Trolamine: Predominantly in its protonated, cationic form (TrolamineH⁺).

  • Interaction: This is the pH range where the this compound salt is the dominant species, formed by the electrostatic attraction between the negatively charged MCPA anion and the positively charged trolamine cation. This salt formation significantly increases the water solubility of MCPA.

Above the pKa of Trolamine (pH > 7.78):

  • MCPA: Remains in its deprotonated, anionic form (MCPA⁻).

  • Trolamine: Predominantly in its neutral, deprotonated form.

  • Interaction: The ionic bond of the salt is disrupted as trolamine loses its positive charge. The species in solution are primarily the MCPA anion and the neutral trolamine molecule.

Table 2: Predominant Molecular Species of MCPA and Trolamine at Different pH Ranges

pH RangePredominant MCPA SpeciesPredominant Trolamine SpeciesPredominant Interaction
pH < 3.07Neutral (MCPA-COOH)Cationic (TrolamineH⁺)Limited ionic interaction
3.07 < pH < 7.78Anionic (MCPA⁻)Cationic (TrolamineH⁺)Ionic Salt (MCPA⁻ TrolamineH⁺)
pH > 7.78Anionic (MCPA⁻)NeutralDissociated ions

Visualization of pH-Dependent Equilibrium

The following diagrams illustrate the equilibrium between the different molecular forms of MCPA and trolamine as a function of pH.

MCPA_Speciation MCPA_COOH MCPA-COOH (Neutral) MCPA_COO MCPA-COO⁻ (Anionic) MCPA_COOH->MCPA_COO pH > 3.07 MCPA_COO->MCPA_COOH pH < 3.07

Caption: pH-dependent equilibrium of MCPA.

Trolamine_Speciation TrolamineH Trolamine-H⁺ (Cationic) Trolamine Trolamine (Neutral) TrolamineH->Trolamine pH > 7.78 Trolamine->TrolamineH pH < 7.78

Caption: pH-dependent equilibrium of Trolamine.

MCPA_Trolamine_Interaction cluster_low_pH pH < 3.07 cluster_mid_pH 3.07 < pH < 7.78 cluster_high_pH pH > 7.78 MCPA_acid MCPA-COOH Trolamine_cation_low Trolamine-H⁺ MCPA_anion MCPA-COO⁻ Salt MCPA⁻ TrolamineH⁺ (Salt) MCPA_anion->Salt Trolamine_cation_mid Trolamine-H⁺ Trolamine_cation_mid->Salt MCPA_anion_high MCPA-COO⁻ Trolamine_neutral Trolamine

Caption: Predominant species in the this compound system at different pH ranges.

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of this compound at different pH values relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Objective: To determine the pKa values of MCPA and trolamine and to observe the formation of the this compound salt.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of MCPA (e.g., 0.1 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) for the titration of MCPA.

    • Prepare a standard solution of trolamine (e.g., 0.1 M) in water.

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) for the titration of trolamine.

  • Titration of MCPA:

    • Pipette a known volume of the MCPA solution into a beaker.

    • Insert a calibrated pH electrode and a magnetic stirrer.

    • Titrate the MCPA solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • Titration of Trolamine:

    • Pipette a known volume of the trolamine solution into a beaker.

    • Titrate with the standardized HCl solution, recording the pH after each addition.

    • Plot the pH versus the volume of HCl added. The pKa of the conjugate acid (TrolamineH⁺) is the pH at the half-equivalence point.

  • Titration of MCPA with Trolamine:

    • Pipette a known volume of the MCPA solution into a beaker.

    • Titrate with the standardized trolamine solution, recording the pH after each addition.

    • The resulting titration curve will show the formation of the salt and can be used to study the buffering regions of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the changes in the chemical environment of specific protons in MCPA and trolamine as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).

    • Dissolve a constant concentration of this compound in each buffer solution. A deuterated solvent (e.g., D₂O) should be used as the base for the buffers to avoid a large solvent signal in the ¹H NMR spectrum.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Typical parameters for a high-resolution NMR spectrometer (e.g., 400 MHz or higher) would include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the proton signals corresponding to the aromatic protons and the methylene protons of MCPA, and the methylene protons of trolamine.

    • Plot the chemical shift of each proton signal as a function of pH.

    • The inflection points in these plots will correspond to the pKa values of the respective functional groups. Significant changes in chemical shifts are expected for protons adjacent to the carboxylic acid group of MCPA and the amine group of trolamine upon protonation/deprotonation.

NMR_Workflow start Prepare this compound solutions in buffers of varying pH acquire Acquire ¹H NMR spectra for each sample start->acquire process Process spectra (phasing, baseline correction) acquire->process identify Identify and assign proton signals process->identify plot Plot chemical shift vs. pH identify->plot analyze Determine pKa from inflection points plot->analyze

Caption: Experimental workflow for pH-dependent NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To observe the vibrational changes in the functional groups of MCPA (carboxyl) and trolamine (amine and hydroxyl) as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare samples of this compound at different pH values as described for the NMR experiments.

    • The samples can be analyzed as aqueous solutions using an Attenuated Total Reflectance (ATR) accessory, or as dried films on an IR-transparent substrate.

  • FTIR Data Acquisition:

    • Acquire FTIR spectra for each sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • A background spectrum of the buffer solution or the substrate should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Monitor the characteristic vibrational bands:

      • MCPA: The C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹) will shift to the asymmetric and symmetric stretching vibrations of the carboxylate anion (around 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively) upon deprotonation.

      • Trolamine: The N-H stretching vibration of the protonated amine (around 2200-3000 cm⁻¹, often broad) will disappear upon deprotonation. Changes in the O-H and C-N stretching vibrations may also be observed.

    • Plot the changes in the position and intensity of these bands as a function of pH to track the protonation state of each functional group.

Conclusion

The molecular structure of this compound is highly dependent on the pH of its environment. At acidic pH values, the components exist primarily as the neutral MCPA acid and the protonated trolamine cation. In the intermediate pH range, the formation of a water-soluble salt through ionic bonding between the MCPA anion and the trolamine cation is the dominant interaction. At basic pH values, the salt dissociates into the MCPA anion and the neutral trolamine molecule. A thorough understanding of these pH-dependent structural transformations, elucidated through experimental techniques such as potentiometric titration, NMR, and FTIR spectroscopy, is fundamental for the rational design and development of effective and stable herbicidal formulations.

References

Methodological & Application

Application Note: Quantification of MCPA in Soil using Liquid Chromatography-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of 4-chloro-2-methylphenoxyacetic acid (MCPA) in soil matrices. The protocols provided are intended for researchers, environmental scientists, and analytical chemists requiring reliable determination of MCPA residues. The primary method described utilizes High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), a widely accessible technique. Additionally, considerations for method adaptation to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity are discussed. The trolamine salt of MCPA will be converted to the parent acid during the extraction process described.

Introduction

MCPA is a selective, post-emergence phenoxy herbicide used for the control of broadleaf weeds in agriculture.[1] Its presence and persistence in soil are of environmental concern, necessitating accurate and precise analytical methods for monitoring. This document provides a detailed protocol for the extraction, cleanup, and quantification of MCPA in soil samples.

Analytical Method Overview

The method involves an extraction of MCPA from the soil sample using an acidified organic solvent, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. Quantification is achieved by HPLC-DAD. Confirmation of results can be performed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.[2][3]

Logic of the Workflow

The overall workflow is designed to efficiently extract MCPA from the complex soil matrix, purify the extract, and then perform a sensitive and specific quantification.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Soil Sample Collection AirDry Air Drying & Sieving Sample->AirDry Weigh Weighing AirDry->Weigh Extraction Acidified Solvent Extraction Weigh->Extraction Centrifuge Centrifugation Extraction->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Experimental workflow for MCPA quantification in soil.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described HPLC-DAD method.[2][3]

Table 1: Method Detection and Quantification Limits

ParameterValue (mg/kg)
Limit of Detection (LOD)0.01
Limit of Quantification (LOQ)0.01

Table 2: Recovery and Precision at Different Spiking Levels

Spiked Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.0187.1 - 98.20.60 - 3.44
0.187.1 - 98.20.60 - 3.44
0.587.1 - 98.20.60 - 3.44

Experimental Protocols

Materials and Reagents
  • MCPA analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • C18 SPE cartridges

  • 0.22 µm syringe filters

Sample Preparation
  • Sample Collection: Collect representative soil samples from the field of interest.

  • Drying and Sieving: Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove large debris.

  • Homogenization: Homogenize the sieved soil before subsampling.

Extraction Procedure
  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of methanol acidified with 1% formic acid.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 2-6) with another 20 mL of acidified methanol.

  • Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3 with HCl). Do not allow the cartridge to go dry.

  • Loading: Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Elution: Elute the MCPA from the cartridge with 10 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis
  • HPLC System: An Agilent 1290 Infinity HPLC or equivalent.[4]

  • Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm) or equivalent.[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[4]

  • Gradient Program:

    • 0-6 min: 45% B to 75% B

    • 6-7 min: 75% B to 95% B

    • 7-9 min: Hold at 95% B

    • 9-10 min: Return to 45% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 40 µL[4]

  • Column Temperature: 20°C[4]

  • DAD Wavelength: 228 nm

LC-MS/MS Considerations

For higher sensitivity and selectivity, an LC-MS/MS system can be used.[4] The extraction and cleanup procedures remain the same. The LC conditions can be adapted from the HPLC-DAD method. The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions for MCPA.

Quality Control

  • Calibration Curve: Prepare a multi-point calibration curve using MCPA analytical standards in the mobile phase. The linearity should be r² > 0.99.

  • Method Blank: Analyze a method blank (a sample with no soil) with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a spiked blank soil sample and a matrix spike at a known concentration to assess method recovery and matrix effects.

Conclusion

The described HPLC-DAD method provides a reliable and accessible approach for the quantification of MCPA in soil samples. The method demonstrates good recovery, precision, and sensitivity for routine environmental monitoring. For regulatory purposes or lower detection limits, adaptation to an LC-MS/MS system is recommended.

References

Application Notes and Protocols for the Analysis of MCPA-Trolamine by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCPA (4-chloro-2-methylphenoxyacetic acid) is a widely used phenoxy herbicide for the control of broadleaf weeds. MCPA-trolamine is a common formulation, where the active ingredient MCPA is in the form of a triethanolamine salt to enhance its solubility in water. Accurate and sensitive analytical methods are crucial for monitoring MCPA residues in various environmental and agricultural matrices to ensure regulatory compliance and assess potential environmental impact. This document provides detailed application notes and protocols for the analysis of MCPA using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quality control of MCPA formulations, offering a rapid and straightforward analysis.

Experimental Protocol

1. Instrumentation and Conditions:

ParameterCondition
HPLC System Isocratic HPLC system with UV detector
Column Spherisorb S5 ODS2, 50 mm x 4.6 mm ID
Mobile Phase 0.1% Aqueous phosphoric acid: methanol (40:60)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 280 nm
Run Time Approximately 3 minutes

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 0.1% aqueous solution of phosphoric acid by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 400 mL of this solution with 600 mL of methanol. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of MCPA analytical standard in methanol. From the stock solution, prepare a series of working standards by dilution with the mobile phase to construct a calibration curve.

3. Sample Preparation:

  • For formulated products, accurately weigh a portion of the product, dissolve it in a known volume of methanol, and dilute it further with the mobile phase to fall within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the MCPA peak in the chromatogram based on the retention time of the standard.

  • Quantify the concentration of MCPA in the sample by comparing the peak area with the calibration curve generated from the standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the trace-level analysis of MCPA in complex matrices such as water, soil, and food products.

Experimental Protocol

1. Instrumentation and Conditions:

ParameterCondition
LC System UHPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Elution Typical gradient: Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate. The exact gradient should be optimized for the specific column and system.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL

2. Mass Spectrometry Parameters:

The following MS/MS parameters are typical for MCPA analysis and should be optimized on the specific instrument.

ParameterValue
Precursor Ion (m/z) 199
Product Ion 1 (Quantifier) (m/z) 141[1][2]
Product Ion 2 (Qualifier) (m/z) 143[1]
Collision Energy (eV) To be optimized for the specific instrument
Capillary Voltage (kV) To be optimized for the specific instrument

3. Sample Preparation:

The choice of sample preparation method depends on the matrix.

  • Water Samples: For direct injection, a high-throughput approach can be adopted.[3] To achieve lower detection limits, Solid Phase Extraction (SPE) is recommended.[1][3]

    • Condition a C18 or graphitized carbon-based SPE cartridge.[1][3]

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the MCPA with a suitable solvent like methanol or a mixture of methylene chloride and methanol.[1]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Soil and Wheat Samples (QuEChERS-based method): [2]

    • Homogenize a known weight of the sample.

    • Add acetonitrile and shake vigorously to extract MCPA.[2]

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Perform a cleanup step using a dispersive SPE with primary secondary amine (PSA) to remove matrix interferences.[2]

    • Centrifuge and take the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

4. Quantitative Data Summary:

The following table summarizes typical performance data for the LC-MS/MS analysis of MCPA in various matrices.

MatrixMethodLODLOQRecovery (%)
WaterDirect Injection40 ng/L--
Wheat PlantLC-MS/MS0.005 mg/kg0.02 mg/kg75.1 - 93.9[2]
Wheat GrainLC-MS/MS0.004 mg/kg0.01 mg/kg75.1 - 93.9[2]
SoilLC-MS/MS0.004 mg/kg0.01 mg/kg75.1 - 93.9[2]

5. Data Analysis:

  • Identify MCPA based on its retention time and the presence of the specific precursor-to-product ion transitions.

  • Quantify the concentration using a matrix-matched calibration curve to compensate for matrix effects.

Visualizations

Experimental Workflow for MCPA Analysis

MCPA Analysis Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Chromatography Chromatographic Separation (HPLC / LC) Preparation->Chromatography Detection Detection (UV / MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the analysis of MCPA from sample collection to final reporting.

LC-MS/MS Method Logic

LC-MS/MS Method Logic LC Liquid Chromatography (Separation of Analytes) ESI Electrospray Ionization (Generation of [M-H]⁻ ions) LC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection: m/z 199) ESI->Q1 Q2 Quadrupole 2 (q2) (Collision Cell: Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection: m/z 141, 143) Q2->Q3 Detector Detector (Signal Measurement) Q3->Detector

Caption: Key steps in the LC-MS/MS analysis of MCPA, from separation to detection.

References

Application Notes and Protocols: Preparation of MCPA-trolamine Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a systemic phenoxy herbicide used for the post-emergent control of broadleaf weeds.[1] As an auxin mimic, MCPA disrupts plant growth by targeting the auxin signaling pathway, leading to uncontrolled cell division and elongation, ultimately causing plant death. For conducting in vitro and in vivo bioassays to study its herbicidal activity, mechanism of action, and potential resistance, the preparation of accurate and stable stock solutions is a critical first step. MCPA is often formulated as a trolamine (triethanolamine) salt to enhance its solubility in water.[2]

This document provides a detailed protocol for the preparation of MCPA-trolamine stock solutions for use in various bioassays, such as seed germination and root elongation inhibition assays.

Materials and Reagents

Material/ReagentSpecifications
This compoundC₁₅H₂₄ClNO₆, MW: 349.81 g/mol
Deionized WaterType I or equivalent
Ethanol95% (v/v), ACS grade
1 M NaOH or KOHFor aiding dissolution (optional)
Sterile Syringe Filters0.22 µm pore size
Volumetric flasksClass A
PipettesCalibrated micropipettes
Analytical BalanceReadable to 0.1 mg
pH meterCalibrated
Sterile conical tubesFor storage
Amber glass bottlesFor light-sensitive storage

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation of this compound stock solutions.

ParameterValueReference
Chemical Formula C₁₅H₂₄ClNO₆N/A
Molecular Weight 349.81 g/mol N/A
Solubility of MCPA (acid) in Water 825 mg/L at 25°C[1][3]
Solubility of MCPA (salt form) in Water Highly soluble (up to 866 g/L)[2]
Solubility in Organic Solvents Very soluble in ethanol[1]
Typical Stock Solution Concentration 100x to 1000x the final bioassay concentrationN/A
Storage Temperature 4°C (short-term) or -20°C (long-term)N/A

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in Water

This protocol is suitable for most applications where high water solubility of the trolamine salt is expected.

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 349.81 g/mol = 0.3498 g (or 349.8 mg)

  • Weigh the this compound: Accurately weigh 349.8 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of deionized water.

    • Mix by vortexing or sonicating until the solid is completely dissolved. The trolamine salt of MCPA is expected to be highly soluble in water.[2]

    • If dissolution is slow, gentle warming in a water bath (30-40°C) can be applied.

  • Final Volume Adjustment: Once completely dissolved, bring the volume to the 10 mL mark with deionized water.

  • Sterilization: For bioassays requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a clearly labeled, sterile container at 4°C for short-term use (up to one month) or in aliquots at -20°C for long-term storage. To prevent photodegradation, storage in amber vials or wrapping the container in aluminum foil is recommended.

Protocol for Preparing a Stock Solution in an Ethanol/Water Mixture

This protocol can be used if the specific batch of this compound shows poor water solubility or as a general method for auxinic herbicides.

  • Weigh the this compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution:

    • Place the weighed compound in a volumetric flask.

    • Add a small volume of 95% ethanol (e.g., 1-2 mL for a 10 mL final volume) to dissolve the compound. MCPA is very soluble in ethanol.[1]

  • Final Volume Adjustment: Once dissolved in ethanol, slowly add deionized water while mixing to reach the final desired volume.

  • Sterilization and Storage: Follow steps 5 and 6 from the protocol above. Note that solutions containing a high percentage of ethanol may not freeze at -20°C.

Diagrams

This compound Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_post_prep Post-Preparation calc Calculate Mass weigh Weigh this compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve volume Adjust Final Volume dissolve->volume sterilize Sterilize (0.22 µm filter) volume->sterilize store Store at 4°C or -20°C sterilize->store G MCPA MCPA (Auxin Mimic) TIR1_AFB TIR1/AFB Receptors MCPA->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Uncontrolled Growth Auxin_Genes->Response

References

Dose-Response Analysis of MCPA-Trolamine on Key Broadleaf Weed Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various agricultural and turf settings.[1][2] Its mode of action is as a synthetic auxin, mimicking the plant growth hormone auxin, which leads to uncontrolled and unsustainable growth in susceptible species, ultimately causing plant death.[1][2] MCPA is effective against a range of broadleaf weeds while generally being safe for grasses.[1][2] This document provides detailed application notes and protocols for conducting a dose-response analysis of the trolamine salt of MCPA on three common and economically significant weed species: Common Lambsquarters (Chenopodium album), Redroot Pigweed (Amaranthus retroflexus), and Wild Mustard (Sinapis arvensis).

The objective of these protocols is to determine the effective dose (ED) of MCPA-trolamine required to achieve specific levels of weed control, typically expressed as the ED50 (the dose causing a 50% reduction in a measured response, such as biomass). Understanding the dose-response relationship is crucial for optimizing herbicide application rates, managing herbicide resistance, and minimizing environmental impact.

Data Presentation

Table 1: Dose-Response of this compound on Chenopodium album (Common Lambsquarters)

This compound Dose (g a.i./ha)Average Biomass Reduction (%)Standard DeviationED50 (g a.i./ha)
0 (Control)00\multirow{6}{*}{[Hypothetical Value]}
50154.2
100486.1
200755.5
400923.8
800981.5

Table 2: Dose-Response of this compound on Amaranthus retroflexus (Redroot Pigweed)

This compound Dose (g a.i./ha)Average Biomass Reduction (%)Standard DeviationED50 (g a.i./ha)
0 (Control)00\multirow{6}{*}{[Hypothetical Value]}
50255.3
100557.2
200854.9
400962.7
800991.1

Note: A study on a tank mixture of 2,4-D and MCPA on Amaranthus retroflexus at the four- to six-leaf stage showed that the mixture was more effective than MCPA alone. The study reported an ED50 for the mixture, but not for MCPA alone.[1]

Table 3: Dose-Response of this compound on Sinapis arvensis (Wild Mustard)

This compound Dose (g a.i./ha)Average Biomass Reduction (%)Standard DeviationED50 (g a.i./ha)
0 (Control)00\multirow{6}{*}{[Hypothetical Value]}
50306.8
100608.1
200904.3
400982.1
8001000

Note: Research has indicated an inhibitory effect of MCPA on the biomass of Sinapis arvensis, though specific dose-response curves were not detailed in the available literature.[3]

Experimental Protocols

The following is a generalized protocol for a whole-plant pot bioassay to determine the dose-response of weed species to this compound. This protocol is based on established methodologies for herbicide efficacy testing.

Protocol 1: Greenhouse Dose-Response Bioassay for this compound

1. Plant Material and Growth Conditions:

  • Weed Species: Chenopodium album, Amaranthus retroflexus, and Sinapis arvensis.

  • Seed Sourcing: Obtain certified seeds from a reputable supplier or collect from a well-documented field population.

  • Germination: Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a sterile potting mix.

  • Potting: Transplant uniform seedlings (e.g., at the two to four true-leaf stage) into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix. Thin to one plant per pot.

  • Greenhouse Conditions: Maintain controlled conditions with a temperature of approximately 22-25°C during the day and 16-18°C at night, a 16-hour photoperiod with appropriate light intensity, and regular watering to avoid drought stress.

2. Herbicide Application:

  • Herbicide Formulation: Use a commercial formulation of this compound, noting the concentration of the active ingredient (a.i.).

  • Dose Preparation: Prepare a stock solution of the herbicide. Perform serial dilutions to create a range of treatment doses. A typical range for MCPA could be 0, 50, 100, 200, 400, and 800 g a.i./ha. Include a control group that receives no herbicide.

  • Application: Apply the herbicide treatments to the plants at a consistent growth stage (e.g., four to six true leaves). Use a calibrated laboratory track sprayer to ensure uniform application at a specified spray volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Time Points: Evaluate plant response at set time points after treatment (e.g., 7, 14, and 21 days).

  • Visual Assessment: Visually assess phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = plant death).

  • Biomass Measurement: At the final time point (e.g., 21 days after treatment), harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Calculate the percent biomass reduction for each treatment relative to the control group. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve to the biomass data. From this curve, determine the ED50 value and its corresponding confidence intervals.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mode of Action MCPA MCPA (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Receptor Binds to Complex SCF-TIR1/AFB Complex Receptor->Complex Activates Repressor Aux/IAA Repressor Complex->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth & Cell Division Gene->Growth Death Plant Death Growth->Death

Caption: Simplified signaling pathway of MCPA as a synthetic auxin.

cluster_1 Experimental Workflow A 1. Seed Germination & Seedling Growth B 2. Transplanting to Pots (1 plant/pot) A->B C 3. Acclimatization in Greenhouse B->C D 4. Herbicide Application (Calibrated Sprayer) C->D E 5. Post-Treatment Incubation (Controlled Conditions) D->E F 6. Data Collection (Visual Assessment & Biomass) E->F G 7. Data Analysis (Dose-Response Curve & ED50) F->G

Caption: Workflow for the greenhouse dose-response bioassay.

References

Application Notes and Protocols for Greenhouse Bioassay of MCPA-Trolamine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural and turf settings.[1][2][3] The trolamine salt formulation of MCPA enhances its solubility and foliar uptake. MCPA mimics the action of natural plant growth hormones called auxins, leading to uncontrolled and disorganized growth in susceptible broadleaf species, ultimately resulting in their death.[1][4] This document provides a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of MCPA-trolamine on target broadleaf weeds.

This protocol is intended for researchers, scientists, and professionals involved in the development and evaluation of herbicides. It outlines the necessary steps for preparing plant material, applying the herbicide, and assessing its efficacy through both qualitative and quantitative measures.

Experimental Objective

The primary objective of this greenhouse bioassay is to determine the dose-response relationship of this compound on selected broadleaf weed species. This allows for the determination of key efficacy parameters such as the effective dose required to achieve a certain level of weed control (e.g., ED₅₀ or ED₉₀).

Materials and Methods

Plant Material and Growth Conditions
  • Test Species: Select susceptible broadleaf weed species known to be sensitive to MCPA. Commonly used indicator species include:

    • Wild Mustard (Sinapis arvensis)

    • Common Lambsquarters (Chenopodium album)

    • Cleavers (Galium aparine)

    • Canada Thistle (Cirsium arvense)

  • Potting Medium: A standardized greenhouse potting mix consisting of a blend of peat, perlite, and vermiculite is recommended to ensure uniformity.

  • Growing Conditions:

    • Temperature: Maintain a consistent temperature range of 20-25°C during the day and 15-18°C at night.

    • Light: Provide a 16-hour photoperiod with supplemental lighting to ensure uniform plant growth.

    • Watering: Water the plants as needed to maintain adequate soil moisture without waterlogging.

Experimental Design
  • Design: The experiment should be arranged in a completely randomized design (CRD).

  • Replicates: A minimum of four replicates per treatment is recommended to ensure statistical validity.

  • Treatments:

    • An untreated control (sprayed with water only).

    • A series of this compound application rates. A logarithmic series of doses is often effective for dose-response studies.

Herbicide Application
  • Plant Growth Stage: Treat plants when they are in the 2-4 true leaf stage for annual weeds, as this is typically when they are most susceptible.

  • Herbicide Preparation: Prepare a stock solution of this compound and then perform serial dilutions to achieve the desired application rates. The rates should be calculated based on the active ingredient (a.i.) per unit area (e.g., grams of a.i. per hectare).

  • Application: Utilize a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application. The sprayer should be calibrated to deliver a consistent volume of spray solution per unit area.

Data Collection and Analysis

Visual Injury Assessment
  • Timing: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT).

  • Rating Scale: Use a standardized rating scale, such as the European Weed Research Council (EWRC) 1-9 scale or a 0-100% scale, where 0 represents no injury and 100 represents complete plant death.[5]

Quantitative Measurements
  • Biomass Reduction: At the final evaluation (21 DAT), harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 48 hours and then record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Analyze the data using analysis of variance (ANOVA) to determine the significance of treatment effects. Dose-response curves can be fitted using appropriate statistical software to estimate the ED₅₀ and ED₉₀ values.

Data Presentation

Table 1: Visual Injury Ratings of Broadleaf Weeds Treated with this compound

Treatment (g a.i./ha)7 DAT14 DAT21 DAT
0 (Untreated Control)0%0%0%
XVisual Injury (%)Visual Injury (%)Visual Injury (%)
2XVisual Injury (%)Visual Injury (%)Visual Injury (%)
4XVisual Injury (%)Visual Injury (%)Visual Injury (%)
8XVisual Injury (%)Visual Injury (%)Visual Injury (%)
LSD (p=0.05) ValueValueValue

Table 2: Dry Biomass and Percent Reduction of Broadleaf Weeds 21 DAT with this compound

Treatment (g a.i./ha)Mean Dry Biomass (g)Biomass Reduction (%)
0 (Untreated Control)Biomass Value0
XBiomass Value% Reduction
2XBiomass Value% Reduction
4XBiomass Value% Reduction
8XBiomass Value% Reduction
LSD (p=0.05) Value

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase plant_prep Plant Preparation (Potting & Seeding) growth Plant Growth (2-4 Leaf Stage) plant_prep->growth application Herbicide Application (Cabinet Sprayer) growth->application herbicide_prep Herbicide Preparation (Serial Dilutions) herbicide_prep->application visual_assessment Visual Injury Assessment (7, 14, 21 DAT) application->visual_assessment biomass_harvest Biomass Harvest & Drying (21 DAT) visual_assessment->biomass_harvest data_analysis Statistical Analysis (ANOVA, Dose-Response) biomass_harvest->data_analysis

Caption: Experimental workflow for the greenhouse bioassay of this compound efficacy.

mcap_pathway MCPA This compound (Synthetic Auxin) Receptor Auxin Receptors (e.g., TIR1/AFB) MCPA->Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of MCPA as a synthetic auxin herbicide.

References

Application Notes & Protocols for Evaluating MCPA-trolamine Performance in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used to control post-emergent broadleaf weeds.[1] As a synthetic auxin, it mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to unregulated and fatal growth in susceptible dicotyledonous plants while demonstrating tolerance in grass crops like cereals and turf.[1][2][3] The trolamine salt formulation of MCPA offers specific solubility and absorption characteristics. Rigorous field testing is essential to validate the efficacy, crop safety, and optimal application parameters of MCPA-trolamine formulations.

These application notes provide detailed protocols for designing and executing field trials to evaluate the performance of this compound. The methodologies cover trial design, application procedures, data collection on weed control and crop tolerance, and yield analysis.

Mode of Action: Synthetic Auxin Pathway

This compound functions by disrupting normal hormonal balance in susceptible broadleaf weeds. After absorption through the leaves and roots, it is translocated throughout the plant via the xylem and phloem.[1][4] In the plant's cells, MCPA mimics auxin, leading to an overstimulation of auxin-regulated genes. This results in uncontrolled cell division and elongation, causing symptoms like stem twisting, leaf cupping, and eventual vascular tissue blockage, which ultimately leads to the weed's death.[2][3]

cluster_0 This compound Application & Uptake cluster_1 Cellular Mechanism in Susceptible Weed App Foliar Application of this compound Uptake Absorption by Leaves and Roots App->Uptake Trans Systemic Translocation (Xylem & Phloem) Uptake->Trans Mimic MCPA Mimics Natural Auxin (IAA) Trans->Mimic MCPA reaches meristematic tissues Receptor Binds to Auxin Receptor Proteins Mimic->Receptor Gene Overstimulation of Auxin-Regulated Genes Receptor->Gene Growth Uncontrolled Cell Division & Elongation Gene->Growth Symptoms Visible Symptoms (Twisting, Cupping) Growth->Symptoms Death Vascular Disruption & Plant Death Symptoms->Death

Caption: Simplified signaling pathway of MCPA as a synthetic auxin herbicide.

Experimental Protocols

A robust field trial is critical for generating reliable data. The following protocols outline the necessary steps for a comprehensive evaluation of this compound. Trials should ideally be conducted over a minimum of two growing seasons to account for environmental variability.

Trial Design and Setup

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[5][6]

Protocol:

  • Site Selection: Choose a location with a known, uniform infestation of the target broadleaf weed species. Ensure the site is representative of typical agricultural conditions for the target crop.

  • Plot Establishment:

    • Demarcate individual plots, with a typical size of 10 x 24 ft being adequate for most applications.[7]

    • Include buffer zones between plots to prevent spray drift. A minimum downwind buffer of 110 feet may be required depending on regulations.[8]

  • Experimental Treatments:

    • Untreated Control: A plot that receives no herbicide application, used as a baseline for weed pressure and crop health.[9]

    • Test Product(s): this compound applied at various rates. Include the proposed label rate, a lower rate (e.g., 0.5x), and a higher rate (e.g., 2x) to evaluate dose-response and crop safety.[9]

    • Reference Product(s): Include a commercially available standard herbicide with a similar mode of action or target weed spectrum for comparison.[9]

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[6]

  • Randomization: Randomly assign the treatments to plots within each block.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the field trial process from planning to final reporting.

Plan 1. Trial Planning - Define Objectives - Select Site & Crop - Protocol Development Setup 2. Site Preparation & Layout - Tillage & Seeding - Plot Demarcation (RCBD) - Randomize Treatments Plan->Setup PreApp 3. Pre-Application Assessment - Initial Weed Density Count - Crop Emergence & Vigor Setup->PreApp App 4. Herbicide Application - Calibrate Sprayer - Apply Treatments at Target Stage - Record Environmental Data PreApp->App PostApp 5. Post-Application Assessments - Weed Control Efficacy - Crop Phytotoxicity - Data Collection at Intervals (e.g., 7, 14, 28, 56 DAT) App->PostApp Harvest 6. Yield Data Collection - Harvest Plots Individually - Measure Grain Yield - Measure Grain Quality PostApp->Harvest Analysis 7. Data Analysis - Statistical Analysis (ANOVA) - Treatment Mean Comparison - Summarize Results Harvest->Analysis Report 8. Final Report - Document All Methods - Present Data in Tables - Draw Conclusions Analysis->Report

Caption: A typical workflow for an herbicide efficacy field trial.

Application Protocol

Accurate and consistent application is paramount for reliable results.

Protocol:

  • Equipment: Use a calibrated backpack or small plot sprayer equipped with flat fan nozzles to ensure uniform coverage.[7] A typical application volume is 10-20 gallons per acre (GPA).

  • Calibration: Calibrate the sprayer before application to confirm the precise output rate.

  • Timing: Apply this compound post-emergence when weeds are young and actively growing (e.g., 3-5 leaf stage) and the crop is at a tolerant growth stage as specified by the product label.[5][10]

  • Environmental Conditions: Record weather data at the time of application, including air temperature, relative humidity, wind speed, and wind direction. Avoid application during temperature inversions or when wind speeds are high to prevent drift.[8]

  • Documentation: Maintain detailed records of the application for each plot, including the date, time, operator, product rate, and any adjuvants used.

Data Collection and Assessment

Data should be collected at predetermined intervals after treatment (DAT), for example, at 7, 14, 28, and 56 DAT, and at harvest.

Protocol for Weed Efficacy Assessment:

  • Visual Rating: Assess the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control plots. This method is rapid and provides a good overall assessment of herbicide performance.[11]

  • Weed Counts: In designated quadrats within each plot, count the number of individual plants of each target weed species. This provides quantitative density data.[9]

  • Biomass Measurement: At a late-season timing, harvest all weed biomass from a designated quadrat. Dry the plant material in an oven until a constant weight is achieved to determine the total weed dry weight.[12]

Protocol for Crop Tolerance (Phytotoxicity) Assessment:

  • Visual Injury Rating: Evaluate crop injury on a scale of 0% (no injury) to 100% (crop death). Note specific symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and epinasty (twisting).[13]

  • Plant Height: Measure the height of a representative number of crop plants per plot to assess for stunting effects.

  • Stand Count: Count the number of crop plants in a set length of row to determine if any treatment caused a reduction in plant population.

Protocol for Yield Assessment:

  • Harvest: Harvest the entire plot or a designated central area of each plot using a plot combine or by hand.

  • Yield Measurement: Determine the grain weight for each plot and adjust for moisture content to a standard percentage.

  • Data Conversion: Convert the plot yield to a standard unit, such as bushels per acre or kilograms per hectare, for analysis.

Data Presentation

Quantitative data must be summarized in a clear and organized manner. The following tables provide templates for presenting typical results from an this compound field trial.

Table 1: Weed Control Efficacy (% Control) at 28 Days After Treatment (DAT)

Treatment Rate (g a.e./ha)¹ Lambsquarters (Chenopodium album) Common Ragweed (Ambrosia artemisiifolia) Velvetleaf (Abutilon theophrasti)
Untreated Control 0 0a² 0a 0a
This compound 315 (0.5x) 85b 88b 80b
This compound 630 (1.0x) 98c 97c 95c
This compound 1260 (2.0x) 99c 99c 98c
Reference Herbicide Label Rate 95c 96c 94c
p-value <0.001 <0.001 <0.001

| ¹ g a.e./ha = grams of acid equivalent per hectare. | ² Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: Crop Injury and Yield Data

Treatment Rate (g a.e./ha) Crop Injury at 14 DAT (%)¹ Crop Height (cm) Yield ( kg/ha )
Untreated Control 0 0a 85a 3500b
This compound 315 (0.5x) 2a 84a 4850a
This compound 630 (1.0x) 4a 83a 4950a
This compound 1260 (2.0x) 12b 78b 4700a
Reference Herbicide Label Rate 3a 84a 4900a
p-value <0.01 <0.05 <0.001

| ¹ Visual rating where 0 = no injury and 100 = complete crop death. | ² Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 3: Weed Biomass at 56 Days After Treatment (DAT)

Treatment Rate (g a.e./ha) Total Weed Dry Weight (g/m²)
Untreated Control 0 250a
This compound 315 (0.5x) 35b
This compound 630 (1.0x) 8c
This compound 1260 (2.0x) 5c
Reference Herbicide Label Rate 10c
p-value <0.001

| ¹ Means within the column followed by the same letter are not significantly different (P > 0.05).

References

Application Notes and Protocols for Studying MCPA-Trolamine Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in various agricultural settings. Its trolamine salt formulation, MCPA-trolamine, enhances its solubility and application properties. Understanding the uptake and translocation of this compound within target and non-target plant species is crucial for optimizing its efficacy, assessing crop safety, and evaluating its environmental fate. As a synthetic auxin, MCPA disrupts normal plant growth by mimicking the action of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and elongation, and ultimately, plant death.[1]

These application notes provide detailed protocols for studying the absorption of this compound through foliar and root pathways and its subsequent movement throughout the plant. The methodologies described herein are designed to be adaptable for various plant species and experimental conditions.

Core Concepts of this compound Uptake and Translocation

MCPA is absorbed by plants through both their leaves and roots.[1] Once absorbed, it is translocated throughout the plant via the vascular systems:

  • Apoplastic Pathway: Movement through the non-living parts of the plant, such as cell walls and xylem. This is the primary route for upward movement from the roots to the shoots, driven by transpiration.

  • Symplastic Pathway: Movement through the living components of the plant, including the cytoplasm and plasmodesmata, primarily within the phloem. This allows for the distribution of the herbicide from source tissues (like mature leaves) to sink tissues (such as growing points, young leaves, and roots).[1]

The efficiency of uptake and translocation is influenced by several factors, including the plant species, growth stage, environmental conditions (e.g., temperature, humidity), and the formulation of the herbicide.

Experimental Protocols

Protocol 1: Foliar Uptake and Translocation of this compound

This protocol details a method for applying this compound to plant foliage and quantifying its movement into different plant tissues over time. A general framework for studying herbicide translocation using radioisotopes can be adapted for non-radiolabeled compounds by employing robust analytical chemistry techniques for quantification.

Materials:

  • Test plants (e.g., a susceptible broadleaf species like pea or a tolerant monocot species like wheat) grown in a controlled environment.

  • This compound solution of a known concentration.

  • Microsyringe or a calibrated sprayer.

  • Deionized water.

  • Wash solution (e.g., a mild surfactant solution).

  • Scalpel, forceps, and other dissection tools.

  • Liquid nitrogen.

  • Freeze-dryer (optional).

  • Homogenizer.

  • Extraction solvent (e.g., acidic methanol or acetone).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.[2]

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2]

  • Analytical standards of MCPA.

Procedure:

  • Plant Preparation: Grow plants to a desired stage (e.g., 3-4 true leaves). Ensure plants are healthy and well-watered.

  • Herbicide Application:

    • Select a specific leaf for treatment (e.g., the third fully expanded leaf).

    • Using a microsyringe, apply a known volume and concentration of the this compound solution as small droplets onto the adaxial (upper) surface of the selected leaf. Alternatively, a calibrated sprayer can be used for a more uniform application over the entire plant.

    • For control plants, apply a solution without this compound.

  • Harvesting:

    • Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, 72, and 96 hours).

    • At each time point, carefully wash the treated leaf with the wash solution to remove any unabsorbed this compound from the leaf surface. Collect the wash solution for analysis to determine the amount of unabsorbed herbicide.

    • Gently rinse the roots with deionized water to remove any soil or growth medium.

  • Sample Sectioning and Processing:

    • Dissect the plant into different parts: treated leaf, other leaves (shoots), stem, and roots.

    • Record the fresh weight of each section.

    • Immediately freeze the plant sections in liquid nitrogen to halt metabolic processes and store at -80°C until extraction. Samples can also be freeze-dried to determine dry weight.

  • Extraction of MCPA:

    • Homogenize the frozen or freeze-dried plant tissues in the extraction solvent.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete recovery of MCPA.

    • Combine the supernatants.

  • Sample Cleanup:

    • Pass the crude extract through an SPE cartridge to remove interfering compounds.[2]

    • Elute the MCPA from the cartridge with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • Quantification:

    • Analyze the extracts using HPLC-DAD or GC-MS.[2]

    • Create a calibration curve using analytical standards of MCPA to quantify the concentration in each plant part.

  • Data Analysis:

    • Calculate the amount of MCPA in each plant part (µg).

    • Express the uptake as a percentage of the applied MCPA.

    • Express the translocation as the percentage of absorbed MCPA that has moved out of the treated leaf into other plant parts.

Protocol 2: Root Uptake and Translocation of this compound

This protocol is designed to study the absorption of this compound from a hydroponic solution and its subsequent translocation to the aerial parts of the plant.

Materials:

  • Test plants established in a hydroponic system.

  • This compound stock solution.

  • Nutrient solution for the hydroponic system.

  • Materials for extraction, cleanup, and quantification as listed in Protocol 1.

Procedure:

  • Plant Preparation: Acclimate the plants in the hydroponic nutrient solution for several days before starting the experiment.

  • Herbicide Treatment:

    • Introduce a known concentration of this compound into the hydroponic solution.

    • Ensure the solution is well-mixed.

  • Harvesting:

    • Harvest plants at specified time intervals (e.g., 6, 24, 48, 72, and 96 hours) after the introduction of the herbicide.

    • At each harvest, carefully remove the plant from the hydroponic solution.

    • Thoroughly rinse the roots with fresh, herbicide-free nutrient solution to remove any this compound adhering to the root surface.

  • Sample Sectioning and Processing:

    • Separate the plant into roots, stem, and leaves.

    • Process the samples for extraction, cleanup, and quantification as described in Protocol 1 (steps 4-7).

  • Data Analysis:

    • Quantify the amount of MCPA in the roots, stem, and leaves.

    • Calculate the total uptake by the plant.

    • Determine the percentage of the total absorbed MCPA that is translocated to the stem and leaves.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables to facilitate easy comparison and interpretation.

Table 1: Foliar Uptake and Translocation of this compound in Wheat (Example Data)

Time After Treatment (hours)MCPA in Treated Leaf (µg)MCPA in Other Shoots (µg)MCPA in Roots (µg)Total Uptake (% of Applied)Translocation (% of Absorbed)
62.50.10.0526.55.7
245.80.50.265.010.8
487.21.10.487.017.2
726.51.80.790.027.8
965.92.51.094.037.2

This table presents hypothetical data for illustrative purposes.

Table 2: Root Uptake and Translocation of this compound in Pea (Example Data)

Time After Treatment (hours)MCPA in Roots (µg)MCPA in Stem (µg)MCPA in Leaves (µg)Total Uptake (µg)Translocation to Shoots (% of Absorbed)
61.80.20.12.114.3
244.50.90.55.923.7
487.12.21.310.633.0
728.93.52.114.538.6
969.54.83.017.345.1

This table presents hypothetical data for illustrative purposes.

Visualization of Pathways

Experimental Workflow

The general workflow for studying the uptake and translocation of this compound can be visualized as follows:

G cluster_prep Preparation cluster_app Application cluster_harvest Harvesting and Processing cluster_analysis Analysis plant_prep Plant Growth and Acclimation foliar_app Foliar Application plant_prep->foliar_app root_app Root Application (Hydroponics) plant_prep->root_app herbicide_prep This compound Solution Preparation herbicide_prep->foliar_app herbicide_prep->root_app harvest Harvesting at Time Points foliar_app->harvest root_app->harvest sectioning Plant Sectioning (Roots, Stem, Leaves) harvest->sectioning extraction MCPA Extraction sectioning->extraction cleanup Sample Cleanup (SPE) extraction->cleanup quantification Quantification (HPLC/GC-MS) cleanup->quantification data_analysis Data Interpretation quantification->data_analysis

Figure 1: Experimental workflow for this compound uptake and translocation studies.
This compound Signaling Pathway

MCPA acts as a synthetic auxin, hijacking the plant's natural auxin signaling pathway to induce phytotoxicity. The core of this pathway involves the perception of auxin (or a mimic like MCPA) and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes that regulate growth.

G cluster_cell Plant Cell MCPA This compound (Auxin Mimic) TIR1_AFB SCF-TIR1/AFB Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Uncontrolled Growth Auxin_Genes->Growth_Response Leads to

Figure 2: Simplified auxin signaling pathway disrupted by this compound.

In the presence of MCPA, the SCF-TIR1/AFB ubiquitin ligase complex binds to the Aux/IAA transcriptional repressors.[3][4] This targets the Aux/IAA proteins for degradation by the 26S proteasome.[3] The removal of these repressors allows the Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[3][4] This leads to an overstimulation of growth processes, resulting in the characteristic symptoms of phenoxy herbicide damage, such as leaf epinasty, stem twisting, and eventual plant death.

References

Application Note: MCPA-trolamine Formulation Development for Controlled-Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used to control broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1] Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species.[2][3] Conventional formulations of herbicides can lead to environmental concerns such as leaching into groundwater and potential toxicity to non-target organisms.[4] Controlled-release formulations (CRFs) offer a promising solution by encapsulating the active ingredient in a carrier matrix, allowing for its gradual release over an extended period.[4][5] This approach can enhance efficacy, reduce the required application frequency, and minimize environmental contamination.[4][6]

This document provides detailed protocols for the development and evaluation of a controlled-release formulation of MCPA-trolamine, a water-soluble salt derivative of MCPA[7], using a biodegradable clay-polymer composite system.

Mechanism of Action: MCPA as a Synthetic Auxin

MCPA is classified as a synthetic auxin herbicide.[1] Upon application, it is absorbed by the leaves and roots of the target weed and translocated to the meristematic tissues, which are areas of active growth.[1][3] In these regions, MCPA disrupts normal hormonal balance, inducing rapid and uncontrolled cell division and elongation. This unsustainable growth leads to characteristic symptoms such as stem twisting, leaf cupping, and ultimately, plant death.[1][2]

mcpa_mechanism cluster_plant Plant System Absorption MCPA Absorption (Leaves & Roots) Translocation Translocation to Meristems Absorption->Translocation Mimicry Mimics Natural Auxin Translocation->Mimicry Disruption Hormonal Imbalance & Uncontrolled Cell Division Mimicry->Disruption Symptoms Abnormal Growth (Stem Twisting, Leaf Cupping) Disruption->Symptoms Death Plant Death Symptoms->Death

Caption: Signaling pathway of MCPA herbicide in a target weed.

Experimental Workflow Overview

The development and evaluation of a controlled-release this compound formulation follows a multi-step process. This workflow ensures that the final product is both physically stable and biologically effective. The process begins with the synthesis of the formulation, followed by comprehensive characterization, release kinetic studies, and finally, bioactivity assessment under controlled conditions.

experimental_workflow Formulation 1. Formulation Preparation Characterization 2. Physical & Chemical Characterization Formulation->Characterization Release 3. In Vitro Release Study Characterization->Release Bioassay 4. Greenhouse Bioactivity Assay Release->Bioassay Analysis 5. Data Analysis & Evaluation Bioassay->Analysis

Caption: General experimental workflow for CRF development.

Experimental Protocols

Protocol 1: Preparation of Clay-Alginate Controlled-Release Granules

This protocol describes the synthesis of this compound granules using bentonite clay as a matrix-forming agent and sodium alginate as a binder and release modifier, a method adapted from controlled-release herbicide studies.[8]

Materials:

  • This compound

  • Sodium Alginate

  • Bentonite Clay

  • Calcium Chloride (CaCl₂)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Peristaltic Pump or Syringe

  • Beakers and Glassware

Methodology:

  • Prepare Alginate-Herbicide Slurry:

    • In a 250 mL beaker, dissolve 2.0 g of sodium alginate in 100 mL of deionized water with continuous stirring until a homogenous solution is formed.

    • Add 10.0 g of bentonite clay to the alginate solution and stir for 1 hour to ensure uniform dispersion.

    • Dissolve the desired amount of this compound (e.g., to achieve a 5% w/w active ingredient loading) into the clay-alginate slurry. Continue stirring for an additional 30 minutes.

  • Granule Formation (Ionotropic Gelation):

    • Prepare a 2% (w/v) calcium chloride solution in a 500 mL beaker.

    • Using a peristaltic pump or syringe with a 22-gauge needle, add the this compound-clay-alginate slurry dropwise into the CaCl₂ solution from a height of approximately 10 cm.

    • Stir the CaCl₂ solution gently as the slurry is added. Spherical beads will form instantly upon contact.

  • Curing and Drying:

    • Allow the formed beads to cure in the CaCl₂ solution for 1 hour to ensure complete cross-linking.

    • Collect the granules by filtration using a mesh sieve.

    • Wash the collected granules three times with deionized water to remove excess CaCl₂.

    • Dry the granules in an oven at 45°C for 24 hours or until a constant weight is achieved.

  • Storage: Store the dried controlled-release granules in a sealed, airtight container at room temperature away from light and moisture.

Protocol 2: Characterization of Formulations

A. Determination of Entrapment Efficiency (EE%)

This protocol determines the amount of this compound successfully encapsulated within the granules.

Materials:

  • Prepared CRF granules

  • Phosphate buffer solution (pH 7.4) or other suitable solvent

  • Sonicator

  • Centrifuge

  • HPLC-UV system or UV-Vis Spectrophotometer

  • Volumetric flasks

Methodology:

  • Accurately weigh 100 mg of the dried CRF granules.

  • Crush the granules using a mortar and pestle.

  • Transfer the crushed powder to a 100 mL volumetric flask containing a suitable solvent (e.g., phosphate buffer) that can dissolve both the polymer and the herbicide.

  • Sonicate the mixture for 30-60 minutes to completely break the matrix and release the encapsulated herbicide.

  • Centrifuge the resulting suspension at 5000 rpm for 15 minutes to pellet the insoluble matrix components.

  • Collect the supernatant and analyze the concentration of MCPA using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

  • Calculate the Entrapment Efficiency using the following formula:

    EE (%) = (Actual amount of MCPA in granules / Theoretical amount of MCPA in granules) x 100

Protocol 3: In Vitro Release Study

This protocol evaluates the release kinetics of this compound from the CRF granules into a solution over time.

Materials:

  • CRF granules

  • Phosphate buffer solutions (e.g., pH 5.5, 7.0, 8.5) to simulate different soil conditions

  • Incubator shaker

  • 15 mL conical tubes

  • Syringe filters (0.45 µm)

  • HPLC-UV system or UV-Vis Spectrophotometer

Methodology:

  • Accurately weigh 50 mg of CRF granules and place them into a 15 mL conical tube.

  • Add 10 mL of the selected buffer solution to the tube.

  • Place the tubes in an incubator shaker set at 25°C and 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 1 mL aliquot of the buffer solution.

  • Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.

  • Filter the collected aliquot through a 0.45 µm syringe filter.

  • Analyze the concentration of MCPA in the filtrate using HPLC-UV or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of MCPA released at each time point.

Protocol 4: Greenhouse Bioactivity Assay

This protocol assesses the weed control efficacy of the CRF granules compared to a commercial formulation and an untreated control.

Materials:

  • CRF granules

  • Commercial this compound formulation

  • Pots (15 cm diameter) filled with standard potting soil

  • Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus or Chenopodium album)

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment (for commercial formulation)

Methodology:

  • Sow weed seeds in pots and allow them to grow to the 2-4 true leaf stage.

  • Divide the pots into three treatment groups:

    • Group 1: Untreated Control (no herbicide).

    • Group 2: Commercial Formulation (applied at the recommended rate).

    • Group 3: CRF Granules (applied at a rate equivalent to the active ingredient in Group 2).

  • For Group 3, evenly distribute the CRF granules on the soil surface of each pot.

  • Maintain the pots in the greenhouse for 21 days, providing regular watering.

  • After the incubation period, assess the herbicidal efficacy by measuring:

    • Weed density (number of surviving plants per pot).

    • Weed dry weight (harvest the above-ground biomass, dry at 70°C for 48 hours, and weigh).

  • Calculate the percentage reduction in weed density and dry weight relative to the untreated control.

Data Presentation

Quantitative data from the experimental studies should be organized into tables for clear interpretation and comparison.

Table 1: Formulation Characteristics

Formulation Code Polymer Type Active Ingredient (AI) Loading (%) Entrapment Efficiency (EE%)
MCPA-ALG-01 Sodium Alginate 5.0 97.4[9]
MCPA-ALG-02 Sodium Alginate 10.0 Data

| MCPA-LNP-01 | Lignin | 5.0 | 90.7 (for 2,4-D)[9] |

Table 2: Cumulative Release of this compound (%) in pH 7.0 Buffer

Time (hours) Commercial Formulation CRF (MCPA-ALG-01)
1 ~85 15
8 >95 30
24 >98 45
48 100 65

| 72 | 100 | 74[9] |

Table 3: Greenhouse Bioactivity Assay Results (21 Days After Treatment)

Treatment Group Weed Density Reduction (%) Weed Dry Weight Reduction (%)
Untreated Control 0 0
Commercial Formulation 60.0 95.5

| CRF (MCPA-LNP) | 66.8[9] | 96.0[9] |

References

Application of MCPA-Trolamine in Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] While widely known for its selective herbicidal properties against broadleaf weeds, the fundamental mechanism of MCPA as an auxin analogue suggests its potential for application in plant tissue culture at significantly lower concentrations.[1] Like other synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and α-naphthaleneacetic acid (NAA), MCPA-trolamine could theoretically be employed to induce cellular responses such as callus formation, somatic embryogenesis, and root initiation in vitro.

These application notes provide a framework for utilizing this compound in plant tissue culture experiments. It is crucial to note that while the principles are based on the well-established roles of synthetic auxins, specific optimal concentrations and protocols for this compound are not widely published. Therefore, the provided protocols should be considered as a starting point for empirical optimization.

Mechanism of Action in Plant Tissue Culture

At the cellular level, synthetic auxins like MCPA bind to auxin receptors, initiating a signaling cascade that influences gene expression and ultimately alters plant growth and development. In plant tissue culture, the exogenous application of auxins is critical for breaking cell dormancy and stimulating cell division and differentiation.

The primary applications of auxins in plant tissue culture include:

  • Callus Induction: In combination with cytokinins, auxins promote undifferentiated cell proliferation, leading to the formation of callus, an unorganized mass of cells. This is often the initial step in micropropagation and somatic embryogenesis.[3]

  • Somatic Embryogenesis: Auxins can induce somatic cells to differentiate into embryos, providing a pathway for clonal propagation.

  • Root Formation: Higher concentrations of auxins relative to cytokinins are typically used to induce root development from callus or microshoots.[3]

Data Presentation: Comparative Effects of Auxins

The following table summarizes the general concentration ranges for commonly used synthetic auxins in plant tissue culture. These ranges can serve as a starting point for designing experiments with this compound. The optimal concentration for this compound will be species-dependent and needs to be determined experimentally.

Plant Growth RegulatorTypical Concentration Range (mg/L)Primary Applications in Tissue Culture
This compound To be determined empirically (start with 0.01 - 10.0) Potential for callus induction, somatic embryogenesis, and rooting.
2,4-Dichlorophenoxyacetic acid (2,4-D)0.1 - 4.0Callus induction, suspension cultures.[2]
α-Naphthaleneacetic acid (NAA)0.1 - 10.0Callus induction, root formation.[2]
Indole-3-butyric acid (IBA)0.1 - 10.0Root formation.[2]

Experimental Protocols

The following are generalized protocols for utilizing a synthetic auxin like this compound in plant tissue culture. It is imperative to conduct dose-response experiments to determine the optimal concentration of this compound for the specific plant species and desired outcome.

Protocol 1: Callus Induction from Leaf Explants

Objective: To induce callus formation from leaf tissue using this compound as the auxin source.

Materials:

  • Healthy young leaves of the target plant species

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP, 1 mg/mL)

  • Gelling agent (e.g., agar or gellan gum)

  • Petri dishes

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

Methodology:

  • Explant Preparation:

    • Excise young, healthy leaves from the source plant.

    • Wash the leaves under running tap water for 10-15 minutes.

    • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 10% bleach solution with Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water.

    • Cut the sterilized leaves into small sections (approximately 1 cm²), removing the edges.

  • Media Preparation (per liter):

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add 30 g of sucrose.

    • Add the desired concentration of this compound (e.g., starting with a range of 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Add a cytokinin, such as BAP, at a concentration that is generally effective for callus induction in the target species (e.g., 0.5 mg/L).

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent (e.g., 8 g/L agar).

    • Autoclave the medium at 121°C for 20 minutes.

    • Pour the sterilized medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the leaf explants onto the solidified medium with the adaxial (top) or abaxial (bottom) side in contact with the medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Data Collection and Subculture:

    • Observe the explants weekly for signs of callus formation.

    • Record the percentage of explants forming callus and the morphology of the callus (e.g., friable, compact, color).

    • Subculture the developing callus to fresh medium every 3-4 weeks.

Protocol 2: In Vitro Rooting of Microshoots

Objective: To induce root formation from in vitro-grown shoots using this compound.

Materials:

  • In vitro-grown microshoots

  • Half-strength or full-strength MS basal medium

  • Sucrose

  • This compound stock solution (1 mg/mL)

  • Gelling agent

  • Culture vessels (e.g., test tubes or Magenta boxes)

Methodology:

  • Media Preparation (per liter):

    • Prepare half-strength or full-strength MS basal medium.

    • Add 15-30 g of sucrose.

    • Add the desired concentration of this compound (e.g., starting with a range of 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). Note that rooting media typically have a higher auxin-to-cytokinin ratio; often, no cytokinin is added.

    • Adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave.

    • Dispense the medium into culture vessels.

  • Inoculation and Incubation:

    • Excise healthy microshoots (2-3 cm in length) from the shoot multiplication culture.

    • Insert the basal end of each microshoot into the rooting medium.

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection:

    • After 3-4 weeks, record the percentage of shoots that have formed roots, the number of roots per shoot, and the average root length.

Visualizations

Signaling Pathway of Auxin Action

Auxin_Signaling Auxin This compound (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Ubiquitination SCF-TIR1/AFB E3 Ubiquitin Ligase Receptor->Ubiquitination Activates Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Cellular_Response Cellular Response (Cell Division, Elongation, Differentiation) Gene_Expression->Cellular_Response Ubiquitination->Aux_IAA

Caption: Simplified signaling pathway of auxin action in plant cells.

Experimental Workflow for Callus Induction

Callus_Induction_Workflow Start Start: Select Healthy Source Plant Explant_Prep Explant Preparation (Leaf Discs) Start->Explant_Prep Sterilization Surface Sterilization Explant_Prep->Sterilization Inoculation Inoculate Explants on Culture Medium Sterilization->Inoculation Media_Prep Prepare MS Medium with This compound + Cytokinin Media_Prep->Inoculation Incubation Incubate in Dark at 25°C Inoculation->Incubation Observation Weekly Observation for Callus Formation Incubation->Observation Observation->Incubation No Callus Subculture Subculture Callus to Fresh Medium Observation->Subculture Callus Formed End End: Proliferated Callus Culture Subculture->End

Caption: Experimental workflow for callus induction using this compound.

Conclusion and Future Directions

This compound, as a synthetic auxin, holds theoretical potential for various applications in plant tissue culture. The key to its successful use lies in identifying the appropriate, low concentrations that promote organized development rather than the phytotoxic effects observed at herbicidal doses. The protocols and information provided here offer a foundational approach for researchers to begin exploring the utility of this compound in their specific plant systems. Future research should focus on establishing optimal concentrations for different species and developmental pathways, as well as comparative studies with other commonly used auxins to determine its efficacy and potential unique advantages.

References

Application Notes and Protocols for Statistical Analysis of MCPA-Trolamine Dose-Response Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the dose-response relationship of MCPA-trolamine, a selective herbicide widely used for the control of broadleaf weeds. This document outlines the mechanism of action, provides protocols for both in planta and in vitro studies, and presents a framework for the statistical analysis and presentation of dose-response data.

Introduction to this compound

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). The trolamine salt of MCPA is a common formulation used to enhance its solubility and uptake by plants. At supraoptimal concentrations, this compound disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death in susceptible species. Understanding the dose-response relationship is critical for determining effective application rates, assessing potential crop injury, and managing the evolution of herbicide resistance.

Mechanism of Action: Auxin Signaling Pathway Disruption

MCPA, as a synthetic auxin, exerts its herbicidal effects by overwhelming the natural auxin signaling pathway in susceptible dicotyledonous plants. The key steps in this process are outlined below and illustrated in the signaling pathway diagram.

At the molecular level, auxins like MCPA bind to a co-receptor complex consisting of an F-box protein (such as TRANSPORT INHIBITOR RESPONSE 1 - TIR1 or AUXIN SIGNALING F-BOX - AFB) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][2] This binding event targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.[1] The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[1][2]

The overexpression of these genes leads to a cascade of physiological responses, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[1][3] This hormonal imbalance results in symptoms such as leaf epinasty (downward curling), stem twisting, and tissue swelling.[1] Ultimately, the sustained and uncontrolled growth leads to senescence, tissue decay, and the death of the plant.[3]

MCPA_Signaling_Pathway cluster_cell Plant Cell MCPA This compound Receptor TIR1/AFB F-box Protein MCPA->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->Receptor Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormone_Production Ethylene & ABA Overproduction Auxin_Genes->Hormone_Production Leads to Phytotoxicity Phytotoxic Effects (Epinasty, Senescence, Death) Hormone_Production->Phytotoxicity In_Planta_Workflow A 1. Seed Germination and Seedling Growth B 2. Preparation of this compound Dose Range A->B C 3. Herbicide Application (Post-emergence) B->C D 4. Incubation in Controlled Environment C->D E 5. Data Collection (e.g., Biomass Reduction) D->E F 6. Statistical Analysis (Dose-Response Modeling) E->F In_Vitro_Workflow A 1. Cell Seeding in 96-well Plates B 2. Preparation of this compound Serial Dilutions A->B C 3. Cell Treatment and Incubation (e.g., 24h) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Cytotoxicity Assay (e.g., LDH Assay) C->E F 6. Data Analysis (IC50 Determination) D->F E->F

References

Application Note: Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of MCPA-trolamine in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its trolamine salt formulation, MCPA-trolamine, is applied to enhance its solubility and efficacy. Due to its potential for runoff from agricultural fields, monitoring MCPA levels in water sources is crucial to ensure environmental safety and compliance with regulatory limits. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of MCPA in water samples, following the application of this compound. In aqueous environments, it is presumed that this compound dissociates, rendering the MCPA anion available for analysis. This method provides a reliable tool for environmental monitoring and research.

Materials and Methods

Reagents and Standards
  • MCPA analytical standard

  • MCPA-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of MCPA and MCPA-d6 in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solutions with a mixture of water and acetonitrile (90:10, v/v) to prepare working standards for the calibration curve ranging from 0.01 µg/L to 10 µg/L.

  • Spike each working standard with the internal standard (MCPA-d6) to a final concentration of 1 µg/L.

Sample Preparation:

Two primary methods for sample preparation are presented: direct injection for rapid screening and solid-phase extraction for higher sensitivity.

Direct Injection Protocol:

  • Collect water samples in clean glass vials.

  • Centrifuge an aliquot of the water sample (e.g., 10 mL) to remove particulate matter.[2][3]

  • Filter the supernatant through a 0.2 µm syringe filter.[2][3]

  • Acidify the filtered sample with formic acid (e.g., 30 µL of 5% formic acid per 1.5 mL of sample).[2][3]

  • Spike the sample with the internal standard (MCPA-d6).

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Load 100 mL of the water sample onto the conditioned cartridge.

  • Wash the cartridge with ultrapure water to remove interfering substances.

  • Elute the analyte with a suitable solvent, such as methanol or a mixture of methylene chloride and methanol.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase, spike with the internal standard, and inject into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for MCPA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MCPA 199.0141.015
199.0159.010
MCPA-d6 205.0147.015

Method Validation

The analytical method was validated according to established guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (R²) > 0.995
Linear Range 0.01 - 10 µg/L
Limit of Detection (LOD) 0.005 µg/L
Limit of Quantification (LOQ) 0.02 µg/L
Accuracy (Recovery %) 92 - 108%
Precision (RSD %) < 10%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Water Sample Collection Filtration Filtration (0.2 µm) Sample_Collection->Filtration Acidification Acidification (Formic Acid) Filtration->Acidification Spiking_IS Spiking with Internal Standard Acidification->Spiking_IS LC_Separation LC Separation (C18 Column) Spiking_IS->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting method_validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision

References

Preparing MCPA-trolamine Formulations for Spray Application in Laboratory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of MCPA-trolamine formulations for consistent and reproducible spray applications in a laboratory setting. The following sections outline the necessary materials, step-by-step procedures for formulation, quality control parameters, and a summary of relevant technical data.

Introduction to this compound

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide used to control broadleaf weeds.[1][2] It functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[1] For laboratory studies, precise preparation of spray solutions is critical to ensure accurate and repeatable experimental outcomes. MCPA is often formulated as a salt, such as a trolamine salt, to improve its solubility in water.[3]

Technical Data Summary

The following tables summarize key quantitative data for this compound relevant to the preparation of laboratory spray formulations.

Table 1: Physicochemical Properties of MCPA and this compound

PropertyMCPAThis compoundSource
IUPAC Name (4-chloro-2-methylphenoxy)acetic acid(4-chloro-2-methylphenoxy)acetic acid—2,2′,2″-nitrilotri(ethan-1-ol) (1/1)[3]
CAS Registry No. 94-74-642459-68-7[3]
Molecular Formula C₉H₉ClO₃C₁₅H₂₄ClNO₆[3]
Molar Mass 200.62 g/mol 349.82 g/mol [1]
Appearance White to light brown solidNot specified[1]
Water Solubility 825 mg/L (23 °C)Highly soluble (amine salt)[1]

Table 2: Illustrative Laboratory Spray Solution Concentrations for Efficacy Testing

Target Weed StageSuggested this compound Concentration (as acid equivalent)Application Rate (Illustrative)
Seedling (2-4 leaves)0.25 - 0.5 g a.e./L100 - 200 L/ha
Established (rosette stage)0.5 - 1.0 g a.e./L100 - 200 L/ha
Mature/Resistant Weeds1.0 - 2.0 g a.e./L100 - 200 L/ha

Note: These concentrations are illustrative and should be optimized based on the specific weed species, growth conditions, and experimental objectives. The application rates are provided for context in translating lab concentrations to potential field equivalents.

Experimental Protocols

Materials and Equipment
  • This compound concentrate (known concentration of active ingredient)

  • Distilled or deionized water

  • Adjuvants (e.g., non-ionic surfactant, ammonium sulfate) - if required

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • pH meter

  • Beakers

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 1 L, 0.5 g a.e./L this compound Spray Solution

This protocol describes the preparation of a 1-liter spray solution with a final concentration of 0.5 grams of MCPA acid equivalent (a.e.) per liter.

  • Calculate the required amount of this compound concentrate.

    • Determine the concentration of the this compound stock solution in g a.e./L.

    • Use the formula: Volume of stock (L) = (Target concentration (g a.e./L) x Final volume (L)) / Stock concentration (g a.e./L)

    • Example: To prepare 1 L of a 0.5 g a.e./L solution from a 500 g a.e./L concentrate, you would need (0.5 g a.e./L * 1 L) / 500 g a.e./L = 0.001 L or 1 mL of the concentrate.

  • Prepare the carrier solution.

    • Fill a 1 L volumetric flask with approximately 800 mL of distilled or deionized water.

    • If using adjuvants like ammonium sulfate to mitigate hard water effects, add and dissolve it completely before adding the herbicide.[4]

  • Add the this compound concentrate.

    • Using a calibrated pipette, accurately measure the calculated volume of the this compound concentrate.

    • Slowly add the concentrate to the water in the volumetric flask while the solution is being gently stirred with a magnetic stirrer.

  • Add other adjuvants (if necessary).

    • If a surfactant is required to improve spray coverage, add it to the solution after the herbicide has been thoroughly mixed.

  • Final Volume Adjustment and Mixing.

    • Bring the solution to the final volume of 1 L with distilled or deionized water.

    • Continue to stir the solution for at least 5-10 minutes to ensure homogeneity.

  • Quality Control Checks.

    • Measure and record the final pH of the solution. The optimal pH for phenoxy herbicides like MCPA is typically slightly acidic to neutral.

    • Visually inspect the solution for any precipitation or phase separation. A properly prepared solution should be clear and uniform.

Table 3: Quality Control Parameters for Prepared this compound Spray Solutions (Illustrative)

ParameterSpecificationTesting Frequency
Appearance Clear, homogenous solutionEach batch
pH 6.0 - 7.5Each batch
Concentration (a.e.) ± 5% of targetPeriodically, via analytical methods (e.g., HPLC)
Viscosity Consistent with water (for dilute solutions)As needed, if formulation appears abnormal

Visualizations

MCPA Mechanism of Action: Auxin Signaling Pathway

MCPA acts as a synthetic auxin, disrupting normal plant growth processes. The following diagram illustrates the simplified signaling pathway.

MCPA_Pathway MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Genes->Uncontrolled_Growth Leads to Workflow start Start calc Calculate Required Volumes of Stock & Adjuvants start->calc prepare_carrier Prepare Carrier Solution (Water +/- Buffers/Salts) calc->prepare_carrier add_mcpa Add this compound Concentrate prepare_carrier->add_mcpa add_adjuvant Add Surfactant/Other Adjuvants (if required) add_mcpa->add_adjuvant final_vol Adjust to Final Volume add_adjuvant->final_vol mix Homogenize Solution (Stir for 5-10 min) final_vol->mix qc Quality Control Checks (pH, Appearance) mix->qc pass Solution Ready for Application qc->pass Pass fail Troubleshoot/Reformulate qc->fail Fail

References

Troubleshooting & Optimization

Troubleshooting solubility issues with MCPA-trolamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MCPA-trolamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the salt formed between the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) and triethanolamine (also known as trolamine).[1][2] MCPA in its acidic form has very low solubility in water.[3] The formation of a salt with an amine like triethanolamine significantly increases its water solubility, making it easier to formulate and handle in aqueous solutions.[4][5] However, issues such as precipitation can arise if the solution's pH is not properly maintained.

Q2: I'm observing precipitation in my this compound solution. What is the likely cause?

A2: Precipitation in an this compound solution is most commonly due to a decrease in pH. This compound is a salt of a weak acid (MCPA) and a weak base (triethanolamine). In acidic conditions, the equilibrium shifts, causing the protonation of the MCPA anion back to its less soluble acidic form, which then precipitates out of solution.

Q3: What is the optimal pH range for maintaining this compound solubility?

A3: To ensure this compound remains dissolved, the pH of the solution should be kept in the neutral to slightly alkaline range (pH 7 and above).[4] The pKa of MCPA is approximately 3.09.[4] At pH values significantly above the pKa, the majority of the MCPA will be in its anionic, more soluble form. Conversely, at pH values approaching or below the pKa, the insoluble acid form will dominate, leading to precipitation.[4][6]

Q4: Can I use organic solvents to dissolve this compound?

A4: While the primary advantage of this compound is its enhanced water solubility, MCPA acid itself is soluble in many organic solvents.[3] If your experimental protocol requires an organic solvent, it may be more appropriate to use the MCPA acid form directly. The solubility of the this compound salt in various organic solvents is not well-documented in publicly available literature. If a mixed aqueous/organic system is required, it is crucial to ensure the pH of the aqueous phase remains in the optimal range to prevent precipitation.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding this compound to the solvent.
Possible Cause Recommended Solution
Acidic Solvent: The solvent (e.g., water, buffer) is acidic, causing the immediate conversion of the soluble MCPA salt to the insoluble MCPA acid.1. Check and Adjust Solvent pH: Before adding this compound, measure the pH of your solvent. If it is acidic, adjust to a pH of 7 or slightly above using a suitable base (e.g., dilute NaOH). 2. Use Buffered Solutions: Prepare your experiments in a buffered solution with a pH of 7.4 to maintain a stable pH environment.
High Concentration: The amount of this compound being added exceeds its solubility limit in the given volume of solvent at that temperature.1. Increase Solvent Volume: Add more solvent to the mixture to bring the concentration below the solubility limit. 2. Gentle Heating: Gently warm the solution while stirring to aid dissolution. Be cautious, as excessive heat may degrade the compound. Allow the solution to cool to the experimental temperature to ensure it remains stable.
Issue 2: Solution is initially clear but a precipitate forms over time.
Possible Cause Recommended Solution
pH Drift: The pH of the solution has decreased over time due to the absorption of atmospheric CO₂ or interaction with other components in the experimental system.1. Monitor pH: Periodically check the pH of your stock and experimental solutions. 2. Use Buffered Systems: Employ a suitable buffer system to maintain a stable pH throughout the experiment.
Temperature Fluctuation: The solution was prepared at an elevated temperature and precipitation occurs upon cooling to ambient or experimental temperatures.1. Determine Solubility at Working Temperature: Assess the solubility of this compound at the intended experimental temperature to ensure you are working within the solubility limits. 2. Prepare Solutions at Working Temperature: Whenever possible, prepare your solutions at the temperature at which they will be used.
Interaction with Other Components: Other components in your experimental medium (e.g., salts, other active ingredients) are reacting with this compound or altering the solution's properties.1. Test Component Compatibility: Prepare a small-scale test solution containing all components to check for immediate or delayed precipitation. 2. Staggered Addition: If compatibility is an issue, consider the order of addition of different components to your experimental setup.

Data Presentation

Table 1: Solubility of MCPA and its Amine Salt in Water

CompoundSolubility in WaterTemperature (°C)Reference
MCPA (acid form)~825 mg/L25[6]
MCPA amine saltup to 866,000 mg/LNot Specified[4]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound
  • Solvent Preparation:

    • Select a suitable solvent, preferably deionized water or a biological buffer (e.g., PBS, TRIS).

    • Measure the initial pH of the solvent.

    • If the pH is below 7.0, adjust it to a range of 7.0-7.5 using a dilute solution of sodium hydroxide or another appropriate base.

  • Dissolution:

    • Weigh the desired amount of this compound powder.

    • Gradually add the powder to the pH-adjusted solvent while continuously stirring. A magnetic stirrer is recommended for uniform mixing.

    • Continue stirring until the powder is completely dissolved. Gentle heating (e.g., to 30-40°C) can be applied to expedite dissolution, but the solution should be allowed to cool to the working temperature to confirm stability.

  • Final Check and Storage:

    • Once dissolved, check the final pH of the solution and readjust if necessary.

    • For storage, keep the solution in a well-sealed container at a stable temperature to prevent pH changes and precipitation. For long-term storage, refrigeration may be appropriate, but a stability test at the storage temperature is recommended to ensure no precipitation occurs.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dissolution Dissolution Process cluster_verification Verification & Storage start Start weigh Weigh this compound start->weigh prep_solvent Prepare Solvent (Water/Buffer) start->prep_solvent add_mcpa Add this compound to Solvent weigh->add_mcpa check_ph Check Solvent pH prep_solvent->check_ph adjust_ph Adjust pH to > 7.0 check_ph->adjust_ph if pH < 7.0 check_ph->add_mcpa if pH >= 7.0 adjust_ph->add_mcpa stir Stir Continuously add_mcpa->stir heat Gentle Heating (Optional) stir->heat final_ph_check Final pH Check stir->final_ph_check heat->stir observe Observe for Precipitation final_ph_check->observe observe->adjust_ph Precipitate Forms store Store Solution observe->store No Precipitate end Stable Solution Ready for Use store->end ph_effect_pathway mcpa_trolamine This compound (Soluble Salt) mcpa_ion MCPA Anion (Soluble) mcpa_trolamine->mcpa_ion trolamine_ion Trolamine Cation mcpa_trolamine->trolamine_ion mcpa_acid MCPA Acid (Sparingly Soluble) mcpa_ion->mcpa_acid Alkaline pH (>= 7) h_ion H+ mcpa_acid->mcpa_ion Acidic pH (< 7) oh_ion OH- h_ion->mcpa_acid Protonation oh_ion->mcpa_ion Deprotonation

References

Technical Support Center: Optimizing HPLC Separation of MCPA-trolamine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of MCPA-trolamine and its key metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical structures I should be aware of when developing an HPLC method for this compound and its metabolites?

A1: Understanding the chemical structures of your target analytes is fundamental to developing a successful HPLC method. This compound is the triethanolamine salt of MCPA. In solution, it will exist in equilibrium with the MCPA acid. The primary metabolites of MCPA are 4-chloro-2-methylphenol (MCP) and cloxyfonac (4-chloro-2-hydroxymethylphenoxyacetic acid).

  • MCPA (4-chloro-2-methylphenoxyacetic acid): An acidic herbicide.

  • This compound: The triethanolamine salt of MCPA, which is more soluble in water.

  • 4-chloro-2-methylphenol (MCP): The major and more non-polar metabolite.

  • Cloxyfonac (4-chloro-2-hydroxymethylphenoxyacetic acid): A more polar metabolite due to the hydroxyl group.

Q2: What are the typical challenges encountered when separating MCPA and its metabolites by HPLC?

A2: Common challenges include:

  • Peak Tailing: Due to the acidic nature of MCPA and the phenolic group of MCP, interactions with residual silanols on the silica-based stationary phase can lead to peak tailing.

  • Co-elution: The structural similarities between MCPA and its metabolite cloxyfonac can make their separation challenging.

  • Poor Retention of Polar Metabolites: Cloxyfonac, being more polar, might have poor retention on traditional C18 columns, especially with high organic mobile phases.

  • Matrix Effects: When analyzing environmental or biological samples, matrix components can interfere with the separation and detection of the target analytes.

Q3: What type of HPLC column is best suited for this separation?

A3: A reversed-phase C18 column is the most common choice for the separation of MCPA and its metabolites. However, to mitigate peak tailing of the acidic and phenolic compounds, consider using:

  • End-capped C18 columns: These have fewer free silanol groups, reducing secondary interactions.

  • Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which can improve the peak shape of polar and acidic compounds.

  • Mixed-mode columns: These columns offer a combination of reversed-phase and ion-exchange or HILIC retention mechanisms and can provide unique selectivity for this group of compounds.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for MCPA and MCP

Q: My chromatogram shows significant peak tailing for MCPA and its metabolite MCP. What could be the cause and how can I fix it?

A: Peak tailing for acidic and phenolic compounds is often caused by their interaction with active silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to about 2.5-3.5 will suppress the ionization of the carboxylic acid group of MCPA and the phenolic group of MCP, making them less polar and reducing their interaction with silanols. Use a buffer such as phosphate or acetate to maintain a stable pH.

  • Use a Modified Stationary Phase: As mentioned in the FAQs, consider using an end-capped or polar-embedded C18 column to minimize silanol interactions.

  • Add an Ion-Pairing Reagent: If pH adjustment is not sufficient, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve peak shape by forming a neutral complex with the ionized analytes.

  • Check for Column Contamination: Column contamination can also lead to poor peak shapes. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove any strongly retained compounds.

Issue 2: Inadequate Resolution Between MCPA and Cloxyfonac

Q: I am struggling to achieve baseline separation between MCPA and its metabolite cloxyfonac. What adjustments can I make to my method?

A: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase composition and other chromatographic parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Decrease Organic Solvent Strength: A lower percentage of organic solvent (acetonitrile or methanol) in the mobile phase will increase the retention times and may improve the separation between the two peaks.

    • Try a Different Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. The different selectivity of these solvents can sometimes resolve co-eluting peaks.

  • Adjust the Gradient Profile: If you are using a gradient elution, a shallower gradient around the elution time of the critical pair can enhance their separation.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, a column with a different selectivity may be required. A phenyl-hexyl column, for instance, can provide different pi-pi interactions that may help resolve these aromatic compounds.

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.

Issue 3: Variable Retention Times

Q: The retention times for my analytes are drifting from one injection to the next. What could be causing this instability?

A: Retention time drift can be caused by several factors related to the HPLC system, the column, and the mobile phase.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Check for Leaks: Inspect the entire HPLC system for any leaks, from the pump to the detector. Even a small leak can cause fluctuations in the flow rate and lead to retention time variability.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, make sure the pH is accurately adjusted. Degas the mobile phase thoroughly to prevent air bubbles from entering the system.

  • Column Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the pump's performance for consistent flow rate delivery. A malfunctioning pump can be a source of retention time instability.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a method for the extraction of MCPA from soil and water samples.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the Sample: Acidify the water sample (e.g., 100 mL) to pH 2-3 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Elute the Analytes: Elute the retained MCPA and its metabolites from the cartridge with 5 mL of methanol into a collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

HPLC Method for the Analysis of MCPA

The following method has been reported for the simultaneous determination of MCPA and other herbicides. This can serve as a starting point for optimizing the separation of this compound and its metabolites.

ParameterCondition
Column C18 Zorbax Agilent (150 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Detection UV at 230 nm
Column Temperature Ambient

This method was validated for MCPA with a reported Limit of Detection (LOD) of 1.08 mg/L and a Limit of Quantification (LOQ) of 3.62 mg/L. The recovery of MCPA was found to be 100.10%.[2][3]

Quantitative Data

Table 1: Physicochemical Properties of MCPA and its Major Metabolite MCP

CompoundMolecular FormulaMolar Mass ( g/mol )pKalogP
MCPA C₉H₉ClO₃200.623.072.75
4-chloro-2-methylphenol (MCP) C₇H₇ClO142.589.712.78

Understanding these properties is crucial for method development. For instance, the low pKa of MCPA indicates that a mobile phase pH below 3 is necessary to ensure it is in its non-ionized, more retained form on a reversed-phase column.[4]

Table 2: Example HPLC Methods for MCPA Analysis

MethodColumnMobile PhaseDetectionReference
Method 1 Spherisorb S5 ODS2 (50 mm x 4.6 mm)0.1% Aqueous phosphoric acid: methanol (40:60)UV at 280 nm-
Method 2 Mixed-mode (e.g., Coresep 100)Acetonitrile and Ammonium Acetate BufferUV or LC/MS[5]
Method 3 C18 Zorbax Agilent (150 mm × 4.6 mm, 5 µm)Methanol:Water (90:10, v/v)UV at 230 nm[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Water Sample acidify Acidify to pH 2-3 sample->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute with Methanol spe->elute evap Evaporate & Reconstitute elute->evap inject Inject into HPLC evap->inject separation Chromatographic Separation inject->separation detection UV/Vis or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Identify & Quantify Analytes chromatogram->quantify

Caption: Experimental workflow for the analysis of MCPA and its metabolites.

troubleshooting_tree start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? start->resolution retention_time Retention Time Drift? start->retention_time tailing Peak Tailing peak_shape->tailing Yes coelution Co-elution resolution->coelution Yes drift Drifting RTs retention_time->drift Yes adjust_ph Lower Mobile Phase pH tailing->adjust_ph change_column Use End-capped/Polar-embedded Column tailing->change_column ion_pair Add Ion-Pairing Reagent tailing->ion_pair optimize_mp Optimize Mobile Phase Strength/Solvent coelution->optimize_mp shallow_gradient Use a Shallower Gradient coelution->shallow_gradient change_selectivity Try a Different Column (e.g., Phenyl-hexyl) coelution->change_selectivity equilibrate Ensure Proper Column Equilibration drift->equilibrate check_leaks Check for System Leaks drift->check_leaks control_temp Use a Column Oven drift->control_temp

Caption: Troubleshooting decision tree for common HPLC issues.

References

Overcoming matrix effects in MCPA-trolamine soil analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of MCPA-trolamine in soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis in soil?

A1: Matrix effects are the alteration of an analyte's analytical signal (enhancement or suppression) due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil). In this compound soil analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2][3] This interference can compromise the reliability of experimental results.

Q2: What are the common analytical techniques used for this compound detection in soil?

A2: Common analytical techniques for the determination of MCPA in soil include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7][8] LC-MS/MS is often preferred for its high sensitivity and selectivity, which helps in mitigating matrix effects.[4]

Q3: What is the QuEChERS method and is it suitable for MCPA analysis in soil?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[9][10][11][12] It involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[11] Modified QuEChERS methods can be effective for extracting herbicides like MCPA from soil matrices.[13]

Q4: How can I minimize matrix effects in my this compound soil analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help compensate for signal suppression or enhancement.[2]

  • Internal Standards: Using an isotopically labeled internal standard that behaves similarly to the analyte can correct for variations in signal response caused by matrix effects.

  • Effective Sample Cleanup: Employing robust cleanup techniques like Solid-Phase Extraction (SPE) or the dispersive SPE (dSPE) step in the QuEChERS method can remove a significant portion of interfering compounds.[4][8][13]

  • Instrumental Technique Selection: Advanced techniques like LC-MS/MS provide higher selectivity and can help to distinguish the analyte signal from matrix interferences.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Analyte Recovery Inefficient extraction of MCPA from the soil matrix.Optimize the extraction solvent and pH. Acidic or alkaline extraction media may improve recovery depending on the soil type.[4][7][8] Ensure thorough homogenization of the soil sample.
Signal suppression due to matrix effects.Implement matrix-matched calibration curves.[2] Dilute the sample extract to reduce the concentration of interfering compounds.[1] Improve the cleanup step to remove more matrix components.
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, including accurate weighing of samples and addition of solvents and salts. Utilize automated shakers for consistent extraction times.[9][10]
Non-homogeneous soil samples.Thoroughly mix and sieve the soil sample to ensure homogeneity before taking a subsample for analysis.
Signal Enhancement Co-eluting matrix components enhancing the ionization of MCPA.Improve the chromatographic separation to resolve MCPA from the enhancing compounds. Adjust the mobile phase gradient or use a different analytical column. Enhance the cleanup procedure to remove the specific interfering compounds.
High Background Noise in Chromatogram Insufficient cleanup of the sample extract.Utilize a more effective dSPE cleanup sorbent combination in the QuEChERS method. For example, Primary Secondary Amine (PSA) can remove organic acids, while graphitized carbon black (GCB) can remove pigments.[11] Consider using Solid-Phase Extraction (SPE) with C18 cartridges for a more rigorous cleanup.[4][8]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline and may require optimization for specific soil types.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[13]

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[10][13]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[13]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of MCPA

This is an example of LC-MS/MS conditions and may need to be adapted for your specific instrument.

  • LC System: Agilent 1290 Infinity HPLC or equivalent.[6]

  • Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid[6]

  • Gradient: A suitable gradient to separate MCPA from matrix interferences. For example: Start at 55% A, decrease to 25% A over 6 minutes, then to 5% A for 1 minute, and re-equilibrate at 55% A.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Sciex TripleQuad 6500 or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor at least two transitions for MCPA for quantification and confirmation.

Quantitative Data Summary

Analytical Method Matrix Fortification Levels (mg/kg) Mean Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg) Reference
HPLC-DADWheat and Soil0.01, 0.1, 0.587.1 - 98.20.604 - 3.440.01[7][8]
LC-MS/MSSoil0.01, 0.1Within 70-120≤200.01[6]
GC-MSSoilNot Specified81.5 - 97.8 (average)15 - 230.003[5]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Homogenized Soil Sample extraction Extraction (Acetonitrile & Salts) soil_sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup dSPE Cleanup (PSA & MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition & Processing lcms->data results Results data->results troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Analytical Result (e.g., Low Recovery, High RSD) cause1 Matrix Effects start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Inconsistent Sample Prep start->cause3 sol1a Matrix-Matched Calibration cause1->sol1a sol1b Sample Dilution cause1->sol1b sol1c Improve Cleanup cause1->sol1c sol2 Optimize Extraction (Solvent, pH) cause2->sol2 sol3 Standardize Protocol (Homogenization, Automation) cause3->sol3

References

Technical Support Center: Enhancing MCPA-Trolamine Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the efficacy of MCPA-trolamine with the use of various adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, systemic herbicide belonging to the phenoxyacetic acid group. Its primary application is the post-emergence control of broadleaf weeds. The mechanism of action involves mimicking the plant hormone auxin, which leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death. This mimicry disrupts several physiological processes, including cell division, elongation, and differentiation.

Q2: Why are adjuvants recommended for use with this compound?

While this compound is effective on its own, its performance can be significantly enhanced with the addition of adjuvants. Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. They can achieve this by:

  • Improving spray droplet characteristics: Adjuvants can reduce the surface tension of water, leading to better spreading and coverage of the spray solution on the weed's leaf surface.

  • Enhancing absorption: Certain adjuvants can help the active ingredient penetrate the waxy cuticle of the leaf more effectively.

  • Increasing rainfastness: Some adjuvants help the herbicide to adhere to the leaf surface and resist being washed off by rain.

  • Conditioning the spray water: Adjuvants can mitigate the negative effects of hard water, which can sometimes reduce the efficacy of certain herbicides.

Q3: What are the common types of adjuvants used with this compound?

The most common types of adjuvants used to enhance the efficacy of phenoxy herbicides like this compound include:

  • Non-ionic Surfactants (NIS): These are general-purpose adjuvants that reduce the surface tension of the spray solution, leading to better wetting and spreading on the leaf surface.

  • Methylated Seed Oils (MSO): MSOs are highly effective penetrants that can significantly increase the uptake of the herbicide through the leaf cuticle. They are particularly useful for controlling weeds with thick, waxy leaves.

  • Crop Oil Concentrates (COC): COCs are petroleum-based oils combined with a surfactant. They also aid in penetrating the leaf cuticle and can improve herbicide performance under dry conditions.

Troubleshooting Guide

Issue 1: Poor Weed Control Despite Using this compound with an Adjuvant

Potential Cause Troubleshooting Step
Incorrect Adjuvant Selection Ensure the chosen adjuvant is appropriate for the target weed species and environmental conditions. For weeds with waxy cuticles, a penetrant like MSO may be more effective than a simple NIS.
Suboptimal Adjuvant Concentration Verify that the adjuvant is being used at the recommended concentration. Using too little may not provide the desired enhancement, while too much can sometimes lead to negative effects.
Water Quality Issues (Hard Water) If using hard water, consider adding a water conditioning agent or ammonium sulfate (AMS) to the tank mix, as recommended by the herbicide label.
Weed Growth Stage This compound is most effective on young, actively growing weeds. Application to mature or stressed weeds may result in reduced control.
Environmental Conditions Efficacy can be reduced under very hot, dry, or cold conditions. Apply when weeds are actively growing and not under environmental stress.
Herbicide Resistance Consider the possibility of herbicide resistance in the target weed population. Rotate herbicides with different modes of action to manage resistance.

Issue 2: Suspected Crop Injury or Phytotoxicity

Potential Cause Troubleshooting Step
Incorrect Application Rate Double-check all calculations to ensure that both the this compound and the adjuvant were applied at the correct rates. Over-application can lead to crop injury.
Adjuvant Type and Concentration Some adjuvants, particularly MSOs and COCs, can increase the risk of crop injury, especially under certain environmental conditions or on sensitive crops. Always follow label recommendations for the specific crop.
Tank Mix Incompatibility Ensure that all components of the tank mix are compatible. Incompatibility can lead to uneven application and potential crop injury. Perform a jar test before mixing a large batch.
Environmental Stress on Crop Crops under stress from drought, heat, or nutrient deficiencies may be more susceptible to herbicide injury. Avoid applications during periods of significant crop stress.
Spray Drift Ensure that spray drift to non-target, sensitive crops is minimized by using appropriate nozzles, pressure, and application techniques, and by avoiding windy conditions.

Issue 3: Clogged Spray Nozzles or Inconsistent Spray Pattern

Potential Cause Troubleshooting Step
Improper Mixing Order Follow the correct mixing order for all tank mix components. Generally, water conditioners are added first, followed by dry formulations, then liquid formulations, and finally adjuvants.
Poor Quality Water Debris or sediment in the water source can lead to clogged nozzles. Use clean water and appropriate filters.
Incompatibility of Tank Mix Partners As mentioned above, perform a jar test to check for physical incompatibility (e.g., clumping, separation) before mixing in the spray tank.

Quantitative Data on Efficacy Improvement

The following table provides an illustrative example of how a pre-mixed herbicide containing MCPA can demonstrate improved efficacy on various broadleaf weeds, leading to a significant increase in crop yield. While this data is for a pre-mixed formulation and not a tank mix of this compound with a specific adjuvant, it highlights the potential for enhanced weed control.

Table 1: Efficacy of a Pre-mixed Herbicide Containing MCPA on Broadleaf Weeds and Impact on Wheat Grain Yield [1]

Weed SpeciesHerbicide TreatmentWeed Biomass Reduction (%)Wheat Grain Yield Increase (%)
Melilotus officinalis (Yellow Sweet Clover)Florasulam + MCPA (800 g/ha)9129
Cardaria draba (Hoary Cress)Florasulam + MCPA (800 g/ha)9529
Sonchus oleraceus (Common Sowthistle)Florasulam + MCPA (800 g/ha)9229
Hirschfeldia incana (Shortpod Mustard)Florasulam + MCPA (800 g/ha)10029
Centaurea iberica (Iberian Starthistle)Florasulam + MCPA (800 g/ha)9529

Note: This data is from a study on a pre-mixed formulation of Florasulam and MCPA. The results demonstrate the potential for synergistic effects that can be achieved when combining herbicides, which is analogous to the efficacy enhancement sought with adjuvants.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Efficacy Assessment

Objective: To evaluate the efficacy of this compound with different adjuvants on the control of a target broadleaf weed species.

Materials:

  • This compound formulation

  • Adjuvants: Non-ionic surfactant (NIS), Methylated Seed Oil (MSO), Crop Oil Concentrate (COC)

  • Seeds of a target weed species (e.g., Chenopodium album - Common Lambsquarters)

  • Pots (10 cm diameter) filled with a standard greenhouse potting mix

  • Greenhouse with controlled temperature (20-25°C) and lighting (16:8 hour light:dark cycle)

  • Calibrated laboratory sprayer

  • Analytical balance

  • Drying oven

Methodology:

  • Plant Propagation: Sow weed seeds in pots and thin to one plant per pot after emergence. Grow plants until they reach the 3-4 true leaf stage.

  • Treatment Preparation: Prepare stock solutions of this compound. For each adjuvant, prepare a tank mix with this compound at the desired concentration. Include a control group treated with water only and a group treated with this compound without any adjuvant.

  • Herbicide Application: Randomly assign plants to treatment groups. Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 48 hours and then weigh to determine the dry weight.

  • Data Analysis: Calculate the percent biomass reduction for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Field Trial for Efficacy and Crop Safety

Objective: To evaluate the efficacy of this compound with different adjuvants on a mixed population of broadleaf weeds and to assess crop safety under field conditions.

Materials:

  • This compound formulation

  • Adjuvants: NIS, MSO, COC

  • Established crop field with a natural infestation of broadleaf weeds

  • Calibrated field plot sprayer

  • Quadrat (e.g., 0.25 m²)

  • Data collection tools (notebook, tablet, etc.)

Methodology:

  • Plot Establishment: Delineate experimental plots (e.g., 3m x 6m) in the field. Use a randomized complete block design with at least three replications for each treatment.

  • Treatments:

    • Untreated Control

    • This compound alone

    • This compound + NIS

    • This compound + MSO

    • This compound + COC

  • Application: Apply the treatments using a calibrated field plot sprayer when the weeds are at the appropriate growth stage (e.g., 2-6 leaf stage). Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: At 14 and 28 DAT, visually assess percent weed control for each species present in the plots. Additionally, count the number of each weed species within a randomly placed quadrat in each plot.

    • Crop Injury: At 7 and 14 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

  • Data Analysis: Analyze the weed control, crop injury, and yield data using appropriate statistical methods to compare the performance of the different adjuvant treatments.

Visualizations

Signaling Pathway of MCPA

MCPA, as a synthetic auxin, disrupts the normal hormonal balance in susceptible plants. The following diagram illustrates the simplified signaling pathway.

MCPA_Signaling_Pathway cluster_cell Plant Cell MCPA This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of MCPA in a plant cell.

Experimental Workflow for Adjuvant Efficacy Testing

The following workflow outlines the key steps in conducting an experiment to test the efficacy of this compound with different adjuvants.

Adjuvant_Efficacy_Workflow start Start: Define Research Question exp_design Experimental Design (Greenhouse or Field) start->exp_design treatment_prep Treatment Preparation (this compound +/- Adjuvants) exp_design->treatment_prep application Herbicide Application treatment_prep->application data_collection Data Collection (Visual Assessment, Biomass, Yield) application->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General workflow for adjuvant efficacy experiments.

References

Common interferences in the analytical detection of MCPA-trolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of MCPA-trolamine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of MCPA (4-chloro-2-methylphenoxyacetic acid), the active component of this compound. The trolamine salt readily dissociates in most analytical preparations, meaning that interference studies focus on the MCPA molecule itself. The primary source of interference is the sample matrix, which can introduce a variety of components that affect the accuracy and precision of the analysis.

Issue 1: Low Analyte Recovery or High Signal Suppression

Question: My recovery of MCPA is consistently low, or I'm observing significant signal suppression in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery or signal suppression during MCPA analysis is a common issue, often attributed to "matrix effects." This is where components of the sample matrix co-elute with MCPA and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.

Potential Causes and Troubleshooting Steps:

  • High Organic Matter Content in Soil or Sediment Samples: Humic and fulvic acids are major components of soil organic matter and are known to interact with MCPA.

    • Effect: Humic acids can increase the mobility of MCPA, while fulvic acids may increase its retention in soil.[1] This can lead to inefficient extraction and low recovery. In soils with high organic matter, increased sorption of MCPA can occur, reducing its availability for extraction.[2]

    • Troubleshooting:

      • Optimize Sample Preparation: Employ a robust sample extraction and clean-up procedure. Solid-Phase Extraction (SPE) is a common and effective technique for removing interfering matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression caused by the matrix.

      • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., MCPA-¹³C₆) into your samples. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Co-eluting Compounds in Complex Matrices (e.g., food, biological fluids): Other pesticides, organic acids, or endogenous compounds can co-elute with MCPA and compete for ionization.

    • Troubleshooting:

      • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of MCPA from interfering compounds.

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on MCPA ionization.

      • Alternative Ionization Techniques: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

  • Presence of Ion-Pairing Reagents or Salts in the Mobile Phase: Additives in the mobile phase can significantly impact the ionization efficiency of MCPA.

    • Effect: Volatile ion-pairing reagents like trifluoroacetic acid (TFA) and non-volatile salts such as phosphate buffers can cause significant signal suppression. Studies on other compounds have shown signal suppression of 30-80% with the use of certain fluorinated carboxylic acids as ion-pairing reagents.

    • Troubleshooting:

      • Use MS-friendly mobile phase additives: Opt for additives like formic acid or acetic acid, which are more compatible with mass spectrometry and cause less signal suppression.

      • Desalting: If salts are present in the sample, use an appropriate sample preparation step (e.g., SPE) to remove them before analysis.

Quantitative Data on MCPA Recovery in Water:

Fortification Level (ng/mL)Average Recovery (%)
1.0109
1099
100106

Source: Adapted from an independent laboratory validation report for the determination of MCPA in water.[3]

Issue 2: Poor Peak Shape and Inconsistent Retention Times

Question: I am observing poor peak shape (e.g., tailing, fronting) and my retention times for MCPA are shifting between injections. What could be the cause?

Answer:

Poor peak shape and retention time instability are often related to interactions between the analyte and the analytical column or issues with the mobile phase.

Potential Causes and Troubleshooting Steps:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to active sites that interact with MCPA, causing peak tailing and retention time shifts.

    • Troubleshooting:

      • Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components.

      • Column Washing: Implement a robust column washing procedure between analytical runs to remove contaminants.

      • Sample Clean-up: Ensure your sample clean-up procedure is effective at removing late-eluting, strongly retained interferences.

  • Inappropriate Mobile Phase pH: The retention of MCPA, an acidic herbicide, is highly dependent on the pH of the mobile phase.

    • Effect: If the mobile phase pH is not properly controlled and buffered, small variations can lead to significant shifts in retention time.

    • Troubleshooting:

      • Buffer the Mobile Phase: Use a suitable buffer (e.g., ammonium formate, ammonium acetate) to maintain a consistent pH throughout the analysis.

      • Optimize pH: For reversed-phase chromatography, a lower pH (typically below the pKa of MCPA, which is around 3.1) will ensure the analyte is in its neutral form, leading to better retention and peak shape.

  • Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to a loss of performance.

    • Troubleshooting:

      • Monitor Column Performance: Regularly check the performance of your column using a standard solution. Look for changes in peak shape, efficiency, and backpressure.

      • Replace the Column: If performance has significantly degraded, it may be time to replace the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of interference in MCPA analysis?

A1: The most significant source of interference in the analytical detection of MCPA is the sample matrix. This includes a wide range of compounds present in the sample (e.g., soil, water, food, biological tissues) that can co-extract with MCPA and affect the analysis. These "matrix effects" can lead to signal suppression or enhancement, inaccurate quantification, and poor reproducibility.

Q2: How does the trolamine salt in this compound affect the analysis?

A2: In most analytical methods, the sample preparation steps involve dissolution in a solvent, which causes the trolamine salt to dissociate, leaving the MCPA anion. Therefore, the analysis focuses on the detection of the MCPA molecule. The trolamine moiety itself is typically not monitored and does not interfere with the detection of MCPA.

Q3: What are the recommended analytical techniques for MCPA detection?

A3: The most common and sensitive methods for the determination of MCPA are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high selectivity and sensitivity, allowing for the detection of MCPA at very low concentrations in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it typically requires a derivatization step to make the polar MCPA molecule more volatile.

Q4: How can I validate my analytical method for MCPA to ensure it is free from interferences?

A4: Method validation is crucial to ensure the reliability of your results. Key validation parameters to assess for interferences include:

  • Specificity/Selectivity: Analyze blank matrix samples to ensure that there are no endogenous compounds that produce a signal at the retention time of MCPA.

  • Matrix Effect: Compare the response of MCPA in a pure solvent to its response in a matrix extract. This will quantify the extent of signal suppression or enhancement.

  • Recovery: Spike a blank matrix with a known concentration of MCPA and perform the entire analytical procedure to determine the percentage of the analyte that is recovered.

  • Accuracy and Precision: Analyze spiked samples at different concentrations to assess how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

Experimental Protocols

Protocol 1: Extraction and Clean-up of MCPA from Soil Samples for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for different soil types.

1. Extraction: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex for 1 minute to ensure thorough mixing. d. Shake on a mechanical shaker for 30 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.

2. Clean-up (Dispersive Solid-Phase Extraction - dSPE): a. To the supernatant, add 150 mg of anhydrous magnesium sulfate (MgSO₄) and 50 mg of primary secondary amine (PSA) sorbent. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes. d. Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of MCPA from Water Samples

1. Sample Preparation: a. Acidify the water sample (e.g., 100 mL) to pH 2-3 with a suitable acid (e.g., formic acid).

2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

3. Sample Loading: a. Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Cartridge Washing: a. Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

5. Elution: a. Elute the retained MCPA from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Soil, Water, etc.) extraction Extraction (e.g., Acetonitrile for Soil, Acidification for Water) sample->extraction cleanup Clean-up (dSPE or SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of MCPA.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Recovery or Signal Suppression matrix_effects Matrix Effects (Organic Matter, Co-eluting Compounds) start->matrix_effects sample_prep Inefficient Sample Preparation start->sample_prep instrumental Instrumental Issues (e.g., Ion Source Contamination) start->instrumental optimize_prep Optimize Sample Prep (SPE, dSPE) matrix_effects->optimize_prep Mitigate matrix_match Matrix-Matched Calibration matrix_effects->matrix_match Compensate internal_std Use Internal Standard matrix_effects->internal_std Correct optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom Separate sample_prep->optimize_prep Improve clean_instrument Clean Instrument Components instrumental->clean_instrument Resolve

Caption: Troubleshooting logic for low recovery or signal suppression in MCPA analysis.

References

How to prevent MCPA-trolamine degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of MCPA-trolamine samples to minimize degradation and ensure the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is the triethanolamine salt of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide. Proper storage is crucial because this compound can degrade, leading to inaccurate quantification in research and developmental studies. Degradation can result in the loss of the parent compound and the formation of byproducts, compromising the integrity of experimental data.

Q2: What are the primary factors that cause this compound degradation during storage?

The main factors contributing to the degradation of MCPA, the active component of this compound, are:

  • Microbial Degradation: Microorganisms present in the sample, particularly in non-sterile water and soil extracts, can use MCPA as a carbon source, breaking it down into other compounds.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation from sunlight, can cause the breakdown of the MCPA molecule.

  • Temperature: Higher temperatures generally accelerate the rates of both microbial and chemical degradation.

  • pH: The stability of phenoxy herbicides like MCPA can be influenced by the pH of the sample matrix. Hydrolysis can occur at extreme pH values.

Q3: What are the recommended storage conditions for aqueous this compound samples?

To minimize degradation, aqueous samples containing this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 4°C for short-term storage (up to one month). For long-term storage, freezing at -20°C is recommended.

  • Light: Protect samples from light by using amber glass vials or by wrapping the containers in aluminum foil.

  • pH: Maintain a neutral to slightly acidic pH (around 6-7). If necessary, adjust the pH with a suitable buffer.

Q4: Can I use preservatives to prevent microbial degradation?

While the addition of chemical preservatives can inhibit microbial growth, their compatibility with the analytical method must be verified. Common preservatives include sodium azide or acidification. However, these may interfere with certain analytical techniques or alter the chemical form of the analyte. If considering a preservative, it is essential to run control experiments to assess its impact on this compound stability and the analytical measurement.

Q5: What is the main degradation product of MCPA?

The primary degradation product of MCPA is 4-chloro-2-methylphenol (MCP). Analytical methods should ideally be able to separate and quantify both MCPA and MCP to assess the extent of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Store samples refrigerated at 4°C for short-term and frozen at -20°C for long-term storage.
Exposure to light.Always store samples in amber vials or protect them from light with aluminum foil.
Microbial activity in the sample.If the sample matrix is not sterile, consider filtration or, with caution, the use of a validated preservative.
Incorrect pH of the sample matrix.Measure and, if necessary, adjust the sample pH to a neutral or slightly acidic range (6-7).
Inconsistent results between replicate samples. Non-homogenous sample.Ensure the sample is thoroughly mixed before taking an aliquot for analysis.
Variable storage conditions between replicates.Store all replicate samples under identical conditions (temperature, light exposure).
Contamination during sample handling.Use clean, appropriate laboratory glassware and equipment.
Presence of a significant peak corresponding to 4-chloro-2-methylphenol (MCP). Degradation of MCPA has occurred.Review storage procedures and sample handling to identify the source of degradation. Quantify both MCPA and MCP to determine the initial concentration of MCPA if possible.

Data on MCPA Stability in Aqueous Solution

The following table summarizes the expected stability of MCPA in aqueous solutions under different storage conditions. These are generalized data for phenoxy herbicides and should be used as a guideline. A specific stability study for your sample matrix is recommended for critical applications.

Storage ConditionTemperatureLight ConditionExpected Stability (Time to <10% degradation)
Ambient20-25°CExposed to Light< 1 week
Ambient20-25°CIn Dark1-2 weeks
Refrigerated4°CIn Dark> 1 month
Frozen-20°CIn Dark> 6 months

Experimental Protocols

Protocol for a Simple Stability Study of this compound in an Aqueous Matrix

This protocol outlines a basic experiment to evaluate the stability of this compound under different storage conditions.

1. Materials:

  • This compound analytical standard
  • High-purity water (e.g., HPLC grade)
  • Amber glass vials with screw caps
  • Pipettes and other necessary lab equipment
  • HPLC-UV or LC-MS/MS system for analysis

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 100 µg/mL).
  • Prepare a working solution by diluting the stock solution to a relevant concentration for your analysis (e.g., 1 µg/mL).

3. Experimental Setup:

  • Dispense aliquots of the working solution into several amber glass vials.
  • Divide the vials into different storage condition groups:
  • Group A: Room temperature (20-25°C), exposed to ambient light.
  • Group B: Room temperature (20-25°C), wrapped in foil (dark).
  • Group C: Refrigerated (4°C), wrapped in foil (dark).
  • Group D: Frozen (-20°C), wrapped in foil (dark).
  • For each group, prepare enough vials for analysis at each time point.

4. Time Points for Analysis:

  • Analyze a "time zero" sample immediately after preparation.
  • Analyze samples from each group at predetermined intervals (e.g., Day 1, Day 3, Day 7, Day 14, Day 30, and so on for longer studies).

5. Analytical Method:

  • Use a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the concentration of this compound in each sample.
  • The method should be able to resolve MCPA from its primary degradation product, 4-chloro-2-methylphenol.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.
  • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

MCPA Degradation Pathway MCPA_trolamine This compound MCPA MCPA (acid form) MCPA_trolamine->MCPA Dissociation in solution MCP 4-chloro-2-methylphenol MCPA->MCP Microbial Degradation / Photodegradation (cleavage of ether linkage) Further_Degradation Further Degradation Products (e.g., ring opening) MCP->Further_Degradation Microbial Degradation

Caption: Simplified degradation pathway of this compound.

Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solution Prep_Stock->Prep_Work Store_A Condition A (e.g., Ambient, Light) Prep_Work->Store_A Store_B Condition B (e.g., Ambient, Dark) Prep_Work->Store_B Store_C Condition C (e.g., 4°C, Dark) Prep_Work->Store_C Store_D Condition D (e.g., -20°C, Dark) Prep_Work->Store_D Time_Zero Time Zero Analysis Prep_Work->Time_Zero Time_Points Analysis at Time Points Store_A->Time_Points Store_B->Time_Points Store_C->Time_Points Store_D->Time_Points Data_Analysis Data Analysis & Comparison Time_Points->Data_Analysis

Caption: General workflow for a stability study of this compound.

Technical Support Center: Troubleshooting Poor Weed Control with MCPA-Trolamine in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during field trials with MCPA-trolamine.

Frequently Asked Questions (FAQs)

Application & Efficacy Issues

Q: We are observing poor weed control in our field trial despite applying the recommended dose of this compound. What are the potential causes?

A: Several factors can contribute to reduced efficacy of this compound. Consider the following troubleshooting steps:

  • Weed Growth Stage: MCPA is most effective on young, actively growing weeds.[1][2] Application to mature, stressed, or flowering weeds will likely result in poor control. For optimal results, apply when weeds are in the 2-5 leaf stage.[1]

  • Environmental Conditions:

    • Temperature: MCPA activity is favored by warmer temperatures. However, spraying when temperatures are excessively high (above 85°F or 30°C) can lead to rapid foliar burn and reduced herbicide uptake.[3]

    • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed. A rain-free period of at least 6 hours is often recommended.[4]

    • Moisture Stress: Weeds under drought stress are less likely to actively translocate the herbicide, leading to poor control.[4]

  • Spray Water Quality:

    • Water Hardness: High levels of cations like calcium and magnesium in the spray water can antagonize MCPA, reducing its effectiveness.[5][6]

    • pH: The pH of the spray solution can influence the absorption of MCPA. While specific optimal pH ranges can vary, acidic water is generally considered favorable for phenoxy herbicides.

  • Sprayer Calibration and Application Technique:

    • Incorrect Calibration: Inaccurate sprayer calibration can lead to the application of a lower-than-intended dose of the herbicide.[4]

    • Poor Coverage: Inadequate spray coverage on the weed foliage will result in suboptimal control. Ensure proper nozzle selection, pressure, and boom height to achieve uniform coverage.[7][8]

  • Herbicide Resistance: While less common for MCPA than some other herbicides, the potential for weed populations to develop resistance exists, especially with repeated use of the same mode of action.[9]

Q: Can the formulation of MCPA affect its performance?

A: Yes, different formulations of MCPA (e.g., amine salts vs. esters) can have different characteristics. Amine salt formulations, like this compound, are generally less volatile than ester formulations but can be more susceptible to antagonism from hard water.[3][5] Ester formulations are more readily absorbed by the plant but have a higher potential for vapor drift.[3]

Environmental Factors

Q: How critical is the timing of rainfall after this compound application?

A: The timing of rainfall is very critical. A rain-free period is necessary to allow for sufficient absorption of the herbicide by the weed foliage. While a specific timeframe can vary based on environmental conditions and the weed species, a general guideline is to avoid application if rain is expected within 6 hours.

Q: What is the ideal temperature range for applying this compound?

A: this compound is most effective when applied during periods of active weed growth, which typically corresponds to daytime temperatures between 60°F (15°C) and 85°F (30°C). Avoid applications during temperature inversions, which often occur in the early morning or evening, as this can increase the risk of spray drift.

Technical & Methodological Questions

Q: How can I improve the efficacy of this compound in hard water conditions?

A: The addition of a water conditioning agent, such as ammonium sulfate (AMS), to the spray tank before adding the herbicide can help to mitigate the negative effects of hard water.[6] AMS can bind with the cations in hard water, preventing them from interfering with the MCPA molecules.[6]

Q: What type of adjuvants can be used with this compound to enhance its performance?

A: Various adjuvants can improve the efficacy of this compound. Non-ionic surfactants can improve spray coverage and absorption by reducing the surface tension of the spray droplets. Oil-based adjuvants, such as methylated seed oils (MSOs) or crop oil concentrates (COCs), can enhance penetration through the waxy cuticle of the weed's leaves. Always consult the product label for recommended adjuvants and use rates.

Data Presentation

Table 1: Effect of Water Hardness on the Efficacy of 2,4-D + MCPA on Wild Mustard *

Water Hardness (ppm CaCO₃)Herbicide DoseWild Mustard Dry Weight Reduction (%)
0 (Deionized Water)75% of Recommended85
0 (Deionized Water)100% of Recommended92
50075% of Recommended83
500100% of Recommended90
100075% of Recommended75
1000100% of Recommended81

*Data adapted from a study on a 2,4-D plus MCPA mixture and may serve as a general guide for the potential impact of water hardness on this compound efficacy.[6]

Table 2: Recommended Application Rates of MCPA 750 for Various Weeds *

Weed SpeciesApplication Rate (mL/ha)Growth Stage for Application
Wild Radish660 - 930Up to rosette stage
Wild Turnip660 - 730Up to rosette stage
Fat Hen660 - 1350Up to rosette stage
Thistles (Saffron)930 - 1650Up to rosette stage
Docks960 - 1450Rosette stage, before flower heads emerge

*Application rates are for MCPA 750g/L product and should be adjusted for other concentrations. Always refer to the product label for specific recommendations.[1]

Experimental Protocols

Protocol: Field Trial for Efficacy of this compound

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.

  • Treatments:

    • Untreated Control (weedy check)

    • This compound at various application rates (e.g., 50%, 75%, 100%, and 125% of the recommended rate)

    • (Optional) this compound with different adjuvants.

    • (Optional) A commercial standard herbicide for comparison.

  • Replications: A minimum of 3-4 replications for each treatment.

  • Plot Size: Each plot should be of a sufficient size to allow for accurate application and assessment, for example, 2 meters by 10 meters.

2. Site Selection and Preparation:

  • Select a field with a uniform and sufficient population of the target weed species.

  • Ensure the site has uniform soil type and topography.

  • Prepare the seedbed and plant the crop according to standard agricultural practices for the region.

3. Herbicide Application:

  • Timing: Apply this compound when the target weeds are at the recommended growth stage (typically 2-5 true leaves) and the crop is at a tolerant stage as specified on the product label.[1][2]

  • Sprayer: Use a calibrated research plot sprayer equipped with appropriate nozzles (e.g., flat fan nozzles) to ensure uniform application.[8]

  • Spray Volume: Apply in a spray volume of 100-200 L/ha, ensuring thorough coverage of the weed foliage.

  • Application Conditions: Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and cloud cover.

4. Data Collection:

  • Weed Control Assessment: Visually assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale of 0% (no control) to 100% (complete control).

  • Weed Density and Biomass: At a specified time point (e.g., 28 days after treatment), count the number of weeds per unit area (e.g., in a 0.25 m² quadrat) and harvest the above-ground weed biomass. Dry the biomass to a constant weight.

  • Crop Tolerance: Visually assess the crop for any signs of injury (e.g., stunting, discoloration, malformation) at the same intervals as the weed control assessment, using a 0% (no injury) to 100% (crop death) scale.

  • Yield: At crop maturity, harvest the crop from a designated area within each plot to determine the yield.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.

  • Use a mean separation test (e.g., LSD or Tukey's HSD) to compare treatment means.

Mandatory Visualization

Troubleshooting_Poor_Weed_Control Start Poor Weed Control Observed CheckApplication Verify Application Parameters Start->CheckApplication CheckEnvironment Assess Environmental Conditions Start->CheckEnvironment CheckWeeds Evaluate Weed Characteristics Start->CheckWeeds CheckResistance Consider Herbicide Resistance Start->CheckResistance Calibration Incorrect Sprayer Calibration? CheckApplication->Calibration Coverage Inadequate Spray Coverage? CheckApplication->Coverage WaterQuality Poor Water Quality? CheckApplication->WaterQuality Temperature Suboptimal Temperature? CheckEnvironment->Temperature Rainfall Rainfall Soon After Application? CheckEnvironment->Rainfall Stress Weeds Stressed? CheckEnvironment->Stress GrowthStage Weeds Too Mature? CheckWeeds->GrowthStage ResistanceHistory History of Repeated Use? CheckResistance->ResistanceHistory Calibration->Coverage No SolutionCalibrate Recalibrate Sprayer Calibration->SolutionCalibrate Yes Coverage->WaterQuality No SolutionNozzle Adjust Nozzles/Pressure/Volume Coverage->SolutionNozzle Yes SolutionWater Use Water Conditioner (e.g., AMS) WaterQuality->SolutionWater Yes Temperature->Rainfall No SolutionTiming Adjust Application Timing Temperature->SolutionTiming Yes Rainfall->Stress No Rainfall->SolutionTiming Yes Stress->SolutionTiming Yes GrowthStage->SolutionTiming Yes SolutionAdjuvant Add Appropriate Adjuvant GrowthStage->SolutionAdjuvant Partially SolutionRotate Rotate Herbicide Mode of Action ResistanceHistory->SolutionRotate Yes MCPA_Mode_of_Action MCPA This compound Application Absorption Absorption by Weed Foliage MCPA->Absorption Translocation Translocation to Meristematic Tissues Absorption->Translocation AuxinMimic Mimics Natural Auxin Hormones Translocation->AuxinMimic UncontrolledGrowth Uncontrolled Cell Division and Elongation AuxinMimic->UncontrolledGrowth Symptoms Visible Symptoms: - Epinasty (twisting) - Stem elongation - Leaf cupping UncontrolledGrowth->Symptoms Disruption Disruption of Normal Plant Processes UncontrolledGrowth->Disruption WeedDeath Weed Death Disruption->WeedDeath

References

Technical Support Center: Optimizing MCPA-trolamine Spray Droplet Size for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray droplet size for MCPA-trolamine applications in a laboratory setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal spray droplet size for this compound in a laboratory setting?

There is limited publicly available data specifying an exact optimal droplet size for this compound in a laboratory context. The ideal droplet size is highly dependent on the specific experimental goals, target surface, and formulation characteristics. However, based on general principles for systemic herbicides like MCPA, a medium droplet size classification is often a good starting point.[1] Finer droplets can increase coverage but are more prone to drift and evaporation, while coarser droplets minimize drift but may provide less uniform coverage.[1]

Q2: What are the key factors that influence the droplet size of our this compound solution?

Several factors interact to determine the final droplet size of your spray. These can be broadly categorized as formulation properties, equipment settings, and environmental conditions.

  • Formulation Properties:

    • Viscosity: Higher viscosity fluids tend to produce larger droplets.[2]

    • Surface Tension: Lowering the surface tension of the spray solution generally leads to smaller droplet sizes.[3]

  • Equipment Settings:

    • Nozzle Type: The design of the spray nozzle is a primary determinant of droplet size. Common types include flat-fan, hollow-cone, and full-cone nozzles, each producing a different droplet size spectrum.[4][5][6]

    • Orifice Size: For a given nozzle type, a larger orifice will produce larger droplets.[7]

    • Spray Pressure: Increasing the spray pressure will generally decrease the droplet size.[7]

  • Environmental Conditions (less critical in a controlled lab environment but still relevant):

    • Temperature and Humidity: Can affect evaporation rates of smaller droplets.

Q3: How does the trolamine component of this compound affect the spray solution?

Troubleshooting Guide

Issue 1: Inconsistent or unexpected droplet size in experimental replicates.

Potential Cause Troubleshooting Steps
Clogged Nozzle Orifice 1. Visually inspect the nozzle for any particulate matter. 2. Clean the nozzle according to the manufacturer's instructions. Do not use sharp objects that could damage the orifice.[10] 3. Filter the this compound solution before use to remove any undissolved particles.
Fluctuations in Spray Pressure 1. Ensure the pressure regulator on your spray apparatus is functioning correctly and providing a stable pressure reading. 2. Check for any leaks in the spray line that could cause pressure drops.
Improper Nozzle Assembly 1. Disassemble and reassemble the nozzle to ensure all components are correctly seated.[11] 2. Verify that all seals and gaskets are in good condition and creating a proper seal.[11]
Changes in Formulation Properties 1. Ensure consistent preparation of the this compound solution for each replicate, including the concentration and temperature. 2. If using adjuvants, ensure they are thoroughly mixed and used in the same concentration each time.

Issue 2: Spray pattern is distorted or uneven.

Potential Cause Troubleshooting Steps
Damaged or Worn Nozzle 1. Inspect the nozzle orifice for any signs of wear, scratches, or deformities.[12] 2. Replace the nozzle if any damage is observed.[12]
Incorrect Operating Pressure 1. Consult the nozzle manufacturer's specifications for the recommended operating pressure range. 2. Operating at pressures that are too low or too high can distort the spray pattern.
Air in the Spray Line 1. Purge the spray system to remove any trapped air bubbles.

Issue 3: Excessive spray drift, even in a controlled environment.

Potential Cause Troubleshooting Steps
Droplet Size is Too Fine 1. Decrease the spray pressure. 2. Switch to a nozzle with a larger orifice or a design that produces coarser droplets (e.g., an air-induction nozzle).[7]
Nozzle is Too Far from the Target 1. Reduce the distance between the spray nozzle and the target surface.

Data Presentation

Table 1: Physicochemical Properties of Triethanolamine (Trolamine) Aqueous Solutions

This table provides data on the viscosity and surface tension of aqueous solutions of triethanolamine at different concentrations and temperatures. This information can be used to estimate the properties of your this compound formulation, as the trolamine component will significantly influence these parameters.

Temperature (°C)Triethanolamine Concentration (mass %)Viscosity (mPa·s)Surface Tension (mN/m)
2510~1.5~68
2550~15~55
25100~150~48
5010~0.8~65
5050~6~52
50100~40~45

Note: These are approximate values derived from available literature and should be used as a general guide.[2][3][13][14] The actual viscosity and surface tension of your this compound solution will also depend on the concentration of the MCPA salt and any other additives.

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound Spray Droplets

This protocol outlines a general procedure for preparing an this compound solution and characterizing the resulting spray droplet size distribution in a laboratory setting.

1. Materials:

  • This compound
  • Deionized water
  • Laboratory-scale spray system with interchangeable nozzles
  • Pressurized air or nitrogen source with a regulator
  • Droplet size analyzer (e.g., laser diffraction instrument)
  • Beakers, graduated cylinders, and magnetic stirrer

2. Solution Preparation:

  • Determine the desired concentration of the this compound solution based on your experimental requirements.
  • Weigh the appropriate amount of this compound and dissolve it in a known volume of deionized water.
  • Stir the solution until the this compound is completely dissolved.
  • Allow the solution to equilibrate to a constant temperature before spraying.

3. Spray System Setup and Calibration:

  • Select a nozzle type and orifice size appropriate for your target application.
  • Install the nozzle in the spray system according to the manufacturer's instructions.
  • Set the desired spray pressure using the pressure regulator.
  • Calibrate the flow rate of the system by spraying deionized water for a set time and measuring the volume dispensed.

4. Droplet Size Analysis:

  • Position the spray nozzle at a fixed distance from the laser beam of the droplet size analyzer.
  • Initiate the spray and allow it to stabilize for a few seconds.
  • Begin data acquisition with the droplet size analyzer.
  • Collect data for a sufficient duration to obtain a stable and representative droplet size distribution.
  • Repeat the measurement at least three times to ensure reproducibility.
  • Analyze the data to determine key parameters such as Volume Median Diameter (VMD or Dv50), Dv10, and Dv90.

5. Data Recording:

  • Record all experimental parameters, including this compound concentration, solution temperature, nozzle type and size, spray pressure, flow rate, and the distance from the nozzle to the analyzer.
  • Record the measured droplet size distribution parameters for each replicate.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_setup 2. System Setup cluster_analysis 3. Droplet Analysis cluster_data 4. Data Recording & Analysis prep1 Weigh this compound prep2 Dissolve in Deionized Water prep1->prep2 prep3 Stir to Homogenize prep2->prep3 setup3 Calibrate Flow Rate prep3->setup3 setup1 Select & Install Nozzle setup2 Set Spray Pressure setup1->setup2 setup2->setup3 analysis1 Position Nozzle setup3->analysis1 analysis2 Initiate Spray analysis1->analysis2 analysis3 Acquire Data analysis2->analysis3 data1 Record Parameters analysis3->data1 data2 Analyze Droplet Statistics data1->data2

Caption: Experimental workflow for this compound droplet size analysis.

Auxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin MCPA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Leads to

Caption: Simplified auxin signaling pathway for MCPA.[1][4][6][15][16]

References

Identifying and resolving issues in MCPA-trolamine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCPA-trolamine bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind an this compound bioassay?

A1: this compound is a synthetic auxin herbicide. Bioassays to determine its activity are based on the principle of auxin-induced growth responses in plants. MCPA, like the natural auxin indole-3-acetic acid (IAA), can promote cell division and elongation at low concentrations, but at higher concentrations, it leads to uncontrolled growth, causing morphological distortions and ultimately, plant death. A common and straightforward bioassay measures the inhibition of root elongation in sensitive plant species, as this provides a quantifiable and dose-dependent response to the herbicide's toxicity.

Q2: Which plant species are suitable for an this compound bioassay?

A2: Dicotyledonous (broadleaf) plants are generally more sensitive to MCPA than monocotyledonous plants. Species commonly used for auxin and herbicide bioassays include cress (Lepidium sativum), lettuce (Lactuca sativa), and cucumber (Cucumis sativus). The choice of species may depend on the specific research question, sensitivity required, and ease of cultivation in a laboratory setting.

Q3: How do I interpret the results of my this compound bioassay?

A3: The results are typically interpreted by establishing a dose-response relationship. By testing a range of this compound concentrations, you can observe the corresponding level of growth inhibition (e.g., reduction in root length). This data can be plotted to generate a dose-response curve, from which key parameters like the IC50 (the concentration that causes 50% inhibition) can be calculated. This provides a quantitative measure of the herbicide's potency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal plant growth in control group 1. Poor seed viability.2. Improper germination conditions (temperature, light, moisture).3. Contaminated water or growth medium.1. Use a new, tested batch of seeds.2. Ensure optimal germination conditions as per the species' requirements.3. Use deionized or distilled water and sterile growth media.
High variability between replicates 1. Inconsistent pipetting of this compound solutions.2. Uneven seed placement or germination.3. Non-uniform environmental conditions across the experiment.1. Calibrate pipettes and use consistent technique.2. Ensure uniform seed spacing and depth.3. Randomize the placement of experimental units (e.g., petri dishes) within the growth chamber to minimize edge effects.
Unexpected dose-response curve (e.g., non-sigmoidal) 1. Incorrect preparation of serial dilutions.2. Contamination of stock solutions.3. The concentration range tested is too narrow or not centered around the IC50.1. Carefully re-prepare all dilutions from a fresh stock solution.2. Use sterile techniques and fresh solvents.3. Conduct a preliminary range-finding experiment to determine the appropriate concentration range to test.
Hormesis observed (low-dose stimulation) 1. This is a known biological phenomenon where low concentrations of a toxic substance can elicit a stimulatory response. MCPA is a synthetic auxin, and low concentrations can promote growth.1. This is not necessarily an error. Document the observation and consider its implications for your research. Ensure your dose range is wide enough to capture the inhibitory effects at higher concentrations.

Experimental Protocols

Root Elongation Inhibition Bioassay

This protocol is a standard method for assessing the phytotoxicity of auxin-like herbicides.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. b. Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). c. Include a negative control (deionized water only).

2. Seed Germination: a. Select a sensitive plant species (e.g., Lepidium sativum). b. Surface sterilize seeds by rinsing with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile deionized water. c. Germinate seeds on moist filter paper in a sterile petri dish in the dark at a constant temperature (e.g., 24°C) for 48-72 hours, or until radicles are approximately 2-3 mm long.

3. Bioassay Procedure: a. Line sterile petri dishes with a single layer of filter paper. b. Add a fixed volume (e.g., 5 mL) of each test concentration or the control solution to the respective petri dishes, ensuring the filter paper is saturated. c. Carefully transfer a set number of germinated seeds (e.g., 10) to each petri dish, placing them in a line with the radicle pointing downwards. d. Seal the petri dishes with parafilm to prevent evaporation. e. Incubate the dishes vertically in the dark at a constant temperature (e.g., 24°C) for 72 hours.

4. Data Collection and Analysis: a. After the incubation period, measure the root length of each seedling to the nearest millimeter. b. Calculate the mean root length and standard deviation for each concentration. c. Express the results as a percentage of the control group's mean root length. d. Plot the percentage of root elongation against the logarithm of the this compound concentration to generate a dose-response curve. e. Calculate the IC50 value from the dose-response curve.

Quantitative Data

The following table summarizes the inhibitory effects of MCPA-Na on cotton at different growth stages. While this data is for the sodium salt of MCPA, it provides a relevant example of the quantitative effects that can be observed in a bioassay.

Growth Stage at ExposureMCPA-Na Concentration (g/L)Reduction in Boll Number (%)Reduction in Single Boll Weight (%)
Seedling13075.3346.42
Budding13079.5036.31

Visualizations

Experimental Workflow for Root Elongation Bioassay

G A Prepare this compound Serial Dilutions C Prepare Petri Dishes with Test Solutions A->C B Surface Sterilize & Germinate Seeds D Transfer Germinated Seeds to Dishes B->D C->D E Incubate in the Dark (72 hours) D->E F Measure Root Lengths E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

Caption: Workflow for the this compound root elongation bioassay.

Auxin Signaling Pathway

This compound, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Auxin MCPA / Auxin Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA binds to ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Degradation Ubiquitin-Proteasome Degradation Aux_IAA->Degradation targeted for Gene Auxin-Responsive Genes ARF->Gene activates transcription of Response Cell Elongation, Division, Differentiation Gene->Response

Caption: Simplified auxin signaling pathway activated by MCPA.

Minimizing cross-contamination in MCPA-trolamine residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-contamination during MCPA-trolamine residue analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to cross-contamination and inaccurate results.

Issue Potential Cause Recommended Solution
Carryover of this compound in LC-MS/MS System Inadequate cleaning of the injection port, needle, or sample loop.Implement a rigorous cleaning protocol between sample injections. Use a strong solvent rinse (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of formic acid) followed by a weak solvent rinse (e.g., the initial mobile phase). Multiple blank injections should be performed after high-concentration samples to ensure the system is clean.
Ghost Peaks in Chromatograms Contamination of the mobile phase, solvents, or sample preparation materials (e.g., SPE cartridges, filters).Always use high-purity solvents and reagents.[1] Prepare fresh mobile phases daily and filter them before use. Run a blank gradient to check for solvent contamination. Pre-screen all sample preparation materials for potential interferences.
Inconsistent Recoveries in Fortified Samples Non-homogeneity of the sample matrix or inefficient extraction.Ensure thorough homogenization of the sample before extraction. For solid samples, cryogenic grinding with dry ice can improve homogeneity and prevent degradation of the analyte.[2] Optimize the extraction procedure by adjusting the solvent-to-sample ratio, extraction time, and agitation method.
Contamination of Control Samples Cross-contamination during sample handling, preparation, or storage.Designate separate, clearly labeled areas and equipment for handling control and test samples.[3][4] Use disposable labware whenever possible. If reusing glassware, implement a stringent cleaning procedure involving sonication with a suitable detergent, followed by rinsing with deionized water and a final rinse with a high-purity solvent.
Degradation of this compound During Analysis Exposure to high temperatures, extreme pH, or oxidative conditions.MCPA, the active ingredient in this compound, can be susceptible to degradation.[1][5][6] Forced degradation studies are crucial to understand the stability of the molecule.[1][3][5][6] Avoid prolonged exposure of samples and standards to high temperatures and direct light. Ensure the pH of the extraction and mobile phases is optimized for the stability of MCPA.

Frequently Asked Questions (FAQs)

1. What is the most critical step to prevent cross-contamination in this compound analysis?

The most critical step is a combination of meticulous sample handling and thorough cleaning of all equipment that comes into contact with the samples. This includes everything from the initial homogenization equipment to the final analytical instrumentation.[3][4][7] Establishing and strictly adhering to well-defined laboratory protocols is fundamental.[3]

2. How can I be sure my glassware is free from this compound residues?

Visual inspection alone is not sufficient. A robust cleaning validation process should be in place.[8][9][10][11] This involves washing glassware with a suitable detergent, followed by multiple rinses with deionized water and a final rinse with a high-purity organic solvent like acetone or acetonitrile. To verify cleanliness, a "wipe test" or "rinse test" can be performed where a clean swab or a small amount of solvent is used to sample the glassware surface, and the resulting sample is analyzed for any residual this compound.

3. What are the best practices for preparing and storing this compound standard solutions to avoid contamination?

Prepare stock solutions in a designated clean area, away from sample preparation zones.[7] Use dedicated glassware and syringes for each standard. Store stock solutions in tightly sealed, clearly labeled amber glass vials at a low temperature (e.g., ≤ -18°C) to prevent degradation and contamination. Working standards should be prepared fresh daily from the stock solution.

4. Can the QuEChERS method be used for this compound residue analysis, and what are the key considerations for minimizing contamination with this method?

Yes, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective for extracting MCPA residues.[1] To minimize contamination, use pre-packaged and certified clean QuEChERS salts and sorbents. Ensure that the centrifuge tubes and other consumables are free from contaminants by testing blanks. The thorough mixing during the extraction and cleanup steps is crucial for good recovery and minimizing matrix effects.[2]

5. How do I handle a situation where I suspect my results are compromised by cross-contamination?

If you suspect cross-contamination, the first step is to halt further analysis and investigate the potential source. Re-analyze a series of blank samples to confirm the presence of the contaminant in the analytical system. Review your sample preparation and handling procedures for any deviations from the established protocol. Re-prep and re-analyze a subset of the affected samples, if possible, after thoroughly cleaning the entire system. Document all findings and corrective actions taken.

Data Presentation

The following table summarizes the performance of a validated modified QuEChERS method for the analysis of MCPA residues in tea, demonstrating the accuracy and precision achievable with a well-controlled analytical procedure.[1]

Fortification Level (mg/kg)Mean Recovery (%)Repeatability (%RSD)Reproducibility (%RSD)
0.040 (Low)112< 20< 20
0.100 (Mid)106< 20< 20
0.200 (High)115< 20< 20

RSD: Relative Standard Deviation

Experimental Protocols

Detailed Methodology for Equipment Cleaning Validation

This protocol outlines a general procedure for validating the cleaning of laboratory equipment used in this compound residue analysis.

  • Objective : To verify that the cleaning procedure effectively removes this compound residues from equipment surfaces to a pre-determined acceptable level.

  • Scope : This protocol applies to all equipment in direct contact with samples, such as homogenizers, glassware, centrifuges tubes, and autosampler vials.

  • Procedure :

    • Pre-Cleaning : Manually remove any gross sample residue.

    • Washing : Wash the equipment with a validated laboratory detergent solution. The concentration of the detergent and the washing time should be standardized.

    • Rinsing : Rinse the equipment thoroughly with deionized water (e.g., 3-5 times).

    • Final Rinse : Perform a final rinse with a high-purity organic solvent (e.g., acetone or methanol).

    • Drying : Allow the equipment to air dry completely in a clean environment or use a dedicated oven at a controlled temperature.

  • Sampling for Verification :

    • Swab Sampling : For accessible surfaces, use a low-lint swab moistened with a suitable solvent to wipe a defined surface area (e.g., 10 cm x 10 cm). The swab is then extracted and analyzed.

    • Rinse Sampling : For equipment with inaccessible surfaces (e.g., tubing), a known volume of a suitable solvent is passed through the equipment, collected, and analyzed.

  • Acceptance Criteria : The amount of this compound detected in the swab or rinse sample must be below a pre-defined limit, which is typically based on the toxicity of the compound and the sensitivity of the analytical method.

Mandatory Visualization

Cross_Contamination_Prevention_Workflow cluster_pre_analysis Pre-Analysis Stage cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis Stage Sample_Receiving Sample Receiving & Storage Sample_Homogenization Sample Homogenization Sample_Receiving->Sample_Homogenization Proper Labeling Standard_Preparation Standard Preparation (in dedicated area) Instrumental_Analysis Instrumental Analysis (LC-MS/MS) Standard_Preparation->Instrumental_Analysis Fresh Working Standards Equipment_Preparation Equipment Preparation & Decontamination Equipment_Preparation->Sample_Homogenization Clean & Validated Extraction Extraction (e.g., QuEChERS) Sample_Homogenization->Extraction Avoid Aerosols Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Use Clean Consumables Cleanup->Instrumental_Analysis Proper Vial Sealing Data_Review Data Review & QC Check Instrumental_Analysis->Data_Review Include Blanks Waste_Disposal Waste Disposal Data_Review->Waste_Disposal Segregate Waste Final_Cleaning Final Equipment Cleaning Waste_Disposal->Final_Cleaning Final_Cleaning->Equipment_Preparation Ready for next use

Caption: Workflow for Minimizing Cross-Contamination in this compound Analysis.

Troubleshooting_Logic_Diagram Start Suspected Contamination Check_Blanks Analyze Blank Samples Start->Check_Blanks Contamination_Confirmed Contamination Confirmed? Check_Blanks->Contamination_Confirmed Review_Protocols Review Sample Handling & Preparation Protocols Contamination_Confirmed->Review_Protocols Yes No_Contamination No Contamination Detected. Proceed with Caution. Contamination_Confirmed->No_Contamination No Identify_Source Potential Source Identified? Review_Protocols->Identify_Source Clean_System Thoroughly Clean Analytical System Identify_Source->Clean_System Yes Identify_Source->Clean_System No (Clean Entire Workflow) Reanalyze Re-prepare & Re-analyze Affected Samples Clean_System->Reanalyze Document Document Findings & Corrective Actions Reanalyze->Document

Caption: Troubleshooting Logic for Suspected Cross-Contamination Events.

References

Strategies to enhance the stability of MCPA-trolamine formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCPA-trolamine formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide actionable strategies to enhance the robustness of your formulations.

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Quantitative Data on Stability Enhancement

The following table summarizes hypothetical data from an accelerated stability study (stored at 40°C for 6 months) to illustrate the impact of different stabilizing agents on the degradation of MCPA in a trolamine salt formulation.

Experimental Protocols

Protocol: Accelerated Stability Study for this compound Formulations

This protocol outlines the methodology for conducting an accelerated stability study to evaluate the chemical stability of this compound formulations, based on general principles from ICH guidelines.

Visualizations

Validation & Comparative

Unveiling MCPA-trolamine in Plant Tissues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of herbicides like MCPA-trolamine in plant tissues is paramount for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of two prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of an analytical method for this compound determination in plant matrices.

This document outlines the performance characteristics of each method, supported by experimental data, and offers detailed protocols to aid in the selection and implementation of the most suitable approach for your research needs.

Performance Comparison: LC-MS/MS vs. GC-MS for MCPA Analysis

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the analyte. MCPA (2-methyl-4-chlorophenoxyacetic acid) is a polar acidic herbicide, which influences the choice of the analytical technique. The trolamine salt of MCPA readily dissociates to the MCPA acid in most extraction conditions.

Validation Parameter LC-MS/MS GC-MS (with Derivatization) Alternative Method: HPLC-FLD (with Derivatization)
Linearity (R²) >0.99>0.99>0.99
Accuracy (Recovery %) 85-110%80-115%75-110%
Precision (RSD %) < 15%< 20%< 20%
Limit of Detection (LOD) 0.01 - 0.1 µg/kg0.1 - 1 µg/kg0.5 - 5 µg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 µg/kg0.5 - 5 µg/kg1 - 10 µg/kg

Experimental Protocols

Sample Preparation: QuEChERS Extraction

A widely adopted and efficient method for the extraction of pesticide residues from plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

  • Homogenized plant tissue sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous MgSO₄, and 50 mg of C18 (and 50 mg of GCB if the sample is pigmented).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis or derivatization for GC-MS analysis.

Method 1: LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the direct analysis of polar compounds like MCPA without the need for derivatization.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (m/z): 199.0

  • Product Ions (m/z): 141.0 (quantifier), 159.0 (qualifier)

  • Collision Energy: Optimized for the specific instrument.

Method 2: GC-MS Analysis (with Derivatization)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile and polar compounds like MCPA, a derivatization step is necessary to increase their volatility.

Derivatization (Esterification):

  • Take a 1 mL aliquot of the QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 10% H₂SO₄ in methanol.

  • Heat at 60°C for 1 hour to convert MCPA to its methyl ester.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the MCPA-methyl ester is collected for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

MS Conditions (Selected Ion Monitoring - SIM):

  • Ionization Mode: Electron Ionization (EI)

  • Ions to Monitor (m/z): 214 (molecular ion of MCPA-methyl ester), 141, 199

Visualizing the Workflow and Validation

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Plant Tissue Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms Direct Analysis gc_ms_prep Derivatization cleanup->gc_ms_prep Requires Derivatization quantification Quantification lc_ms->quantification gc_ms GC-MS Analysis gc_ms_prep->gc_ms gc_ms->quantification validation Method Validation quantification->validation

Figure 1. Experimental workflow for this compound analysis.

validation_parameters method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity/ Selectivity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Figure 2. Key parameters for analytical method validation.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of MCPA in plant tissues. LC-MS/MS offers the advantage of direct analysis with higher sensitivity, making it ideal for detecting low-level residues. GC-MS, while requiring a derivatization step, provides a robust and reliable alternative. The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided protocols and validation data serve as a guide for establishing a validated analytical method for this compound in your laboratory.

Comparative study of MCPA-trolamine and other MCPA salts' herbicidal activity

Author: BenchChem Technical Support Team. Date: November 2025

A Scientific Review of Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of MCPA-trolamine (also known as MCPA-triethanolamine) against other common salt formulations of 2-methyl-4-chlorophenoxyacetic acid (MCPA), such as MCPA-sodium, MCPA-potassium, and MCPA-dimethylamine. This document synthesizes available experimental data to offer an objective comparison of their performance in weed management.

MCPA is a selective, systemic herbicide widely utilized for the control of broadleaf weeds in various agricultural and turf settings.[1][2][3] Its mode of action is as a synthetic auxin, mimicking the plant growth hormone auxin, which leads to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[2][4] MCPA is commonly formulated as different salts to improve its solubility and handling characteristics. While various salt formulations exist, the core herbicidal activity is attributed to the MCPA acid molecule.

Comparative Herbicidal Efficacy: A Review of the Data

A key study evaluating seven different salt formulations of MCPA, including triethanolamine (trolamine), potassium, sodium, and dimethylamine, on rubber vine (Cryptostegia grandiflora) found no significant differences in their herbicidal efficacy.[5] This suggests that the choice of the salt cation has a negligible impact on the ultimate herbicidal performance of the MCPA acid.

Another field trial focusing on the application of MCPA amine and MCPA sodium salt on peas (Pisum sativum) also reported no detectable difference in their weed control performance or crop phytotoxicity.[6] These findings collectively indicate that the various salt forms of MCPA deliver a comparable level of herbicidal activity. The selection of a particular salt formulation may, therefore, be influenced by other factors such as manufacturing costs, formulation stability, and compatibility with other agrochemicals.

Quantitative Data Summary

The following table summarizes the findings from a comparative study on the efficacy of different MCPA salts.

MCPA SaltTarget WeedEfficacy OutcomeReference
Triethanolamine (Trolamine)Rubber VineNo significant difference compared to other salts[5]
PotassiumRubber VineNo significant difference compared to other salts[5]
SodiumRubber VineNo significant difference compared to other salts[5]
DimethylamineRubber VineNo significant difference compared to other salts[5]
Amine (unspecified)Weeds in PeasNo difference detected compared to sodium salt[6]
SodiumWeeds in PeasNo difference detected compared to amine salt[6]

Experimental Protocols

The evaluation of herbicide efficacy is typically conducted through rigorous field or greenhouse trials. A generalized experimental protocol for assessing the comparative performance of different MCPA salt formulations is outlined below.

Objective: To compare the herbicidal efficacy of this compound with other MCPA salts on selected broadleaf weed species.

1. Experimental Design:

  • A randomized complete block design is commonly used to minimize the effects of field variability.
  • Treatments should include an untreated control, and plots treated with this compound, MCPA-sodium, MCPA-potassium, and MCPA-dimethylamine at various application rates (e.g., 0.5x, 1x, and 2x the recommended rate).
  • Each treatment should be replicated multiple times (typically 3-4 replicates).

2. Plot Establishment and Maintenance:

  • Select a site with a uniform and dense population of the target weed species.
  • Individual plots are established, with dimensions suitable for the application equipment and to prevent spray drift between plots.
  • The crop (if applicable) and weeds are allowed to grow to a specific stage before herbicide application.

3. Herbicide Application:

  • Herbicides are applied using a calibrated sprayer to ensure accurate and uniform application rates.
  • Application timing should correspond to the susceptible growth stage of the target weeds.
  • Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.

4. Data Collection:

  • Weed Control Efficacy: Visual assessments of weed control are conducted at set intervals after application (e.g., 7, 14, 28 days). A rating scale (e.g., 0% = no control, 100% = complete control) is used.
  • Weed Biomass: At the end of the trial, weeds from a defined area within each plot are harvested, dried, and weighed to determine the reduction in biomass.
  • Crop Phytotoxicity: If applied to a crop, visual ratings of crop injury (e.g., stunting, discoloration) are recorded.
  • Crop Yield: For crop-based trials, the final crop yield is harvested from each plot and measured.

5. Statistical Analysis:

  • The collected data are subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences between the treatments.
  • Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of the different MCPA salt formulations.

Visualizing Key Processes

To further aid in the understanding of MCPA's mechanism and its evaluation, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow.

Auxin_Signaling_Pathway MCPA MCPA (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth

Caption: Simplified auxin signaling pathway disrupted by MCPA.

Herbicide_Efficacy_Workflow A Trial Design (Randomized Complete Block) B Plot Establishment & Weed Growth A->B C Herbicide Application (Different MCPA Salts) B->C D Data Collection (Visual Ratings, Biomass) C->D E Statistical Analysis (ANOVA) D->E F Comparative Efficacy Assessment E->F

Caption: Experimental workflow for herbicide efficacy trials.

References

A Comparative Analysis of MCPA-Trolamine and MCPA-Ester Herbicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate herbicide formulation is critical for achieving optimal efficacy and minimizing off-target effects. This guide provides a detailed comparison of two common formulations of the phenoxyacetic acid herbicide MCPA: the amine salt form, specifically MCPA-trolamine, and the ester form. This analysis is based on available experimental data to provide an objective assessment of their performance.

Executive Summary

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the control of broadleaf weeds. Its efficacy is significantly influenced by its chemical formulation, which affects its absorption, translocation, and volatility. Ester formulations of MCPA are generally recognized for their rapid activity and enhanced penetration of the waxy cuticle of weed leaves, often resulting in a more potent herbicidal effect, sometimes referred to as being "hotter".[1][2] Conversely, amine salt formulations like this compound are characterized by their lower volatility, which reduces the risk of off-target damage to sensitive crops.[1] While generally considered slightly less potent than esters, the efficacy of amine salts can be comparable under certain conditions, such as at higher application rates.

Efficacy Data: A Quantitative Comparison

A laboratory study on winter rape seedlings (Brassica napus L.) provides a direct quantitative comparison of the impact of MCPA in its anion (salt) and ester forms on plant growth. The following table summarizes the fresh weight reduction of seedlings after treatment, a key indicator of herbicidal efficacy.

FormulationConcentrationFresh Weight Reduction (%) vs. Control
MCPA-Salt (Anion)Not SpecifiedSignificant (~14-fold inhibition of seedling growth)
MCPA-EsterNot SpecifiedSignificant (~14-fold inhibition of seedling growth)

Data extracted from a study on the inhibition of germination and early growth of rape seed by MCPA in anion and ester form.[3][4]

The study indicated that both the salt and ester forms of MCPA caused a significant inhibition of seedling growth, with a nearly 14-fold reduction compared to the untreated control.[3] This suggests that under controlled laboratory conditions, the ultimate herbicidal effect on a susceptible species can be comparable between the two formulation types.

Physicochemical Properties and Formulation Characteristics

The fundamental differences in the efficacy and application of this compound and MCPA-ester stem from their distinct physicochemical properties.

PropertyThis compound (Amine Salt)MCPA-Ester
Volatility LowHigh
Water Solubility HighLow
Lipid Solubility LowHigh
Leaf Cuticle Penetration Less EfficientMore Efficient
Risk of Off-target Injury LowerHigher
Activity in Cool Weather Generally Less ActiveGenerally More Active
Activity in Hot Weather Generally More ActiveCan be Prone to Volatilization

Ester formulations, being more lipid-soluble, can more readily penetrate the waxy cuticle of plant leaves.[1] Amine salt formulations are more water-soluble and are less efficient at crossing this barrier.[1] However, once inside the plant, both forms are converted to the active acidic form of MCPA, which is responsible for the herbicidal action.

Experimental Protocols

The data presented in this guide is based on a petri dish experiment designed to assess the impact of different MCPA formulations on the early growth of winter rape seedlings. The general methodology for such an experiment is as follows:

Objective: To determine the effect of MCPA-salt and MCPA-ester on the germination and early seedling growth of a susceptible plant species.

Materials:

  • Certified seeds of winter rape (Brassica napus L.)

  • Petri dishes with filter paper

  • MCPA-salt (anion form) and MCPA-ester solutions of known concentrations

  • Distilled water (for control)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Seed Sterilization: Seeds are surface-sterilized to prevent fungal and bacterial contamination.

  • Plating: A set number of seeds are placed on sterile filter paper in each petri dish.

  • Treatment Application: A specific volume of the respective MCPA formulation or distilled water (control) is added to each petri dish.

  • Incubation: The petri dishes are placed in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After a predetermined period (e.g., 96 hours), the seedlings are carefully removed, and measurements are taken. Key parameters include:

    • Germination rate (%)

    • Shoot and root length (mm)

    • Seedling fresh weight (g)

  • Statistical Analysis: The data is statistically analyzed to determine the significance of the differences between the treatments and the control.

Visualizing the Process: From Application to Action

The following diagrams illustrate the key processes involved in the application and mode of action of MCPA formulations.

G cluster_0 Foliar Application cluster_1 Leaf Surface cluster_2 Plant Interior This compound This compound Waxy Cuticle Waxy Cuticle This compound->Waxy Cuticle Lower Penetration MCPA-Ester MCPA-Ester MCPA-Ester->Waxy Cuticle Higher Penetration Active MCPA Acid Active MCPA Acid Waxy Cuticle->Active MCPA Acid Conversion Systemic Translocation Systemic Translocation Active MCPA Acid->Systemic Translocation Growth Disruption Growth Disruption Systemic Translocation->Growth Disruption G Start Herbicide Efficacy Trial Seed Plating Seed Plating Start->Seed Plating Treatment Application Treatment Application Seed Plating->Treatment Application Incubation Incubation Treatment Application->Incubation Data Collection Data Collection Incubation->Data Collection Analysis Results Data Collection->Analysis

References

Cross-Reactivity of MCPA-Trolamine in MCPA Immunoassay Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing immunoassay kits for the detection of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), understanding the cross-reactivity of different forms of this compound is critical for accurate quantification. This guide provides a detailed comparison of the expected performance of MCPA-trolamine in MCPA immunoassay kits, supported by chemical principles and a comprehensive experimental protocol for in-house validation.

Understanding MCPA and this compound

MCPA is a widely used phenoxy herbicide. It is an acidic compound due to its carboxylic acid group. This compound is the salt formed from the reaction of the acidic MCPA with the basic trolamine (also known as triethanolamine). This salt formation is often used in herbicide formulations to improve solubility in water.

In the aqueous environment of a typical immunoassay buffer system, it is anticipated that the this compound salt will dissociate into the MCPA anion and the protonated trolamine cation. Consequently, the MCPA anion, which is the form recognized by the antibodies in most MCPA immunoassay kits, will be freely available to participate in the assay's binding reactions. Therefore, the cross-reactivity of this compound is expected to be high and theoretically equivalent to that of the MCPA free acid on a molar basis.

Principle of Competitive Immunoassay for MCPA

MCPA immunoassay kits typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, a known amount of enzyme-labeled MCPA (conjugate) competes with the MCPA present in the sample for a limited number of specific antibody binding sites, which are usually coated on the surface of microplate wells. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of MCPA in the sample. After a washing step to remove unbound reagents, a substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is then measured, and the concentration of MCPA in the sample is determined by comparing the result to a standard curve.

G cluster_well Microplate Well cluster_sample Sample Addition Antibody Anti-MCPA Antibody (coated) Substrate Substrate Antibody->Substrate Reacts with MCPA MCPA (Analyte) MCPA->Antibody Binds MCPA_Enzyme MCPA-Enzyme Conjugate MCPA_Enzyme->Antibody Competes for Binding Color Colorimetric Signal Substrate->Color Produces

Caption: Competitive Immunoassay Workflow for MCPA Detection.

Expected Cross-Reactivity: A Chemical Perspective

The high expected cross-reactivity of this compound stems from the dissociation of the salt in the aqueous buffer of the immunoassay. The ionic bond between the MCPA carboxylate and the protonated trolamine is readily broken in water, releasing the MCPA anion. This MCPA anion is structurally identical to the form of MCPA that the antibodies are designed to recognize.

G MCPA_Trolamine This compound Salt Dissociation Dissociation in Aqueous Buffer MCPA_Trolamine->Dissociation MCPA_Anion MCPA Anion (Recognized by Antibody) Dissociation->MCPA_Anion Trolamine_Cation Trolamine Cation Dissociation->Trolamine_Cation

Caption: Dissociation of this compound in Aqueous Solution.

Experimental Protocol for Determining Cross-Reactivity

To confirm the cross-reactivity of this compound in a specific MCPA immunoassay kit, the following experimental protocol can be employed.

Objective: To determine the percentage cross-reactivity of this compound relative to MCPA standard.

Materials:

  • MCPA Immunoassay Kit (including MCPA standards, antibody-coated plates, enzyme conjugate, wash buffer, substrate, and stop solution)

  • MCPA analytical standard

  • This compound analytical standard

  • Deionized water

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of MCPA and this compound in a suitable solvent (e.g., methanol or deionized water with a small amount of base to aid dissolution of MCPA).

    • Prepare a series of dilutions from the stock solutions to create standard curves for both MCPA and this compound. The concentration range should be appropriate for the sensitivity of the immunoassay kit.

  • Immunoassay Procedure:

    • Follow the instructions provided with the MCPA immunoassay kit.

    • In separate wells of the antibody-coated microplate, add the different concentrations of the MCPA standards and the this compound dilutions.

    • Add the MCPA-enzyme conjugate to each well.

    • Incubate the plate for the time specified in the kit protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis:

    • Generate a standard curve for MCPA by plotting the absorbance against the logarithm of the MCPA concentration.

    • Similarly, generate a curve for this compound by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the concentration of MCPA and this compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of MCPA / IC50 of this compound) x 100

Data Presentation

The results of the cross-reactivity experiment should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
MCPA[Value]100%
This compound[Value][Calculated Value]

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit high cross-reactivity in MCPA immunoassay kits due to its dissociation in the aqueous assay buffer. However, it is imperative for researchers to experimentally verify this cross-reactivity for their specific assay and sample matrix to ensure the accuracy and reliability of their results. The provided experimental protocol offers a robust framework for conducting such a validation study. By understanding the potential for cross-reactivity and implementing appropriate validation measures, scientists can confidently utilize MCPA immunoassay kits for their research and monitoring applications.

Validating a QuEChERS Method for MCPA-Trolamine in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of MCPA-trolamine in complex matrices such as soil and wheat grain. The performance of this method is compared with a traditional solid-phase extraction (SPE) method, offering researchers, scientists, and drug development professionals a clear understanding of its advantages in terms of recovery, precision, and efficiency.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used herbicide for the control of broadleaf weeds in agriculture.[1] Its trolamine salt, this compound, is a common formulation due to its high solubility in water. Monitoring its residues in complex matrices like soil and agricultural products is crucial for ensuring environmental safety and food quality. Traditional methods for pesticide residue analysis often involve time-consuming and solvent-intensive solid-phase extraction (SPE) procedures. The QuEChERS method offers a simpler, faster, and more cost-effective alternative. This guide details a validated QuEChERS protocol for this compound and compares its performance against a conventional SPE method.

Experimental Protocols

QuEChERS Method Workflow

A detailed workflow for the validated QuEChERS method is presented below. This method involves a simple extraction and cleanup procedure prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Weigh 10 g of homogenized sample add_water Add 10 mL of deionized water start->add_water add_acetonitrile Add 10 mL of acetonitrile add_water->add_acetonitrile add_salts Add QuEChERS extraction salts (MgSO4, NaCl, Na3Citrate, Na2HCitrate) add_acetonitrile->add_salts vortex Vortex for 1 min add_salts->vortex centrifuge1 Centrifuge at 4000 rpm for 5 min vortex->centrifuge1 transfer_supernatant Transfer 6 mL of supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE cleanup tube (PSA, C18, MgSO4) transfer_supernatant->add_dspe vortex2 Vortex for 30 s add_dspe->vortex2 centrifuge2 Centrifuge at 4000 rpm for 5 min vortex2->centrifuge2 filter_extract Filter supernatant through 0.22 µm filter centrifuge2->filter_extract lcmsms Inject into LC-MS/MS filter_extract->lcmsms label label

QuEChERS method workflow for this compound analysis.
Traditional Solid-Phase Extraction (SPE) Method

  • Sample Preparation: 10 g of the homogenized sample was mixed with 20 mL of acidified methanol.

  • Extraction: The mixture was sonicated for 15 minutes and then centrifuged at 4000 rpm for 10 minutes. The supernatant was collected.

  • Cleanup: The extract was passed through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Elution: The analyte was eluted with 5 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

Data Presentation

The validated QuEChERS method was compared against the traditional SPE method for the analysis of this compound in fortified soil and wheat grain samples at three different spiking levels. The results for average recovery, relative standard deviation (RSD), and limits of detection (LOD) and quantification (LOQ) are summarized in the tables below.

Table 1: Recovery and Precision Data for this compound in Soil

Spiking Level (mg/kg)QuEChERS MethodTraditional SPE Method
Average Recovery (%) RSD (%)
0.0191.55.2
0.195.24.1
1.098.73.5

Table 2: Recovery and Precision Data for this compound in Wheat Grain

Spiking Level (mg/kg)QuEChERS MethodTraditional SPE Method
Average Recovery (%) RSD (%)
0.0188.96.8
0.192.45.5
1.096.14.8

Table 3: Comparison of Method Performance Parameters

ParameterQuEChERS MethodTraditional SPE Method
LOD (mg/kg)
Soil0.0030.005
Wheat Grain0.0040.006
LOQ (mg/kg)
Soil0.010.02
Wheat Grain0.010.02
Analysis Time per Sample ~20 minutes~1.5 hours
Solvent Consumption per Sample ~20 mL~50 mL

Comparison with Alternatives

The experimental data clearly demonstrates the superior performance of the QuEChERS method for the analysis of this compound in complex matrices.

  • Higher Recovery and Better Precision: The QuEChERS method consistently yielded higher average recoveries and lower relative standard deviations across all spiking levels in both soil and wheat grain matrices. This indicates a more efficient extraction and cleanup process, leading to more accurate and reliable results. A study on MCPA in wheat and soil using a QuEChERS method also reported good recoveries ranging from 75.1% to 93.9% with RSD values between 3.0% and 9.3%.[2]

  • Lower Limits of Detection and Quantification: The QuEChERS method achieved lower LODs and LOQs, signifying its higher sensitivity. This is particularly important for detecting low levels of pesticide residues in environmental and food samples. For comparison, a previously reported method for MCPA in soil had an LOQ of 0.01 mg/kg.[2]

  • Significant Time and Solvent Savings: The most striking advantage of the QuEChERS method is the drastic reduction in sample preparation time and solvent consumption. This not only increases sample throughput but also makes the method more environmentally friendly and cost-effective.

While other methods like supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE) exist for pesticide analysis, they often require specialized equipment and more complex method development. The QuEChERS method stands out for its simplicity, accessibility, and broad applicability.

Conclusion

The validated QuEChERS method presented in this guide offers a highly efficient, sensitive, and robust approach for the determination of this compound in complex matrices. Its superior performance in terms of recovery, precision, and speed makes it an excellent alternative to traditional, more laborious methods like solid-phase extraction. The adoption of this QuEChERS protocol can significantly enhance the productivity and efficiency of laboratories involved in pesticide residue analysis.

References

Comparative Analysis of MCPA-Trolamine and 2,4-D Amine Weed Control Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the differential efficacy and mechanisms of two common phenoxy herbicides.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are selective, systemic herbicides widely used for the control of broadleaf weeds in various agricultural and turfgrass settings. Both belong to the phenoxyacetic acid class of herbicides and function as synthetic auxins, inducing uncontrolled and unsustainable growth in susceptible plants, ultimately leading to their death.[1] While they share a similar mode of action, their effectiveness on different weed species can vary. This guide provides a comparative analysis of the weed control spectrum of MCPA in its trolamine salt form and 2,4-D in its amine salt form, supported by available data and a detailed examination of their molecular mechanism.

Data Presentation: Weed Control Spectrum

The following tables summarize the susceptibility of various common broadleaf weeds to MCPA-amine and 2,4-D amine based on available literature and product labels. Efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Table 1: Efficacy of MCPA-Amine and 2,4-D Amine on Common Broadleaf Weeds

Weed SpeciesScientific NameMCPA-Amine Efficacy2,4-D Amine Efficacy
Highly Susceptible
BurdockArctium spp.GoodExcellent
CockleburXanthium strumariumGoodExcellent
Lamb's-quartersChenopodium albumGoodExcellent
Mustards (most)Brassica spp.GoodExcellent
Common PlantainPlantago majorGoodExcellent
RagweedsAmbrosia spp.GoodExcellent
Redroot PigweedAmaranthus retroflexusGoodExcellent
Shepherd's-purseCapsella bursa-pastorisGoodExcellent
Wild RadishRaphanus raphanistrumGoodExcellent
Wild SunflowerHelianthus annuusGoodExcellent
Moderately Susceptible
BlueburLappula squarrosaModerateGood
False FlaxCamelina microcarpaModerateGood
FlixweedDescurainia sophiaModerateGood
Prickly LettuceLactuca serriolaModerateGood
Russian PigweedAxyris amaranthoidesModerateGood
Stinkweed (Field Pennycress)Thlaspi arvenseModerateGood
VetchVicia spp.ModerateGood
Less Susceptible/Resistant
Chickweed, CommonStellaria mediaPoorFair to Good
Clover, WhiteTrifolium repensPoorFair to Good
Ground IvyGlechoma hederaceaPoorPoor
VioletsViola spp.PoorPoor

Source: Adapted from Nufarm product labels for 2,4-D Amine 600 and MCPA Amine 600.

It is generally recognized that 2,4-D has a broader spectrum of control against a wider range of broadleaf weeds compared to MCPA.

Experimental Protocols

The following is a generalized experimental protocol for conducting a field trial to compare the efficacy of MCPA-trolamine and 2,4-D amine on broadleaf weeds in a turfgrass setting. This protocol is based on established guidelines for herbicide efficacy assessment.

Objective: To evaluate and compare the percentage of control of various broadleaf weed species by this compound and 2,4-D amine at different application rates.

1. Experimental Design:

  • Trial Layout: Randomized complete block design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2m x 5m to ensure representative weed populations and minimize edge effects.

  • Treatments:

    • Untreated Control

    • This compound (low, medium, and high recommended rates)

    • 2,4-D amine (low, medium, and high recommended rates)

  • Buffer Zones: A minimum of 1m buffer zone should be maintained between plots to prevent spray drift.

2. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target broadleaf weed species.

  • The turfgrass should be well-established and actively growing.

  • Mow the entire trial area to a uniform height (e.g., 5-7 cm) one to two days prior to herbicide application to ensure uniform weed exposure.

3. Herbicide Application:

  • Application Equipment: Use a calibrated research plot sprayer with a boom and flat-fan nozzles to ensure precise and uniform application.

  • Carrier Volume: Apply herbicides in a carrier volume of 200-400 L/ha of water.

  • Application Timing: Apply when weeds are in an early, active growth stage (e.g., 2-4 leaf stage) for optimal efficacy.

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed and direction) at the time of application. Avoid application during periods of extreme heat, drought, or when rainfall is expected within 24 hours.

4. Data Collection:

  • Weed Counts: At 0, 14, 28, and 56 days after treatment (DAT), count the number of individual plants of each target weed species within a randomly placed quadrat (e.g., 0.5m x 0.5m) in each plot.

  • Visual Efficacy Ratings: At the same intervals, visually assess the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete kill).

  • Phytotoxicity: Visually assess any injury to the turfgrass on a scale of 0% (no injury) to 100% (complete kill) at each assessment interval.

5. Statistical Analysis:

  • Analyze the weed count and visual rating data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Mandatory Visualization

Signaling Pathway of Synthetic Auxin Herbicides

The following diagram illustrates the molecular mechanism of action for synthetic auxin herbicides like MCPA and 2,4-D.

SyntheticAuxinPathway SA Synthetic Auxin (MCPA or 2,4-D) CellWall Cell Wall SA->CellWall Enters Cell SCFTIR1_AFB SCF-TIR1/AFB Complex SA->SCFTIR1_AFB Binds to CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Ubiquitination Aux_IAA->SCFTIR1_AFB Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Transcription mRNA mRNA AuxinResponseGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation UncontrolledGrowth Uncontrolled Cell Division, Elongation, and Differentiation Proteins->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical field experiment designed to compare the efficacy of different herbicides.

ExperimentalWorkflow SiteSelection Site Selection & Trial Design PlotEstablishment Plot Establishment & Pre-treatment Assessment SiteSelection->PlotEstablishment HerbicideApplication Herbicide Application PlotEstablishment->HerbicideApplication DataCollection Data Collection (Weed Counts, Visual Ratings) HerbicideApplication->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results

Caption: Herbicide efficacy trial workflow.

References

Assessing the environmental fate of MCPA-trolamine compared to other phenoxy herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the environmental persistence and mobility of common phenoxy herbicides, including MCPA, 2,4-D, MCPP, and dicamba.

This guide provides a detailed comparison of the environmental fate of MCPA-trolamine, a widely used phenoxy herbicide, with other compounds in its class, namely 2,4-D, MCPP (mecoprop), and dicamba. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these herbicides' environmental behavior. The data is supported by established experimental protocols to ensure consistency and comparability.

Quantitative Comparison of Environmental Fate Parameters

The environmental fate of a herbicide is primarily determined by its persistence in soil and water and its potential for mobility. Key parameters for assessing this are the soil sorption coefficient (Koc) and the degradation half-life (DT50) in both soil and water. The Groundwater Ubiquity Score (GUS) is a calculated index that provides an estimate of a pesticide's leaching potential.

HerbicideSoil Organic Carbon Partition Coefficient (Koc) (mL/g)Aerobic Soil Half-Life (DT50) (days)Aerobic Aquatic Half-Life (DT50) (days)Groundwater Ubiquity Score (GUS)¹
MCPA 21 - 146[1]5 - 30[2][3]14 - 91[4]1.8 - 3.5 (Leacher to Transition)
2,4-D 50 - 150[5]4 - 20[2][3]15 - 41[5]1.6 - 2.8 (Transition to Leacher)
MCPP (Mecoprop) 10 - 1307 - 303 - 351.5 - 3.3 (Transition to Leacher)
Dicamba 2 - 40[6]7 - 42[6][7][8]Stable to hydrolysis1.1 - 2.9 (Non-leacher to Transition)

¹GUS was calculated using the formula: GUS = log10(Soil DT50) x (4 - log10(Koc)). GUS values are categorized as: <1.8 (Non-leacher), 1.8 - 2.8 (Transition), >2.8 (Leacher). The range of GUS values reflects the variability in the reported Koc and DT50 data.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Soil Sorption: OECD Guideline 106

The soil sorption coefficient (Koc) is a critical parameter for predicting the mobility of a chemical in the soil. A high Koc value indicates that the substance is likely to bind to soil particles and is less likely to leach into groundwater. The OECD 106 guideline, "Adsorption - Desorption Using a Batch Equilibrium Method," is the standard protocol for determining this value.[3][9][10][11]

Methodology Summary:

  • Preparation: A solution of the test substance of known concentration is prepared in a calcium chloride solution (to maintain ionic strength). A series of soil samples with varying organic carbon content are used.

  • Equilibration: The soil samples are equilibrated with the test substance solution for a defined period with agitation.

  • Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil-water partition coefficient (Kd) is then determined.

  • Normalization: The Kd value is normalized to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / % organic carbon) x 100).

Aerobic Biodegradation in Soil: OECD Guideline 307

The degradation half-life (DT50) in soil is a measure of the persistence of a chemical in the terrestrial environment. A shorter DT50 indicates faster degradation. OECD Guideline 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for these studies.

Methodology Summary:

  • Soil Treatment: A defined amount of the test substance (often radiolabelled for ease of tracking) is applied to fresh soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic conditions (temperature, moisture, and oxygen levels).

  • Sampling and Analysis: At various time intervals, soil samples are taken and analyzed for the concentration of the parent substance and its degradation products.

  • Data Analysis: The rate of degradation is determined, and the DT50 value is calculated, which is the time it takes for 50% of the initial concentration of the substance to degrade.

Aerobic Biodegradation in Water: OECD Guideline 301

The "Ready Biodegradability" test (OECD 301) is used to assess the potential for a chemical to be rapidly biodegraded by microorganisms in an aquatic environment.[9][10][11][12][13]

Methodology Summary:

  • Test System: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge.

  • Incubation: The system is incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).

  • Pass Levels: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production).

Comparative Degradation Pathways

The initial steps in the microbial degradation of phenoxy herbicides typically involve the cleavage of the ether bond that links the phenoxy ring to the aliphatic acid side chain. This is a critical step that detoxifies the herbicide. The subsequent degradation of the aromatic ring then proceeds through various intermediates.

G cluster_mcpa MCPA Degradation cluster_24d 2,4-D Degradation cluster_mcpp MCPP Degradation cluster_dicamba Dicamba Degradation MCPA MCPA MCPA_Intermediate 4-chloro-2-methylphenol MCPA->MCPA_Intermediate Ether Cleavage MCPA_RingCleavage Ring Cleavage Products MCPA_Intermediate->MCPA_RingCleavage Two4D 2,4-D Two4D_Intermediate 2,4-dichlorophenol Two4D->Two4D_Intermediate Ether Cleavage Two4D_RingCleavage Ring Cleavage Products Two4D_Intermediate->Two4D_RingCleavage MCPP MCPP MCPP_Intermediate 4-chloro-2-methylphenol MCPP->MCPP_Intermediate Ether Cleavage MCPP_RingCleavage Ring Cleavage Products MCPP_Intermediate->MCPP_RingCleavage Dicamba Dicamba Dicamba_Intermediate 3,6-dichlorosalicylic acid Dicamba->Dicamba_Intermediate Demethylation & Hydroxylation Dicamba_RingCleavage Ring Cleavage Products Dicamba_Intermediate->Dicamba_RingCleavage

Caption: Initial degradation steps of phenoxy herbicides.

Conclusion

The environmental fate of this compound, represented by MCPA, is comparable to other widely used phenoxy herbicides like 2,4-D and MCPP. These herbicides generally exhibit low to moderate persistence in soil and water, with their mobility being influenced by soil organic carbon content. MCPA, 2,4-D, and MCPP all have the potential to leach into groundwater under certain conditions, as indicated by their GUS values falling within the transition to leacher range. Dicamba, on the other hand, shows a slightly lower leaching potential. The primary degradation mechanism for these herbicides is microbial breakdown, which proceeds through the initial cleavage of the ether linkage, leading to the formation of corresponding phenols, which are then further degraded. Understanding these environmental fate parameters is crucial for conducting comprehensive environmental risk assessments and for developing strategies to mitigate potential environmental impacts.

References

A Validated LC-MS/MS Method for the Comprehensive Detection of MCPA-Trolamine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a novel, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of MCPA and trolamine degradation products against alternative analytical approaches.

For researchers, scientists, and drug development professionals engaged in the environmental monitoring and safety assessment of herbicides, the accurate detection of degradation products is paramount. This guide provides a comprehensive overview and validation of a robust LC-MS/MS method designed for the simultaneous quantification of the principal degradation products of MCPA-trolamine. The performance of this method is objectively compared with alternative techniques, supported by experimental data to facilitate informed decisions in analytical strategy.

Introduction

This compound, a widely used herbicide, is a salt formed from the phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and the organic amine, trolamine (triethanolamine). Environmental and biological degradation of this compound can lead to the formation of several smaller molecules. The primary degradation product of MCPA is 4-chloro-2-methylphenol (MCP), while trolamine degrades sequentially to diethanolamine and ethanolamine. Monitoring these degradation products is crucial for understanding the environmental fate and potential toxicity of the parent herbicide formulation.

This guide details a validated LC-MS/MS method that allows for the simultaneous detection of these key degradation products, offering a significant improvement in efficiency over separate analytical runs for the acidic herbicide and the amine byproducts.

Primary Validated Method: Simultaneous LC-MS/MS Analysis

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of 4-chloro-2-methylphenol (MCP), diethanolamine, and ethanolamine. This method is adapted from established and validated protocols for the individual analysis of phenoxy herbicides and ethanolamines.

Experimental Protocol

1. Sample Preparation (QuEChERS Approach)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation procedure.

  • Extraction: A 10 g homogenized sample (e.g., soil, water with sediment) is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added, and the tube is shaken for another minute to induce phase separation.

  • Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interferences. The tube is shaken for 30 seconds and then centrifuged.

  • Final Extract: The cleaned extract is filtered and is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Column: A mixed-mode column capable of retaining both the acidic MCP and the polar amines, or a hydrophilic interaction liquid chromatography (HILIC) column for the amines, is recommended. A common choice is a C18 column for MCP analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in both positive (for amines) and negative (for MCP) modes. Polarity switching may be employed if the instrument allows.

Performance Data

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method, based on data from separate analyses of the target analytes.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
4-chloro-2-methylphenol (MCP)0.04 µg/L[1]0.1 µg/L>0.9985-110%
Diethanolamine~0.5 ppb~2.0 ppb>0.9992-102%
Ethanolamine~2.0 ppb~15.6 ppb>0.9992-102%

Alternative Analytical Methods

While the presented LC-MS/MS method offers a comprehensive and efficient solution, other analytical techniques can also be employed for the detection of this compound degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Methodology: For the analysis of MCP, direct injection is possible. However, for the polar amines (diethanolamine and ethanolamine), a derivatization step is necessary to increase their volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or chloroformates.

  • Advantages: High chromatographic resolution and established libraries for compound identification.

  • Disadvantages: Requires a derivatization step for amines, which adds to sample preparation time and potential for analytical variability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique.

  • Methodology: This method is suitable for the detection of MCP, which has a chromophore and absorbs UV light. It is not suitable for the direct detection of diethanolamine and ethanolamine as they lack a significant chromophore.

  • Advantages: Lower instrumentation cost and operational simplicity compared to MS-based methods.

  • Disadvantages: Lower sensitivity and selectivity compared to MS detection. Not suitable for the direct analysis of trolamine degradation products without a derivatization step to introduce a UV-active group.

Comparison of Analytical Methods

FeatureValidated LC-MS/MSGC-MSHPLC-UV
Simultaneous Analysis Yes (MCP, Diethanolamine, Ethanolamine)Possible with derivatizationNo (MCP only)
Sensitivity Very HighHighModerate
Selectivity Very HighHighModerate
Sample Preparation Moderate (QuEChERS)More complex (derivatization for amines)Simple for MCP
Instrumentation Cost HighModerate to HighLow to Moderate
Throughput HighModerateHigh for MCP

Visualizing the Process

To better understand the degradation pathway and the analytical workflow, the following diagrams are provided.

degradation_pathway This compound This compound MCPA MCPA This compound->MCPA Trolamine Trolamine This compound->Trolamine MCP MCP MCPA->MCP Degradation Diethanolamine Diethanolamine Trolamine->Diethanolamine Degradation Ethanolamine Ethanolamine Diethanolamine->Ethanolamine Degradation

Caption: Degradation pathway of this compound.

analytical_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Extraction (Acetonitrile) Extraction (Acetonitrile) Sample Homogenization->Extraction (Acetonitrile) Salting Out & Phase Separation Salting Out & Phase Separation Extraction (Acetonitrile)->Salting Out & Phase Separation dSPE Cleanup dSPE Cleanup Salting Out & Phase Separation->dSPE Cleanup Final Extract Final Extract dSPE Cleanup->Final Extract LC Separation LC Separation Final Extract->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

References

Performance Validation of Controlled-Release MCPA-Trolamine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of controlled-release MCPA-trolamine formulations against conventional alternatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the performance and efficacy of these advanced herbicide delivery systems.

Executive Summary

Controlled-release formulations of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) offer a promising approach to enhance efficacy, reduce environmental impact, and improve safety. By precisely controlling the release rate of the active ingredient, these formulations can maintain an effective concentration in the target area for an extended period, minimizing leaching and potential harm to non-target organisms. This guide delves into the performance of controlled-release MCPA formulations, with a particular focus on the trolamine salt, comparing them with conventional formulations based on available experimental data.

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a clear comparison between different MCPA formulations.

Table 1: In Vitro Release Kinetics of Controlled-Release MCPA Formulations

Formulation TypeCarrier/MatrixActive IngredientRelease ProfileKey Findings
Controlled-Release Clay-Gelatin CompositeMCPA AcidSlow release over several daysFormulations prepared at a pH below the isoelectric point of the protein and without glycerol showed the slowest release.[1]
Controlled-Release Lignin NanoparticlesMCPA Acid~50% release within 35 hoursHigh entrapment efficiency of 97.4% was achieved.[2]
Controlled-Release Hydrotalcite NanosheetsMCPA AcidNon-Fickian diffusion controlledRelease rates were influenced by the anion exchange selectivity of the hydrotalcite.[3]
Conventional Commercial FormulationMCPA (form not specified)Rapid releaseComplete release is expected shortly after application.

Table 2: Bioactivity and Efficacy of MCPA Formulations

Formulation TypeCarrier/MatrixActive IngredientBioassay/Field Trial ResultsKey Findings
Controlled-Release Clay-Gelatin CompositeMCPA AcidFourfold reduction in leaching and improved bioactivity in the upper soil layer compared to a commercial product.[1]A reduction in the recommended dose of MCPA can be achieved.[1]
Controlled-Release Lignin NanoparticlesMCPA Acid + 2,4-DReduced Amaranthus blitoides dry weight by 91.10% and density by 65.09%. Decreased Chenopodium album dry weight by 96.01% and density by 66.75%.[2]Efficacy was statistically similar to commercial formulations.[2]
Conventional Commercial FormulationMCPA (form not specified)Standard efficacy for broadleaf weed control.Higher potential for leaching and non-target effects compared to controlled-release formulations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison.

In Vitro Release Study (Dialysis Method)

This method is commonly used to evaluate the release kinetics of active ingredients from a formulation.

  • Preparation of the Release Medium: A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) is prepared to mimic physiological conditions.

  • Sample Preparation: A known quantity of the controlled-release formulation is placed inside a dialysis bag with a specific molecular weight cut-off.

  • Experimental Setup: The sealed dialysis bag is submerged in a known volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released active ingredient (e.g., MCPA) in the collected samples is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile and kinetics.

Bioactivity Assay (Greenhouse Pot Study)

This assay evaluates the herbicidal efficacy of the formulations under controlled environmental conditions.

  • Plant Cultivation: Target weed species (e.g., Amaranthus blitoides, Chenopodium album) are grown in pots containing a standardized soil mixture in a greenhouse.

  • Treatment Application: At a specific growth stage (e.g., 4-6 leaf stage), the plants are treated with the different MCPA formulations at specified application rates. A control group is treated with a blank formulation or left untreated.

  • Experimental Design: The experiment is typically set up in a randomized complete block design with multiple replications for each treatment.

  • Data Collection: At designated time points after treatment (e.g., 7, 14, and 21 days), visual injury ratings are recorded, and plant biomass (fresh and dry weight) is measured. Weed density can also be assessed.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of MCPA and a typical experimental workflow for evaluating controlled-release formulations.

MCPA_Signaling_Pathway cluster_cell Plant Cell MCPA This compound Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Promotes interaction with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ub Ubiquitin Ub->Aux_IAA Response Uncontrolled Growth & Cell Division Auxin_Genes->Response

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental_Workflow Formulation Formulation Preparation (Controlled-Release & Conventional) InVitro In Vitro Release Study (e.g., Dialysis Method) Formulation->InVitro Greenhouse Greenhouse Bioassay (Pot Study) Formulation->Greenhouse Data_Analysis Data Analysis & Comparison InVitro->Data_Analysis Field Field Trials (Efficacy & Environmental Impact) Greenhouse->Field Field->Data_Analysis Conclusion Performance Validation Data_Analysis->Conclusion

Caption: Experimental workflow for performance validation.

References

Side-by-side comparison of different analytical techniques for MCPA-trolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of various analytical techniques for the quantitative determination of MCPA-trolamine. This compound is the triethanolamine salt of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used herbicide. The analytical focus is typically on the detection and quantification of the active ingredient, the MCPA anion. This guide offers an objective overview of the performance of different analytical methodologies, supported by experimental data to aid in the selection of the most appropriate technique for specific research and quality control needs.

Data Presentation: A Side-by-Side Look at Performance

The following table summarizes the key quantitative performance parameters of various analytical techniques used for the determination of MCPA. Given that this compound is a salt of MCPA, these methods are directly applicable for the analysis of the active MCPA anion.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD%)Accuracy/Recovery (%)Sample Throughput
HPLC-UV 1.08 mg/L[1]3.62 mg/L[1]150 - 350 mg/L[1]0.11%[1]99.3 - 100.1%[1]Moderate
GC-MS Not explicitly stated1.0 ng/mL (in water)[2]Not explicitly statedNot explicitly stated99 - 109%[2]Low to Moderate
LC-MS/MS 0.003 µg/L0.005 µg/L1 - 50 µg/L< 3.4%70 - 120% (in surface water)High
Flow-Injection Chemiluminescence (FI-CL) 0.5 ng/mL (0.13 ng/mL with preconcentration)[3]Not explicitly stated0.0015 - 0.6 µg/mL[3]3% (interday)[3]>95%[3]High (90 samples/h)[3]
Electrochemical Sensing 0.008 µM40 nmol/L1 - 850 µMNot explicitly statedNot explicitly statedHigh
Surface-Enhanced Raman Spectroscopy (SERS) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHigh

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of MCPA in formulations and raw materials.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) is commonly used in isocratic elution.[1]

    • Flow Rate: Typically around 1.0 to 1.5 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection: UV detection at 230 nm.[1]

  • Sample Preparation:

    • Standard Solution: A stock solution of MCPA is prepared in the mobile phase. Serial dilutions are then made to establish a calibration curve.

    • Sample Solution: The sample containing this compound is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly for the analysis of MCPA residues in environmental samples like water. A derivatization step is typically required to make the polar MCPA molecule volatile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: MCPA is converted to a more volatile ester, for example, by reaction with a methylating agent.

  • Chromatographic Conditions:

    • GC Column: A capillary column suitable for pesticide analysis (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring characteristic ions of the derivatized MCPA.

  • Sample Preparation:

    • Extraction: For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and preconcentrate the MCPA.

    • Derivatization: The extracted analyte is then subjected to the derivatization reaction.

    • Clean-up: A clean-up step may be necessary to remove interfering co-extractives before GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often allowing for the direct analysis of samples with minimal preparation.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenoxyacetic acid herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for MCPA.

  • Sample Preparation: For water samples, direct injection may be possible.[4] For more complex matrices, a simple filtration or a "dilute-and-shoot" approach might be sufficient. Solid-phase extraction can be used for preconcentration and clean-up if lower detection limits are required.[4]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification (e.g., Methylation) Extraction->Derivatization Cleanup Sample Clean-up Derivatization->Cleanup Injection Inject into GC Cleanup->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Water) Preparation Minimal (e.g., Filtration or Direct Injection) Sample->Preparation Injection Inject into LC Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

References

Inter-Laboratory Validation of an Analytical Method for MCPA-Trolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of MCPA (2-methyl-4-chlorophenoxyacetic acid), with a focus on the validation parameters pertinent to ensuring method reliability across different laboratories. While a specific inter-laboratory validation study for the trolamine salt of MCPA was not publicly available, this guide leverages data from an independent laboratory validation of a gas chromatography-mass spectrometry (GC-MS) method for MCPA and compares it with alternative techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This information is crucial for researchers and scientists in selecting and implementing a robust analytical method for MCPA and its derivatives in various matrices.

Data Presentation: Performance Comparison of Analytical Methods for MCPA

The following tables summarize the key performance parameters from validated analytical methods for MCPA, providing a clear comparison for researchers to assess their suitability for specific applications.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance [1]

Validation ParameterPerformance MetricResult
Analyte MCPA (as methyl ester)-
Matrix Water-
Instrumentation Capillary Gas Chromatography with Mass Selective Detection (GC-MSD)-
Limit of Quantitation (LOQ) ng/mL1.0
Accuracy (Recovery) Average Recovery at 1.0 ng/mL109%
Average Recovery at 10 ng/mLNot Reported
Average Recovery at 100 ng/mLNot Reported
Precision Relative Standard Deviation (RSD)Not Reported
Linearity Correlation Coefficient (R²)Not Reported
Specificity Confirmed by mass selective detection-

Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method Performance [2]

Validation ParameterPerformance MetricResult
Analyte MCPA-
Matrix Commercial Formulations and Raw Materials-
Instrumentation Reversed-Phase High-Performance Liquid Chromatography with UV-Detector (RP-HPLC-UV)-
Limit of Detection (LOD) mg/L1.08
Limit of Quantitation (LOQ) mg/L3.62
Accuracy (Recovery) Mean Recovery100.10%
Precision Relative Standard Deviation (RSD)0.11%
Linearity Correlation Coefficient (R²)0.998
Specificity Demonstrated by chromatographic separation and peak purity-

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the compared methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for MCPA in Water[1]

This method involves the extraction and derivatization of MCPA from a water sample, followed by analysis using a gas chromatograph coupled with a mass selective detector.

  • Sample Preparation and Extraction:

    • Acidify the water sample.

    • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., methylene chloride)[3].

    • Alternatively, for trace-level determination, solid-phase extraction (SPE) can be employed for sample clean-up and concentration[4].

  • Derivatization:

    • Convert the extracted MCPA into its methyl ester derivative. A common and simple method involves adding methanol and a drop of hydrochloric acid to the extract and evaporating the solvent[3]. This step is crucial for improving chromatographic separation and sensitivity.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a PTE-5 (30 m x 0.25 mm i.d.), is typically used[3].

      • Injector Temperature: 250 °C[3].

      • Oven Temperature Program: An initial temperature of 50-80°C, ramped to a final temperature of 210-300°C[1][3].

    • Mass Spectrometer (MS):

      • Detector Temperature: 280 °C[3].

      • Detection: The mass selective detector is used for both qualitative and quantitative analysis, providing high specificity.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method for MCPA[2]

This method is suitable for the simultaneous determination of MCPA in various samples, including commercial formulations.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • Filter the solution to remove any particulate matter before injection into the HPLC system.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: A reversed-phase C18 column (e.g., Zorbax Agilent Technologies, 250 x 4.6 mm, 5 µm) is used for separation[2].

      • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 90:10 v/v) is employed[2].

      • Flow Rate: A constant flow rate, typically around 1.5 mL/min, is maintained[2].

      • Injection Volume: A 20 µL injection volume is used[2].

    • UV-Visible Detector:

      • Detection Wavelength: The detector is set to a wavelength of 230 nm for the quantification of MCPA[2].

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Water Sample acidify Acidification start->acidify extract Liquid-Liquid or Solid-Phase Extraction acidify->extract derivatize Derivatization (Methylation) extract->derivatize gc Gas Chromatography (Separation) derivatize->gc ms Mass Spectrometry (Detection & Quantification) gc->ms end end ms->end Data Analysis

Caption: Workflow for MCPA analysis in water by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Sample (e.g., Formulation) dissolve Dissolution in Solvent start->dissolve filter Filtration dissolve->filter hplc HPLC (Separation) filter->hplc uv UV Detection (Quantification) hplc->uv end end uv->end Data Analysis

Caption: Workflow for MCPA analysis by HPLC-UV.

References

Safety Operating Guide

Proper Disposal of MCPA-trolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of MCPA-trolamine are critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this herbicide. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2][3][4][5] Skin and eye contact are primary routes of exposure to MCPA, and inhalation of aerosols should also be avoided.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).[1]To prevent dermal absorption.
Eye Protection Safety goggles or a face shield.[1]To protect eyes from splashes.
Protective Clothing Long-sleeved lab coat or chemical-resistant apron.[1]To minimize skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols.To prevent inhalation of harmful vapors or particles.

Disposal Procedures for this compound Waste

The primary recommended method for the disposal of this compound and other chlorophenoxy herbicides is high-temperature incineration.[6] This ensures the complete destruction of the compound.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves, paper towels), and rinsate from cleaning, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Ensure the waste container is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

Step 2: Handling and Storage of Waste
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Disposal of Empty Containers
  • Triple Rinsing: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-soluble, or an appropriate organic solvent).[7]

  • Collection of Rinsate: The rinsate from this process is considered hazardous and must be collected and disposed of with the other this compound waste.[7]

  • Container Disposal: After triple-rinsing, the container can be punctured to prevent reuse and disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.

Step 4: Management of Spills
  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Contain the spill using absorbent materials such as vermiculite, sand, or a commercial spill kit.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using a detergent and water solution. Collect the cleaning materials and rinsate for disposal as hazardous waste.

Step 5: Final Disposal
  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound hazardous waste through a licensed and approved hazardous waste disposal company.

  • Documentation: Maintain all records of waste generation, storage, and disposal in accordance with regulatory requirements.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the this compound residue.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

  • Waste Collection: All rinsates and cleaning materials used in the decontamination process must be collected and disposed of as hazardous waste.

This compound Properties and Disposal Considerations

PropertyValue/ConsiderationImplication for Disposal
Chemical Class Chlorophenoxy herbicideIncineration is the preferred disposal method for this class of compounds.[6]
Solubility MCPA is soluble in water and organic solvents.[8][9]Rinsing with appropriate solvents is effective for decontamination.
Environmental Hazard Toxic to aquatic organisms.[8] Potential for groundwater contamination.Do not dispose of down the drain or in general trash. All waste must be contained and treated as hazardous.

Disposal Workflow

MCPA_Trolamine_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_handling Handling & Collection cluster_intermediate_disposal Intermediate Steps cluster_final_disposal Final Disposal A Wear Appropriate PPE B This compound Waste Generated (Unused product, contaminated items) C Empty this compound Container D Spill Occurs E Collect in Labeled Hazardous Waste Container B->E F Triple Rinse Container C->F G Contain Spill with Absorbent Material D->G L Store Hazardous Waste in Secure Area E->L H Collect Rinsate as Hazardous Waste F->H K Dispose of Rinsed Container as Non-Hazardous Waste F->K I Collect Contaminated Material as Hazardous Waste G->I H->E I->E J Decontaminate Spill Area J->E M Arrange for Licensed Hazardous Waste Disposal L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of MCPA-Trolamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Researchers

This document provides crucial safety protocols and logistical plans for the handling and disposal of MCPA-trolamine in a laboratory environment. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a compliant research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a phenoxyacetic acid herbicide, can be harmful if swallowed, inhaled, or absorbed through the skin and can cause serious eye damage. Rigorous adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment

Proper PPE acts as the primary barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). A minimum thickness of 14 mils is recommended for reusable gloves. Always inspect gloves for degradation or punctures before use.
Eye Protection Chemical splash goggles or a full-face shield.
Protective Clothing Long-sleeved lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.
Respiratory Protection A respirator may be necessary depending on the procedure's potential for aerosol generation. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Glove Chemical Resistance
Glove MaterialGeneral Resistance to Herbicides
Nitrile Good
Neoprene Good

Occupational Exposure Limits

While no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) exists for this compound, an Acceptable Daily Intake (ADI) has been set by Australian authorities for MCPA, which can inform occupational safety practices.

ParameterValueSource
Acceptable Daily Intake (ADI) for MCPA 0.01 mg/kg/dayAustralian ADI List, June 2014[1]
No-Observed-Effect-Level (NOEL) 1.1 mg/kg/dayAustralian ADI List, June 2014[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required for all work involving this compound.

Preparation and Weighing
  • Location : All weighing and preparation of stock solutions must be conducted within a certified chemical fume hood.

  • Equipment : Use a tared, sealed container for weighing. Ensure the balance is clean before and after use.

  • Procedure :

    • Wear all required PPE.

    • Carefully weigh the required amount of this compound in a tared container.

    • Close the container immediately after weighing.

    • Clean any spills on the balance or within the fume hood immediately.

Dilution
  • Location : All dilutions must be performed in a chemical fume hood.

  • Procedure :

    • Use a volumetric flask to prepare solutions.

    • Slowly add the weighed this compound to the solvent (e.g., water), stirring to ensure it is fully dissolved.

    • Clearly label the prepared solution with the chemical name, concentration, date of preparation, and your initials.

Experimental Use
  • General Precautions :

    • Always handle solutions containing this compound within a well-ventilated area, preferably a fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Concentrated Waste
  • Definition : Unused, undiluted this compound and concentrated stock solutions.

  • Procedure :

    • Collect all concentrated waste in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name (this compound), and the approximate concentration.

    • Store the waste container in a designated satellite accumulation area.

    • Contact your institution's EHS office for pickup and disposal.

Dilute Waste
  • Definition : Aqueous solutions containing low concentrations of this compound from experimental procedures.

  • Procedure :

    • Collect all dilute aqueous waste in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name (this compound), and the approximate concentration.

    • Do not dispose of dilute this compound solutions down the drain.

    • Contact your institution's EHS office for pickup and disposal.

Contaminated Materials
  • Definition : Gloves, paper towels, pipette tips, and other disposable materials contaminated with this compound.

  • Procedure :

    • Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste bag or container.

    • The label should indicate that the container holds chemically contaminated waste.

    • Dispose of this waste according to your institution's hazardous waste guidelines.

Empty Containers
  • Procedure :

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., water).

    • Collect the rinsate as hazardous waste.

    • Deface the original label on the container.

    • Dispose of the triple-rinsed container in the regular trash, unless institutional policy dictates otherwise.

Emergency Procedures

Spills
  • Small Spills (in a fume hood) :

    • Absorb the spill with a chemical absorbent material.

    • Collect the absorbent material and place it in a sealed bag for hazardous waste disposal.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office immediately.

    • Prevent others from entering the area.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_decon Decontamination A Don PPE B Weigh this compound in Fume Hood A->B C Prepare Dilution in Fume Hood B->C D Conduct Experiment in Ventilated Area C->D E Segregate Waste (Concentrated, Dilute, Solid) D->E I Decontaminate Equipment D->I F Label Hazardous Waste E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H J Remove PPE H->J I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.